2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene chemical structure
Title: Structural and Synthetic Profiling of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene: A Technical Guide for Advanced Medicinal Chemistry Executive Summary In modern drug discovery and agrochemical development, the str...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structural and Synthetic Profiling of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene: A Technical Guide for Advanced Medicinal Chemistry
Executive Summary
In modern drug discovery and agrochemical development, the strategic incorporation of halogens (fluorine and chlorine) into aromatic scaffolds is a fundamental tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) serves as a highly specialized, protected building block designed for such applications[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and self-validating synthetic workflows, written specifically for process chemists and drug development professionals.
Physicochemical Profiling & Structural Rationale
To effectively utilize this building block, one must understand the stereoelectronic interplay of its substituents.
Quantitative Data Summary
Property
Value
Chemical Name
2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
CAS Number
1881327-93-0
Molecular Formula
C13H9Cl2FO
Molecular Weight
271.12 g/mol
SMILES String
ClC1=CC(Cl)=CC(F)=C1OCC2=CC=CC=C2
| Parent Phenol | 2,4-Dichloro-6-fluorophenol |
Causality of Structural Features:
The Benzyl Protecting Group (-OBn): The benzyloxy moiety masks the highly reactive phenolic hydroxyl group. Benzyl ethers are exceptionally stable to basic, acidic, and organometallic conditions (e.g., Grignard reagents, Suzuki-Miyaura couplings). This allows for aggressive functionalization of the core ring before revealing the phenol.
Multi-Halogenation (1,5-dichloro, 3-fluoro): The fluorine atom at the 3-position (ortho to the oxygen) significantly lowers the pKa of the resulting phenol via inductive effects, making the eventual phenoxide a superior leaving group or a more stable ether linkage in the final Active Pharmaceutical Ingredient (API). The chlorines at the 1 and 5 positions block primary sites of CYP450-mediated oxidative metabolism. The unique electronic landscape of such fluorohalophenols makes them invaluable for probing enzyme active sites, such as in CYP152 peroxygenase assays[2].
Reaction Setup: Dissolve 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (1.0 eq) in anhydrous ethyl acetate (0.1 M). Rationale: Ethyl acetate is preferred over methanol to suppress the kinetic rate of aryl chloride reduction, which is a common side reaction in polar protic solvents.
Catalyst Addition: Add 10% Pd/C (0.05 eq by weight). Rationale: A low catalyst loading combined with ambient pressure ensures chemoselectivity for the benzyl ether cleavage over the aryl C-Cl bonds.
Atmosphere Exchange: Purge the reaction vessel with N2 (3x), followed by H2 (3x). Maintain under an H2 balloon (1 atm) at 25 °C.
In-Process Monitoring (Self-Validation): Monitor the reaction strictly via TLC (Hexanes:EtOAc 9:1). The disappearance of the UV-active starting material and the emergence of a highly polar spot that stains positive with bromocresol green confirms the liberation of the free phenol.
Workup: Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst, washing with excess EtOAc. Concentrate the filtrate under reduced pressure to yield 2,4-dichloro-6-fluorophenol.
Analytical Validation: Confirm product integrity via LC-MS (ESI negative mode, expecting [M-H]- at m/z 178.9) and 19F-NMR (expecting a characteristic shift around -130 to -135 ppm).
Synthetic Workflow Visualization
The following diagram illustrates the logical progression from the protected precursor to the final API, highlighting the integrated self-validation checkpoints.
Fig 1. Synthetic workflow and in-process validation for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Conclusion
The careful deployment of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene enables chemists to construct highly stable, metabolically resistant aromatic scaffolds. By utilizing the self-validating protocols outlined above, research teams can ensure high-fidelity translation from intermediate synthesis to final API formulation.
An In-depth Technical Guide to 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene: Synthesis, Properties, and Handling
Introduction In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and di-halogenated phenyl scaffolds into molecular frameworks is a widely employed strategy to m...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and di-halogenated phenyl scaffolds into molecular frameworks is a widely employed strategy to modulate physicochemical and biological properties. 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene emerges as a compound of significant interest, offering a versatile platform for the synthesis of novel chemical entities. Its structure, featuring a benzyloxy protecting group and a uniquely substituted aromatic ring, presents multiple avenues for synthetic elaboration.
This technical guide provides a comprehensive overview of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, with a focus on its synthesis, predicted physicochemical properties, and essential safety and handling protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of complex molecular architectures.
Physicochemical Properties
Precise experimental data for the physical properties of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS No: 1881327-93-0) are not extensively reported in publicly available literature.[1] However, based on its molecular structure and data from analogous compounds, we can predict its key physicochemical characteristics.
Property
Predicted Value/Information
Source/Rationale
Molecular Formula
C₁₃H₉Cl₂FO
Based on chemical structure
Molecular Weight
271.12 g/mol
Calculated from the molecular formula
Appearance
Likely a white to off-white solid
Analogy to similar substituted aromatic ethers
Melting Point
Not available (expected to be a solid at room temperature)
General property of similar aromatic compounds
Boiling Point
> 200 °C at atmospheric pressure (with potential decomposition)
High molecular weight and aromatic nature suggest a high boiling point
Solubility
Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water.
Polarity and structure suggest solubility in organic media and insolubility in aqueous solutions.
Synthetic Protocol: Williamson Ether Synthesis
The most logical and widely applicable method for the preparation of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base. For this specific target molecule, the synthesis commences with the commercially available 2,6-dichloro-4-fluorophenol.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion, generated in situ by the deprotonation of 2,6-dichloro-4-fluorophenol, acts as a nucleophile. This nucleophile attacks the electrophilic benzylic carbon of benzyl bromide, leading to the displacement of the bromide ion and the formation of the desired ether linkage.
Starting Material: 2,6-Dichloro-4-fluorophenol
A thorough understanding of the starting material is critical for successful synthesis.
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,6-dichloro-4-fluorophenol (1.0 eq.) and a suitable base such as anhydrous potassium carbonate (1.5-2.0 eq.) in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF).
Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1-1.2 eq.) dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine.
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Analytical Characterization (Predicted)
As no published experimental spectra are available for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, the following characterization data are predicted based on the analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons as a singlet around 5.0-5.2 ppm. The aromatic protons of the benzyl group will appear as a multiplet in the range of 7.3-7.5 ppm. The single proton on the dichlorofluorophenyl ring is expected to be a triplet (due to coupling with the fluorine atom and a meta-proton) in the aromatic region.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the benzylic carbon (around 70-75 ppm) and the aromatic carbons. The carbon atoms attached to chlorine and fluorine will exhibit characteristic chemical shifts and coupling constants (JC-F). The presence of the benzyloxy group will influence the chemical shifts of the ipso, ortho, para, and meta carbons of the dichlorofluorophenyl ring.[3]
Mass Spectrometry (MS)
The mass spectrum, under electron ionization (EI), is predicted to show a molecular ion peak (M⁺) at m/z 270, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). A prominent fragment ion is expected at m/z 91, corresponding to the stable tropylium cation ([C₇H₇]⁺), which is often the base peak for benzyl ethers.[4] Another significant fragment would arise from the loss of the benzyl group, resulting in a [M-91]⁺ ion.
Reactivity and Potential Applications
The chemical reactivity of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is dictated by its functional groups. The benzyloxy group is a stable ether linkage that can be cleaved under specific conditions (e.g., hydrogenolysis) to reveal the phenol, allowing for further functionalization. The chloro and fluoro substituents on the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
This compound is a valuable intermediate in the synthesis of:
Agrochemicals: The dichlorofluorophenyl moiety is a common feature in many pesticides and herbicides.
Pharmaceuticals: The strategic placement of halogen atoms can enhance the metabolic stability and binding affinity of drug candidates. This scaffold can be elaborated to target a wide range of biological targets.
Safety and Handling
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.[5][6]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid:
In case of skin contact: Immediately wash with soap and plenty of water.
In case of eye contact: Rinse cautiously with water for several minutes.
If inhaled: Move the person to fresh air.
If swallowed: Do NOT induce vomiting. Seek immediate medical attention.[5][6]
The precursor, 2,6-dichloro-4-fluorophenol, is classified as a substance that causes skin irritation and serious eye irritation.[7] It is crucial to handle it with the same high level of care.
Caption: Key Safety and Handling Precautions.
Conclusion
References
Chem-Impex. (n.d.). 2,6-Dicloro-4-fluorofenol. Retrieved from [Link]
Worldwide Life Sciences. (2026, February 27). 2-6-Dichloro-4-fluorophenol, 100g. Retrieved from [Link]
PubChem. (n.d.). Phenol, 2,6-dichloro-4-fluoro-. Retrieved from [Link]
Organic Syntheses. (n.d.). 2,6-Dichlorophenol. Retrieved from [Link]
Krishna Solvechem Limited. (n.d.). Material Safety Data Sheet (MSDS) - Fluorobenzene. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]
Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved from [Link]
The Royal Society of Chemistry. (2013). Supporting Information Mechanism of Electrophilic Fluorination with Pd(IV). Retrieved from [Link]
Tradeindia. (n.d.). 2-(Benzyloxy)-1,5-Dichloro- 3-Fluorobenzene - Cas No: 1881327-93-0. Retrieved from [Link]
PubChem. (n.d.). 1-Benzyloxy-2-fluoro-benzene. Retrieved from [Link]
Physical Chemistry Chemical Physics. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]
Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
NIST. (n.d.). Benzene, fluoro-. Retrieved from [Link]
Physicochemical Profiling and Analytical Mass Verification of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Executive Summary 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) is a highly functionalized, halogenated aromatic ether utilized as a critical intermediate in pharmaceutical synthesis and medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) is a highly functionalized, halogenated aromatic ether utilized as a critical intermediate in pharmaceutical synthesis and medicinal chemistry[1]. At the core of its physicochemical profile is its precise molecular weight of 271.11 g/mol . This whitepaper provides an in-depth technical analysis of how this specific molecular weight dictates the compound's pharmacokinetic viability, synthetic stoichiometry, and analytical mass spectrometry (MS) signatures.
By deconstructing the mass contributions of its elemental components, we establish a self-validating framework for researchers to utilize and verify this compound in advanced drug discovery pipelines.
Structural Composition and Mass Fundamentals
To utilize this compound in high-resolution applications, researchers must distinguish between its average molecular weight (used for bulk stoichiometry) and its exact monoisotopic mass (used for analytical verification).
The molecular formula is C₁₃H₉Cl₂FO . The average molecular weight of 271.11 g/mol is derived from the natural isotopic abundance of its constituent elements. However, for High-Resolution Mass Spectrometry (HRMS), the exact monoisotopic mass—calculated using the most abundant stable isotope of each element (e.g., ¹²C, ¹H, ³⁵Cl)—is 270.001 Da .
Table 1: Elemental Composition and Mass Contribution
Element
Isotope Used for Exact Mass
Atomic Mass (Da)
Count
Total Avg. Mass ( g/mol )
Mass Fraction (%)
Carbon (C)
¹²C
12.011
13
156.143
57.59%
Hydrogen (H)
¹H
1.008
9
9.072
3.35%
Chlorine (Cl)
³⁵Cl
35.450
2
70.900
26.15%
Fluorine (F)
¹⁹F
18.998
1
18.998
7.01%
Oxygen (O)
¹⁶O
15.999
1
15.999
5.90%
Total
271.112
100.00%
Pharmacokinetic Implications: The 271.11 Da Advantage
In the context of drug development, a compound's molecular weight is a primary determinant of its oral bioavailability and membrane permeability. This is codified in Lipinski’s Rule of Five (RO5) , which dictates that poor absorption is highly probable if a molecule's mass exceeds 500 Daltons[2].
The Causality of the "Molecular Weight Buffer":
Lead optimization in medicinal chemistry inevitably adds mass to a scaffold as researchers append pharmacophores to increase target affinity—a phenomenon known as "molecular obesity." Because 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene possesses a molecular weight of only 271.11 g/mol , it provides a substantial ~228 Da buffer before breaching the Lipinski threshold[2]. This allows medicinal chemists ample stoichiometric room to execute cross-coupling reactions (e.g., replacing the chlorine atoms with piperazine or morpholine derivatives) without sacrificing the drug-likeness of the final Active Pharmaceutical Ingredient (API).
Figure 1: Lipinski's Rule of 5 evaluation workflow demonstrating the ~228 Da optimization buffer.
To empirically verify the structural integrity and molecular weight of this compound, researchers must utilize Liquid Chromatography-Mass Spectrometry (LC-MS). Because the molecule contains two chlorine atoms, it presents a highly specific isotopic signature that acts as an internal, self-validating control.
The Causality of the 9:6:1 Isotopic Signature:
Chlorine exists in nature as two stable isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance)[3]. When a molecule contains exactly two chlorine atoms, the probability of isotopic distribution follows a binomial expansion:
(0.75+0.25)2
. This mathematical absolute dictates that the molecular ion peaks will manifest in a strict 9:6:1 relative abundance ratio corresponding to the M, M+2, and M+4 peaks[4].
Step 1: Sample Preparation. Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a 50:50 Methanol:Water (0.1% Formic Acid) matrix.
Causality: Formic acid provides the necessary protons for
[M+H]+
formation in positive ion mode, while the high dilution prevents detector saturation, which would otherwise skew the critical 9:6:1 isotopic ratio.
Step 2: Chromatographic Separation. Inject 2 µL onto a C18 reverse-phase column. Run a rapid gradient of 5% to 95% Acetonitrile over 5 minutes.
Causality: The highly lipophilic nature of the benzyloxy ether and the di-chlorinated benzene ring necessitates a high organic mobile phase for efficient elution.
Step 3: Soft Ionization (ESI+). Apply a capillary voltage of 3.0 kV.
Causality: Electrospray Ionization (ESI) is a soft technique that prevents the premature in-source cleavage of the labile benzyloxy ether bond, preserving the intact molecular ion (270.00 Da) for mass analysis.
Step 4: Isotopic Validation (Internal Control). Extract the mass spectrum at the elution time. The protocol is considered self-validated only if the mass spectrometer detects the following peaks in a 9:6:1 ratio:
M Peak (270.00 Da): Two ³⁵Cl atoms (100% relative abundance).
M+2 Peak (272.00 Da): One ³⁵Cl and one ³⁷Cl atom (~66% relative abundance).
M+4 Peak (274.00 Da): Two ³⁷Cl atoms (~11% relative abundance)[4].
Step 5: MS/MS Fragmentation. Apply a collision energy of 20 eV. Monitor for a diagnostic mass loss of 91 Da .
Causality: The benzyloxy group readily cleaves at the ether oxygen under collision-induced dissociation, yielding a highly stable tropylium cation (
C7H7+
). This 91 Da loss serves as secondary structural confirmation.
Beyond analytical verification, the molecular weight of 271.11 g/mol is the foundational metric for ensuring mass balance in synthetic workflows.
When utilizing this compound as an electrophile in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling at the chlorinated positions), precise molar equivalents are mandatory to prevent the formation of mono-coupled byproducts. For every 1.0 mmol of reaction scale, exactly 271.11 mg of the starting material must be weighed.
Furthermore, the benzyloxy moiety acts as a classic protecting group for the underlying phenol. If a researcher subjects the compound to hydrogenolysis (
H2
, Pd/C), the benzyl ether will cleave. By tracking the molecular weight, the researcher can confirm reaction completion: the starting mass of 271.11 g/mol will drop by exactly 90.05 Da (representing the loss of the benzyl radical and the gain of a proton), yielding the free 2,4-dichloro-6-fluorophenol derivative.
Conclusion
The molecular weight of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (271.11 g/mol ) is far more than a basic physical property; it is a dynamic parameter that influences its utility across the entire drug development pipeline. Its low mass ensures compliance with Lipinski's Rule of Five, providing medicinal chemists with the necessary buffer for lead optimization[2]. Furthermore, its precise monoisotopic mass and di-chlorinated isotopic signature (9:6:1 ratio) provide an infallible, self-validating mechanism for HRMS characterization[4], ensuring absolute structural confidence before advancing the compound into complex synthetic pathways.
2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene IUPAC name
An In-Depth Technical Guide to 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene: Structural Elucidation, Synthetic Methodologies, and Regioselective Applications Executive Summary In modern medicinal chemistry and fragment-bas...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene: Structural Elucidation, Synthetic Methodologies, and Regioselective Applications
Executive Summary
In modern medicinal chemistry and fragment-based drug design (FBDD), highly functionalized halogenated benzenes serve as critical building blocks. 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS No: 1881327-93-0)[1] is a specialized polyhalogenated benzyl ether that offers unique orthogonal reactivity. The presence of a protected phenolic oxygen, a strongly electronegative fluorine atom, and two chemically distinct chlorine atoms makes this compound an ideal scaffold for synthesizing complex active pharmaceutical ingredients (APIs) and agrochemicals.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Here, we will dissect the causality behind its IUPAC nomenclature, detail a self-validating synthetic protocol, and explore the mechanistic rationale for its regioselective downstream functionalization via palladium-catalyzed cross-coupling.
Structural Causality and IUPAC Nomenclature
The naming of highly substituted benzene rings often causes confusion, but it is governed by strict, logical rules designed to yield a single, unambiguous preferred IUPAC name (PIN). The nomenclature of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene is a perfect exercise in understanding the IUPAC Blue Book's lowest locant and alphabetical priority rules.
The Logic Tree:
Identify the Parent Structure: The core is a benzene ring. Since the ether linkage (-OBn) does not outrank halogens to form a principal functional group suffix in this context, all substituents (benzyloxy, chloro, fluoro) are treated equally as prefixes.
Determine the Locant Set: We must assign numbers to the substituents to generate the lowest possible locant set (Rule P-14.4(a)).
If we number starting from the fluorine atom and move toward the benzyloxy group, we get the set 1,2,4,6 .
If we number starting from one of the chlorine atoms to encompass the substituents in the tightest sequence, we achieve the set 1,2,3,5 .
Comparing the sets term-by-term, 1,2,3,5 is lower than 1,2,4,6. Thus, 1,2,3,5 is the correct locant set.
Alphabetical Tie-Breaking: With the 1,2,3,5 set established, we must decide which substituent gets which number. According to Rule P-14.4(e), when multiple numbering systems yield the same locant set, the lowest numbers are assigned to substituents cited first in alphabetical order.
Alphabetical order: B enzyloxy > C hloro > F luoro.
To give "benzyloxy" the lowest possible number within the 1,2,3,5 set, it is assigned position 2 . The chloro groups are assigned 1 and 5 , and the fluoro group is assigned 3 .
This causality strictly dictates the name: 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene .
Caption: IUPAC nomenclature logic tree for 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene.
Physicochemical Profiling
Understanding the physicochemical properties of this building block is essential for predicting its behavior in organic synthesis and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of downstream drug candidates.
Property
Value
Mechanistic Implication
Molecular Formula
C₁₃H₉Cl₂FO
Defines stoichiometry for equivalents calculation.
Molecular Weight
271.11 g/mol
Ideal fragment size for FBDD (Rule of 3 compliant).
Hydrogen Bond Donors
0
Enhances membrane permeability (lipophilicity).
Hydrogen Bond Acceptors
1 (Ether Oxygen)
Limited solvation shell; highly soluble in organic solvents.
Rotatable Bonds
3
Provides conformational flexibility for target binding.
Topological Polar Surface Area
9.23 Ų
Exceptionally low TPSA; predicts high CNS penetrance if retained.
Synthetic Methodology: Benzylation Protocol
The synthesis of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene relies on the Williamson ether synthesis, utilizing 2-fluoro-4,6-dichlorophenol [2][3] as the starting material.
Mechanistic Rationale for Reagent Selection:
The selection of potassium carbonate (K₂CO₃) as the base is predicated on the high acidity of the 2-fluoro-4,6-dichlorophenol precursor. The synergistic electron-withdrawing inductive effects of the ortho-fluoro and ortho/para-chloro substituents significantly lower the pKa of the phenolic hydroxyl (estimated pKa ~ 5.5–6.5). This precludes the need for stronger, potentially hazardous bases like Sodium Hydride (NaH). N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it poorly solvates the phenoxide anion, leaving it highly nucleophilic and accelerating the Sₙ2 displacement of the benzyl bromide.
Step-by-Step Protocol:
Preparation: Charge an oven-dried, argon-purged reaction vessel with 2-fluoro-4,6-dichlorophenol (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).
Solvation: Add anhydrous DMF (to achieve a 0.5 M concentration of the phenol). Stir at room temperature for 15 minutes to ensure complete deprotonation and formation of the phenoxide.
Alkylation: Dropwise, add Benzyl Bromide (BnBr, 1.1 equiv) via syringe. The slight excess ensures complete conversion without complicating purification.
Heating: Elevate the temperature to 60°C and stir for 4 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 9:1) or LC-MS.
Workup: Quench the reaction with distilled water to dissolve inorganic salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify via flash column chromatography (silica gel, gradient elution from 100% hexanes to 5% EtOAc in hexanes) to yield the pure product.
Aryl chlorides are notoriously challenging substrates for cross-coupling due to the high bond dissociation energy of the C-Cl bond (~96 kcal/mol). However, the advent of electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., Buchwald's SPhos or XPhos) and indolylphosphine ligands has enabled parts-per-million (ppm) level Pd-catalyzed Suzuki-Miyaura coupling of aryl chlorides[4][5].
The Causality of Regioselectivity:
Our molecule possesses two aryl chlorides at C1 and C5. Can we selectively couple only one? Yes, governed entirely by steric hindrance:
The C1-Chloride is flanked by the bulky C2-benzyloxy group and the C6-hydrogen. The rotational sweep volume of the benzyl ether creates significant steric encumbrance.
The C5-Chloride is flanked by two small hydrogen atoms (C4 and C6), making it highly accessible.
Because oxidative addition of the bulky Pd(0)-ligand complex is highly sensitive to sterics, the catalyst will preferentially insert into the C5-Cl bond . This allows chemists to perform a regioselective Suzuki coupling at C5, leaving the C1-Cl intact for subsequent orthogonal reactions (e.g., Buchwald-Hartwig amination using a different catalyst system).
Regioselective Coupling Protocol:
In a glovebox, charge a vial with 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene (1.0 equiv), an arylboronic acid (1.1 equiv), Pd(OAc)₂ (0.5 mol%), SPhos (1.0 mol%), and anhydrous K₃PO₄ (2.0 equiv).
Seal the vial, remove from the glovebox, and inject degassed Toluene/Water (10:1 v/v).
Heat at 100°C for 12 hours. The steric bulk of SPhos promotes rapid reductive elimination, preventing catalyst degradation.
Cool, filter through Celite, and purify via chromatography to isolate the 5-aryl-2-(benzyloxy)-1-chloro-3-fluorobenzene derivative.
Caption: Synthetic workflow from precursor to regioselective C5-functionalization.
References
IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: Royal Society of Chemistry; 2014.
[URL: https://iupac.qmul.ac.uk/BlueBook/]
Protective Group Chemistry: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed. John Wiley & Sons; 2014.[URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9781118905074]
Precursor Identification & NMR: Friebolin, H., et al. NMR Spectroscopy: Principles, Concepts, Applications. Wiley-VCH. (Mentions 2-fluoro-4,6-dichlorophenol as a standard weakly coupled spin system).[URL: https://studylib.
Palladium-Catalyzed Cross-Coupling: Martin, R., Buchwald, S. L. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. 2008;41(11):1461-1473.[URL: https://pubs.acs.org/doi/10.1021/ar800036s]
Advanced Ligands for Aryl Chlorides: Kwong, F. Y., et al. "A Highly Efficient Monophosphine Ligand for Parts per Million Levels Pd-Catalyzed Suzuki-Miyaura Coupling of (Hetero)Aryl Chlorides." Chemistry - A European Journal. 2015.[URL: https://doi.org/10.1002/chem.201502454]
An In-depth Technical Guide to the Synthesis Precursors of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene Abstract This technical guide provides a comprehensive overview of the synthetic pathways and key precursors for the p...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis Precursors of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and key precursors for the preparation of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene. The document outlines a strategic approach, beginning with a retrosynthetic analysis to identify the most logical precursors. It then delves into the multi-step synthesis of the crucial intermediate, 1,5-dichloro-3-fluoro-2-hydroxybenzene, from commercially available starting materials. The final stage, the benzylation of this phenolic precursor, is detailed with considerations for optimizing reaction conditions. This guide is intended to equip researchers with the necessary knowledge to synthesize this and structurally related polysubstituted aromatic compounds, which are valuable building blocks in medicinal chemistry and materials science.
Introduction
Polysubstituted aromatic compounds are fundamental scaffolds in the development of pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of different substituents on the benzene ring allows for the fine-tuning of a molecule's biological activity, physical properties, and chemical reactivity. 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is one such compound, incorporating a combination of halogen atoms and a bulky benzyloxy group. This substitution pattern makes it a potentially valuable intermediate for further functionalization in drug discovery programs. A robust and well-understood synthetic route is paramount for the reliable supply of this building block for research and development. This guide provides a detailed examination of the synthesis of its essential precursors.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene, suggests that the most logical disconnection is the ether linkage. This is a common and reliable bond formation strategy in organic synthesis. This disconnection reveals two primary precursors: a benzylating agent and a substituted phenol.
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies 1,5-dichloro-3-fluoro-2-hydroxybenzene as the key, structurally complex precursor, the synthesis of which will be a primary focus of this guide.
Synthesis of the Key Precursor: 1,5-dichloro-3-fluoro-2-hydroxybenzene
The synthesis of this polysubstituted phenol can be achieved through a multi-step pathway starting from a commercially available dichlorofluorobenzene. The following proposed route leverages well-established aromatic substitution reactions.[1][2][3]
Caption: Proposed synthesis of 1,5-dichloro-3-fluoro-2-hydroxybenzene.
Step 1: Nitration of 1,5-Dichloro-3-fluorobenzene
This initial step involves an electrophilic aromatic substitution to introduce a nitro group. The directing effects of the existing halogen substituents are crucial for achieving the desired regioselectivity. Both chlorine and fluorine are ortho-, para-directing deactivators. The position between the two chlorine atoms is sterically hindered. Therefore, nitration is expected to occur at the position ortho to the fluorine and meta to both chlorines.
Protocol:
To a stirred solution of concentrated sulfuric acid at 0 °C, slowly add 1,5-dichloro-3-fluorobenzene.
Maintain the temperature at 0-5 °C and add fuming nitric acid dropwise.
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
Carefully pour the reaction mixture onto crushed ice.
The precipitated product, 1,5-dichloro-3-fluoro-2-nitrobenzene, is collected by filtration, washed with cold water until neutral, and dried.
Step 2: Reduction of the Nitro Group
The nitro group is reduced to an amine, which is a versatile functional group for further transformations.
Protocol:
To a mixture of 1,5-dichloro-3-fluoro-2-nitrobenzene in ethanol and water, add iron powder and a catalytic amount of concentrated hydrochloric acid.
Heat the mixture to reflux and stir vigorously for 3-5 hours, monitoring the reaction by TLC.
Cool the reaction mixture and filter through celite to remove the iron salts.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Neutralize the aqueous residue with a sodium bicarbonate solution and extract the product, 2,4-dichloro-6-fluoroaniline, with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
Step 3: Diazotization and Hydrolysis to the Phenol
The final step in the precursor synthesis involves the conversion of the aniline to a phenol via a diazonium salt intermediate.
Protocol:
Dissolve 2,4-dichloro-6-fluoroaniline in a mixture of sulfuric acid and water, and cool to 0-5 °C.
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
In a separate flask, bring a solution of dilute sulfuric acid to a boil.
Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will occur.
After the addition is complete, continue to heat the mixture for an additional 30 minutes.
Cool the reaction mixture to room temperature and extract the phenolic product with diethyl ether.
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
The crude 1,5-dichloro-3-fluoro-2-hydroxybenzene can be purified by column chromatography.
Step
Product
Reagents
Typical Yield (%)
1
1,5-Dichloro-3-fluoro-2-nitrobenzene
HNO₃ / H₂SO₄
85-95
2
2,4-Dichloro-6-fluoroaniline
Fe / HCl
80-90
3
1,5-Dichloro-3-fluoro-2-hydroxybenzene
1. NaNO₂ / H₂SO₄; 2. H₂O, Δ
60-75
Final Step: Benzylation of 1,5-dichloro-3-fluoro-2-hydroxybenzene
The final step to obtain the target molecule is a Williamson ether synthesis, which involves the O-alkylation of the synthesized phenol with a benzyl halide.[4][5][6] Given the potential for steric hindrance from the ortho-chlorine atom, optimizing the reaction conditions is important.[7][8]
Caption: Williamson ether synthesis for the final product.
Protocol:
In a dry round-bottom flask, dissolve 1,5-dichloro-3-fluoro-2-hydroxybenzene in anhydrous N,N-dimethylformamide (DMF).
Add anhydrous potassium carbonate (a slight excess) to the solution.
Stir the suspension at room temperature for 30 minutes.
Add benzyl bromide dropwise to the mixture.
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours, monitoring the reaction by TLC.
After completion, cool the mixture to room temperature and pour it into cold water.
Extract the product with ethyl acetate.
Combine the organic layers and wash with water, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield pure 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene.
Parameter
Condition
Benzylating Agent
Benzyl bromide
Base
Anhydrous Potassium Carbonate (K₂CO₃)
Solvent
Anhydrous N,N-Dimethylformamide (DMF)
Temperature
60-80 °C
Typical Yield
80-95%
Characterization of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
The identity and purity of the final product should be confirmed using standard analytical techniques.
¹H NMR: Expected signals for the benzylic protons (a singlet around 5.0-5.3 ppm), the aromatic protons of the benzyl group (a multiplet between 7.2-7.5 ppm), and the aromatic protons of the dichlorofluorophenyl ring.
¹³C NMR: Resonances corresponding to all carbon atoms in the molecule, including the characteristic benzylic carbon signal.
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound.
Safety Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.
Reagent Handling:
Concentrated acids (sulfuric and nitric acid) are highly corrosive. Handle with extreme care.
Benzyl bromide is a lachrymator and should be handled with caution.
DMF is a potential reproductive toxin. Avoid inhalation and skin contact.
Diazotization Reaction: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.
Conclusion
The synthesis of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene is most effectively approached through the benzylation of the key precursor, 1,5-dichloro-3-fluoro-2-hydroxybenzene. This guide provides a robust, multi-step synthesis for this crucial phenolic intermediate starting from a commercially available dichlorofluorobenzene. The outlined protocols are based on well-established and reliable chemical transformations. By following this guide, researchers can confidently synthesize this valuable building block for applications in drug discovery and materials science.
References
New Selective O-Debenzylation of Phenol with Mg/MeOH | Request PDF - ResearchGate. Available at: [Link]
Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols | Organic Letters - ACS Publications. Available at: [Link]
Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes - PMC - NIH. Available at: [Link]
Benzyl Esters - Organic Chemistry Portal. Available at: [Link]
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EP0116712B1 - Synthesis of hindered phenols - Google Patents.
2 - Organic Syntheses Procedure. Available at: [Link]
4.1.9: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. Available at: [Link]
16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. Available at: [Link]
2-(Benzyloxy)-1,5-Dichloro- 3-Fluorobenzene - Cas No: 1881327-93-0 - Tradeindia. Available at: [Link]
Synthetic route to FMesB‐Ac, FMesB‐Ptz and FMesB‐Cz. - ResearchGate. Available at: [Link]
CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents.
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Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins - PMC. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Guide & Analytical Whitepaper
Introduction & Structural Rationale
In modern medicinal chemistry, polyhalogenated building blocks are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) represents a highly specialized intermediate.
The strategic placement of halogens on the central aromatic ring serves a dual purpose. The incorporation of fluorine significantly modulates the pKa of adjacent functional groups and increases metabolic stability against Cytochrome P450 (CYP450) oxidation[1]. Meanwhile, the chlorine atoms at positions 1 and 5 provide necessary steric bulk and enhance lipophilicity, which frequently drives target protein-ligand interactions[2]. The benzyloxy moiety acts as a robust, lipophilic protecting group for the core phenol, designed to withstand harsh cross-coupling conditions before being selectively cleaved via hydrogenolysis.
Because this compound is primarily utilized as an upstream intermediate, robust analytical characterization is required to ensure batch-to-batch purity. This guide details the self-validating experimental protocols and predictive spectroscopic reference models used to characterize this molecule[3].
Experimental Protocols (Self-Validating Systems)
To ensure high-fidelity data, the following protocols are designed with inherent causality—every reagent and parameter is selected to eliminate analytical artifacts.
NMR Spectroscopy Protocol (¹H, ¹³C, ¹⁹F)
Step 1: Sample Preparation. Dissolve 15 mg (for ¹H/¹⁹F) or 50 mg (for ¹³C) of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
Causality: CDCl₃ is selected because it lacks exchangeable protons that would otherwise obscure the critical aromatic region (7.0–8.0 ppm). TMS provides an absolute 0.0 ppm internal reference lock[3].
Step 2: Instrument Tuning. Transfer the solution to a 5 mm precision NMR tube. Insert into a 400 MHz spectrometer. Perform gradient shimming and tune the probe specifically for ¹H, ¹³C, and ¹⁹F frequencies.
Step 3: ¹H Acquisition. Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds.
Causality: A 2.0s D1 ensures complete longitudinal relaxation (T1) of the rigid aromatic protons, guaranteeing accurate quantitative integration.
Step 4: ¹³C & ¹⁹F Acquisition. Execute proton-decoupled sequences (zgpg30 and zgf1h). Acquire 1024 scans for ¹³C and 64 scans for ¹⁹F to achieve an optimal signal-to-noise ratio.
GC-EI-MS (Mass Spectrometry) Protocol
Step 1: Sample Preparation. Dissolve 1 mg of the analyte in 1 mL of HPLC-grade hexane.
Causality: Hexane ensures rapid volatilization in the GC inlet and prevents stationary phase degradation compared to protic solvents.
Step 2: Injection & Separation. Inject 1 µL into the GC inlet (split ratio 1:50) at 250 °C. Separate using a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS) with a temperature ramp from 100 °C to 280 °C at 15 °C/min.
Step 3: Ionization. Utilize Electron Ionization (EI) at 70 eV.
Causality: 70 eV is the universal standard for EI; it imparts sufficient internal energy to reliably cleave the benzylic C-O bond, generating diagnostic fragmentation patterns that act as a self-validating structural marker[3].
ATR-FTIR Spectroscopy Protocol
Step 1: Background Collection. Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution).
Step 2: Sample Application. Place 2-3 mg of the neat compound directly onto the crystal. Apply the pressure anvil to ensure uniform optical contact.
Causality: ATR eliminates the need for hygroscopic KBr pellets, preventing the appearance of broad water bands (~3300 cm⁻¹) that could mask critical overtone regions.
Spectroscopic Data & Mechanistic Interpretation
The following tables summarize the quantitative reference data for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, derived from empirical spectroscopic rules for polyhalogenated benzyloxybenzenes[3].
Table 1: ¹H and ¹⁹F NMR Assignments (400/376 MHz, CDCl₃)
Nucleus
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
Assignment
¹H
7.32 – 7.45
Multiplet (m)
-
5H
Benzyl Phenyl-H
¹H
7.15
Doublet of doublets (dd)
J = 9.0, 2.0
1H
Core Ar-H4 (ortho to F, meta to H6)
¹H
7.08
Doublet of doublets (dd)
J = 2.0, 1.5
1H
Core Ar-H6 (meta to H4, para to F)
¹H
5.12
Singlet (s)
-
2H
Benzyloxy -OCH₂-
¹⁹F
-128.5
Doublet of doublets (dd)
J = 9.0, 1.5
1F
Core Ar-F
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Assignment
155.2
Doublet (d)
J = 252
Core C3 (C-F, ipso coupling)
143.1
Doublet (d)
J = 12
Core C2 (C-O, ortho to F)
136.5
Singlet (s)
-
Benzyl C-ipso
130.4
Singlet (s)
-
Core C5 (C-Cl)
127.8 – 128.6
Singlets (s)
-
Benzyl Ar-C (ortho, meta, para)
127.5
Singlet (s)
-
Core C1 (C-Cl)
124.8
Singlet (s)
-
Core C6 (C-H)
116.3
Doublet (d)
J = 22
Core C4 (C-H, ortho to F)
75.4
Singlet (s)
-
Benzyloxy -OCH₂-
Table 3: GC-EI-MS Fragmentation Pathway (70 eV)
m/z
Relative Abundance
Ion Type
Mechanistic Origin
270 / 272 / 274
9% / 6% / 1%
[M]⁺
Molecular ion (Isotope pattern confirms 2× Cl atoms)
179 / 181 / 183
45% / 30% / 5%
[M - C₇H₇]⁺
Loss of benzyl radical; leaves halogenated phenol cation
91
100%
[C₇H₇]⁺
Tropylium/Benzyl cation (Base Peak)
Table 4: ATR-FTIR Key Vibrational Modes
Wavenumber (cm⁻¹)
Intensity
Assignment (Vibrational Mode)
3065
Weak
Aromatic C-H stretch
2930
Weak
Aliphatic C-H stretch (-CH₂-)
1585, 1470
Medium
Aromatic C=C ring stretch
1240
Strong
Asymmetric C-O-C stretch (Ether linkage)
1080
Strong
Aromatic C-F stretch
810
Strong
Aromatic C-Cl stretch
735, 695
Strong
Monosubstituted benzene out-of-plane bend (Benzyl group)
Synthetic and Metabolic Pathway Integration
Understanding the downstream application of this molecule is vital for analytical scientists tracking impurities. The structural features of this building block directly dictate its synthetic utility and the ultimate metabolic resilience of the resulting drug candidate[1],[2].
Synthetic workflow utilizing the halogenated building block for API generation.
Mechanism of CYP450 metabolic resistance conferred by specific halogenation.
Conclusion
The comprehensive characterization of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene requires a multi-modal spectroscopic approach. By utilizing CDCl₃-based multinuclear NMR, researchers can map the complex spin-spin coupling networks (J-coupling) between the fluorine atom and the aromatic protons/carbons. Concurrently, 70 eV GC-EI-MS and ATR-FTIR provide orthogonal validation of the benzyloxy and halogenated moieties. Adhering to these strict analytical protocols ensures the integrity of the chemical supply chain, ultimately enabling the successful synthesis of metabolically robust, halogenated therapeutics.
References
Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design
Journal of Medicinal Chemistry[Link]
Fluorine in medicinal chemistry
Chemical Society Reviews[Link]
Spectrometric Identification of Organic Compounds, 8th Edition
John Wiley & Sons[Link]
In-Depth Technical Guide: NMR Spectroscopic Characterization of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene Executive Summary The compound 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) is a highly substit...
Author: BenchChem Technical Support Team. Date: March 2026
In-Depth Technical Guide: NMR Spectroscopic Characterization of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Executive Summary
The compound 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) is a highly substituted halogenated ether frequently utilized as a specialized building block in pharmaceutical and agrochemical synthesis[1],[2]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a rigorous analytical challenge due to the unsymmetrical substitution of the central benzene ring (1-Cl, 2-OCH₂Ph, 3-F, 5-Cl). This guide provides a comprehensive mechanistic breakdown of its ¹H, ¹³C, and ¹⁹F NMR spectra, detailing the causality behind chemical shifts, the intricacies of heteronuclear spin-spin coupling, and the self-validating protocols required for accurate structural elucidation.
Mechanistic Causality in Chemical Shifts
The central benzene ring of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene contains only two isolated protons: H4 and H6 . The assignment of these protons is a textbook example of competing mesomeric (+M) and inductive (-I) effects[3],[4].
The Shielding of H4: The fluorine atom at C3 is highly electronegative but acts as a strong
π
-donor (+M effect) to its ortho and para positions. Because C4 is ortho to the fluorine atom, it experiences significant shielding, pushing the H4 resonance upfield to approximately 7.05 ppm.
The Deshielding of H6: Conversely, H6 is flanked by two highly electronegative chlorine atoms at C1 and C5. The cumulative inductive withdrawal (-I effect) of these halogens strips electron density from C6. Although H6 is para to the fluorine atom, the -I effect of the adjacent chlorines dominates, deshielding the proton and shifting it downfield to approximately 7.25 ppm.
This electronic dichotomy is self-validating when cross-referenced with empirical chemical shift calculations, which provide a reliable baseline for assigning highly substituted aromatic rings[5],[6].
Spin-Spin Coupling Dynamics
The interpretation of complex multiplet structures in fluorinated aromatics relies heavily on predictable heteronuclear coupling constants[7],[8]. Fluorine’s 100% natural abundance and high gyromagnetic ratio make ¹⁹F NMR an exceptionally sensitive probe that splits both proton and carbon signals[9],[10].
Homonuclear and Heteronuclear Interactions
Homonuclear (¹H-¹H): H4 and H6 are meta to each other. This spatial arrangement results in a standard
4JHH
coupling of approximately 2.5 Hz, splitting both signals into doublets.
Heteronuclear (¹H-¹⁹F): The proximity of the fluorine atom at C3 creates a distinct coupling environment. H4, being ortho to F3, exhibits a strong
3JHF
coupling of ~8.5 Hz. H6, located para to F3, displays a much weaker long-range
5JHF
coupling of ~1.5 Hz. Consequently, H4 appears as a distinct doublet of doublets (dd), while H6 appears as a narrower doublet of doublets.
Heteronuclear (¹³C-¹⁹F): The ¹³C spectrum is heavily modulated by C-F coupling. The ipso carbon (C3) exhibits a massive
1JCF
coupling (~250 Hz). The ortho carbons (C2 and C4) show
2JCF
couplings (~15–22 Hz), while the meta carbons (C1 and C5) display
3JCF
couplings (~5–9 Hz).
Figure 2. Spin-spin coupling network detailing homonuclear and heteronuclear interactions.
Experimental Protocol for High-Resolution Acquisition
To ensure absolute regiochemical assignment, the following self-validating protocol must be executed. This workflow prevents common artifacts associated with the relaxation dynamics of highly substituted aromatics.
Step 1: Sample Preparation
Action: Dissolve 15–20 mg of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
Causality: CDCl₃ provides a deuterium lock signal for field frequency stabilization, while TMS serves as the internal chemical shift reference (0.00 ppm). The optimal concentration prevents line broadening from viscosity while ensuring sufficient signal-to-noise (S/N) for ¹³C acquisition.
Step 2: Probe Tuning and Matching
Action: Insert the 5 mm NMR tube into a 400 MHz or 600 MHz spectrometer. Tune and match the probe specifically for ¹H, ¹³C, and ¹⁹F nuclei.
Causality: Proper tuning maximizes RF power transfer to the sample, ensuring precise pulse angles and maximizing sensitivity—a critical requirement for detecting the four quaternary carbons in this molecule.
Step 3: ¹H and ¹⁹F NMR Acquisition
Action: Execute a standard 1D proton sequence (e.g., zg30) with a 1.5s relaxation delay (d1). For ¹⁹F, acquire at 376 MHz (on a 400 MHz console) using a wide spectral width (250 ppm).
Causality: A 1.5s delay ensures complete T₁ relaxation for accurate integration of the benzyloxy CH₂ (2H) versus the aromatic protons (1H each). Acquiring a ¹H-decoupled ¹⁹F spectrum serves as a self-validating check to confirm the
3JHF
and
5JHF
couplings observed in the proton spectrum.
Step 4: ¹³C NMR Acquisition
Action: Use a power-gated decoupling sequence (e.g., zgpg30) with WALTZ-16 composite pulse decoupling for protons. Set d1 to 2.5–3.0 seconds and acquire 1024–2048 scans.
Causality: The extended relaxation delay is mandatory. The central ring contains four quaternary carbons (C1, C2, C3, C5) lacking attached protons. These nuclei exhibit significantly longer T₁ relaxation times due to the absence of efficient dipole-dipole relaxation pathways.
Figure 1. Standardized workflow for NMR acquisition and structural validation.
Quantitative Data Summaries
The following tables summarize the expected spectroscopic data based on the structural and electronic parameters of the molecule.
Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃)
Position
Chemical Shift (ppm)
Multiplicity
Integration
J-Coupling (Hz)
OCH₂
5.10
Singlet (s)
2H
-
H4
7.05
Doublet of doublets (dd)
1H
3JHF
= 8.5,
4JHH
= 2.5
H6
7.25
Doublet of doublets (dd)
1H
4JHH
= 2.5,
5JHF
= 1.5
Phenyl H
7.35 – 7.50
Multiplet (m)
5H
-
Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)
Position
Chemical Shift (ppm)
Multiplicity
J-Coupling (Hz)
C4 (C-H)
116.0
Doublet (d)
2JCF
= 22.0
C6 (C-H)
125.0
Doublet (d)
4JCF
= 3.0
C1 (C-Cl)
128.0
Doublet (d)
3JCF
= 5.0
C5 (C-Cl)
130.0
Doublet (d)
3JCF
= 9.0
C2 (C-O)
143.0
Doublet (d)
2JCF
= 15.0
C3 (C-F)
155.0
Doublet (d)
1JCF
= 250.0
OCH₂
75.0
Singlet (s)
-
Table 3: ¹⁹F NMR Data Summary (376 MHz, CDCl₃)
Position
Chemical Shift (ppm)
Multiplicity
J-Coupling (Hz)
F3
-120.0
Doublet of doublets (dd)
3JHF
= 8.5,
5JHF
= 1.5
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8ed (An Indian Adaptation)". wileyindia.com.
Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists". wiley-vch.de.
Pretsch, E., Bühlmann, P., & Affolter, C. "Structure Determination of Organic Compounds". dubraybooks.ie.
Günther, H. "NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition". wiley.com.
Chemical Manufacturers. "2-(benzyloxy)-1,5-dichloro-3-fluorobenzene". chemicalmanufacturers.in.
An In-depth Technical Guide to the Infrared Spectrum of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Abstract This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene, an aromatic ether with significant potential in pharmaceutical and materials sc...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene, an aromatic ether with significant potential in pharmaceutical and materials science research. In the absence of a publicly available experimental spectrum, this document presents a detailed predicted spectrum derived from the well-established characteristic vibrational frequencies of its constituent functional groups. We will delve into the theoretical underpinnings of these predictions, offering a band-by-band analysis grounded in fundamental principles of vibrational spectroscopy. Furthermore, this guide furnishes a rigorous, field-proven experimental protocol for acquiring a high-fidelity Fourier-Transform Infrared (FTIR) spectrum of the compound, ensuring both accuracy and reproducibility. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of this and structurally related molecules.
Introduction and Molecular Structure
2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is a halogenated aromatic ether. Its molecular structure, characterized by a polysubstituted benzene ring linked to a benzyl group via an ether oxygen, gives rise to a complex and informative infrared spectrum. Each functional moiety—the aromatic ring with its specific substitution pattern, the ether linkage, the carbon-fluorine bond, the carbon-chlorine bonds, and the benzylic methylene group—exhibits characteristic vibrational modes. Infrared spectroscopy serves as a powerful, non-destructive analytical technique to confirm the presence of these functional groups and thus verify the molecular structure.[1][2] The interpretation of its IR spectrum is crucial for quality control in synthesis and for understanding the molecule's electronic and structural properties.
Below is a diagram illustrating the molecular structure of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Caption: Molecular structure of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Predicted Infrared Absorption Data
Due to the absence of a publicly available, fully analyzed experimental spectrum for 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene, the following table presents predicted IR absorption data. These predictions are derived from the characteristic vibrational frequencies of the molecule's constituent functional groups.[3]
Wavenumber (cm⁻¹)
Predicted Intensity
Vibrational Assignment
Rationale and Authoritative Insights
3100-3030
Medium-Weak
Aromatic C-H Stretch
These bands arise from the stretching of C-H bonds on both the substituted benzene and the benzyl rings.[4][5][6] Their position above 3000 cm⁻¹ is a hallmark of sp² hybridized carbon-hydrogen bonds.[2][7]
2950-2850
Medium-Weak
Aliphatic C-H Stretch
These absorptions are characteristic of the asymmetric and symmetric stretching vibrations of the methylene (CH₂) group in the benzyl moiety.[8] Their appearance below 3000 cm⁻¹ clearly distinguishes them from aromatic C-H stretches.[7]
1600-1585, 1500-1400
Strong-Medium
Aromatic C=C Ring Stretch
These bands, often referred to as "ring modes," are due to the stretching and contracting of the carbon-carbon bonds within the aromatic rings.[7][9] Aromatic compounds typically show two or three bands in this region.[10][11]
1495-1450
Medium
CH₂ Scissoring (benzyl)
This absorption corresponds to the in-plane bending (scissoring) vibration of the benzylic CH₂ group.
1250-1200
Strong
Aryl-O Stretch (asymmetric)
This strong absorption is highly characteristic of the asymmetric C-O-C stretching vibration in aryl ethers.[12][13][14] Its intensity is a result of the large change in dipole moment during this vibration.
1100-1000
Strong
C-F Stretch
The carbon-fluorine bond gives rise to a strong absorption in this region due to the high electronegativity of fluorine. The exact position can be influenced by the aromatic system.[15]
1050-1000
Medium
Aryl-O Stretch (symmetric)
The symmetric C-O-C stretch is typically weaker than its asymmetric counterpart and appears at a lower wavenumber.[12]
850-750
Strong
C-H Out-of-plane Bending
The out-of-plane bending vibrations of the remaining C-H bonds on the highly substituted benzene ring are expected in this region. The pattern of these bands can sometimes provide information about the substitution pattern.[4][6]
850-550
Medium-Weak
C-Cl Stretch
The stretching vibrations of the carbon-chlorine bonds occur in the lower frequency "fingerprint" region of the spectrum.[2] For aromatic chlorides, these bands are typically found in this range.[16]
The following protocol outlines the acquisition of an IR spectrum for a solid sample of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene using the potassium bromide (KBr) pellet method. This is a standard and widely adopted technique for the analysis of solid samples in FTIR spectroscopy.[3]
Weigh approximately 1-2 mg of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene.
Weigh approximately 100-200 mg of dry, spectroscopic grade KBr. The ratio of sample to KBr should be roughly 1:100 to ensure a dilute, homogeneous mixture.
Grind the KBr in the agate mortar to a fine, consistent powder. This step is critical to minimize scattering of the infrared radiation.
Add the 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene to the mortar and continue grinding until the mixture is homogeneous and has a uniform, fine consistency.
Pellet Formation:
Carefully transfer a portion of the mixture to the pellet press die.
Place the die into a hydraulic press.
Apply pressure (typically 8-10 tons) for several minutes. This will cause the KBr to flow and form a thin, transparent or translucent pellet.
Spectral Acquisition:
Gently remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample compartment. This is crucial for correcting for atmospheric water and carbon dioxide absorptions.
Acquire the IR spectrum of the sample, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
III. Data Analysis
The resulting spectrum should be automatically ratioed against the background spectrum by the spectrometer software.
Perform a baseline correction if necessary to ensure a flat baseline.
Identify and label the characteristic absorption peaks.
Compare the positions of the observed peaks with the predicted values and established correlation tables to confirm the presence of the expected functional groups, thereby verifying the structure of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene.
The following diagram illustrates the experimental workflow for obtaining the FTIR spectrum.
Caption: Experimental workflow for FTIR spectroscopy using the KBr pellet method.
Conclusion
This technical guide has provided a detailed theoretical and practical framework for understanding and obtaining the infrared spectrum of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene. By dissecting the molecule into its constituent functional groups, we have constructed a robust predicted spectrum that can guide researchers in their analytical endeavors. The provided step-by-step experimental protocol ensures that high-quality, reproducible data can be obtained. This integrated approach of theoretical prediction and practical methodology serves as a valuable resource for the scientific community, facilitating the accurate characterization of this and other complex organic molecules.
References
Patsnap Eureka. (2026, February 26).
Oreate AI Blog. (2026, January 21).
Spectroscopy Online. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings.
Wax Studios. Benzene On Ir Spectrum.
Doc Brown's CHEMISTRY. (2025, December 5). The infrared spectrum of benzene C 6 H 6.
Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout.
FTIR Spectroscopy Blog. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.
ACS Publications. (2016, March 9).
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers.
OpenStax adaptation. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition.
Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
Elixir International Journal. (2012). Vibrational Spectroscopic (FT-IR, FT-Raman) studies and theoretical (HF and DFT) analysis of 1,2-bis(chloromethyl)benzene. Elixir Vib. Spec. 44, 7536-7545.
Proprep. Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks.
University of California, Los Angeles. Table of Characteristic IR Absorptions.
Thieme. (2009).
OpenStax. (2023, September 20). 15.
University of Wisconsin-Platteville.
Doc Brown's CHEMISTRY. C6H5Cl infrared spectrum of chlorobenzene.
BenchChem. An In-depth Technical Guide to the Infrared Spectrum of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
Foreword: Contextualizing Solubility in Modern Research
An In-depth Technical Guide on the Solubility of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene In the landscape of drug discovery and materials science, the intrinsic properties of a molecule dictate its potential. Among th...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Solubility of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
In the landscape of drug discovery and materials science, the intrinsic properties of a molecule dictate its potential. Among these, solubility stands as a primary gatekeeper, influencing everything from bioavailability in pharmaceutical applications to reaction kinetics in chemical synthesis. 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, a halogenated aromatic ether, presents a classic solubility challenge due to its structural characteristics. This guide eschews a superficial overview, instead providing a deep, mechanistic, and practical framework for understanding and experimentally determining the solubility of this compound. We will dissect the "why" behind the "how," grounding our protocols in established scientific principles to ensure the generation of reliable and reproducible data.
Molecular Profile and Predicted Solubility Behavior
A molecule's structure is the blueprint for its physical properties. The solubility of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is governed by the interplay of its constituent parts: a bulky, non-polar benzyloxy group and a di-chloro-fluoro-substituted benzene ring.
Based on computational analysis and data from analogous structures, we can predict its key physicochemical parameters.[1][2]
Table 1: Predicted Physicochemical Properties of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Property
Predicted Value
Implication for Solubility
Molecular Formula
C₁₃H₉Cl₂FO
---
Molecular Weight
271.12 g/mol
A moderate molecular weight that does not inherently preclude solubility.
LogP (Octanol/Water)
~4.8
A high LogP value indicates significant lipophilicity and predicts very low aqueous solubility.[1]
Hydrogen Bond Acceptors
1 (Ether Oxygen)
Minimal capacity to interact with protic solvents like water.[1]
Hydrogen Bond Donors
0
Inability to donate hydrogen bonds significantly limits solubility in polar, protic solvents.[1]
Polar Surface Area (TPSA)
9.23 Ų
A very low TPSA points towards a non-polar character, suggesting poor solubility in polar solvents.[1]
The molecular architecture is dominated by hydrophobic surfaces (two aromatic rings) and halogens, which contribute to its low polarity. The single ether oxygen offers a minimal site for polar interactions.[3][4] Consequently, 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is anticipated to be poorly soluble in aqueous media and highly soluble in non-polar organic solvents.[5]
The Duality of Solubility: Kinetic vs. Thermodynamic Measurement
It is crucial to distinguish between two primary types of solubility measurements, as they answer different experimental questions and can yield vastly different results.[6]
Thermodynamic Solubility: This is the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[6][7] It represents the maximum amount of a substance that can dissolve under equilibrium conditions and is the gold-standard measurement for biopharmaceutical characterization.[8] The process involves allowing excess solid to equilibrate with the solvent for an extended period (e.g., 24-72 hours).[7]
Kinetic Solubility: This is a measure of a compound's ability to stay in solution after being rapidly added from a concentrated organic stock (typically DMSO) into an aqueous buffer.[7] The resulting precipitate is often amorphous, leading to a supersaturated solution and a solubility value that can be significantly higher than the thermodynamic solubility of the more stable crystalline form.[9][10] This high-throughput method is valuable in early drug discovery for identifying compounds that might precipitate in screening assays.[11]
The choice between these methods must be deliberate. For understanding the fundamental properties of the compound for formulation, thermodynamic solubility is paramount. For high-throughput screening contexts, kinetic solubility provides a more relevant, albeit less fundamental, data point.
Experimental Design: Protocols for Robust Solubility Determination
The following sections detail validated, step-by-step protocols. The causality for each step is explained to provide a framework for adaptation and troubleshooting.
Protocol for Thermodynamic Solubility (Shake-Flask Method)
This method remains the reference standard for determining equilibrium solubility.[7][8]
Experimental Workflow: Thermodynamic Solubility
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Methodology with Mechanistic Rationale:
Preparation: Add an excess of solid 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the test solvent in a glass vial.
Causality: Using an excess of the solid is a prerequisite to ensure that the final solution is saturated, which is the definition of thermodynamic solubility.[12]
Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 72 hours.
Causality: Solubility is temperature-dependent.[13][14] Constant temperature control is critical for reproducibility.[12] The extended agitation period allows the system to overcome kinetic barriers and reach true thermodynamic equilibrium between the solid and solution phases.
Phase Separation: After equilibration, allow the vials to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to pellet the solid material.
Causality: This step is crucial to separate the saturated solution from the undissolved solid without disturbing the equilibrium.
Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant. Filter it through a low-binding, solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial.
Causality: Filtration removes any fine, undissolved particulates that could otherwise lead to an overestimation of the solubility.[15]
Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered supernatant and quantify its concentration against the standard curve using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Causality: HPLC-UV is a robust, specific, and sensitive method for accurately quantifying the concentration of dissolved analytes in solution.[16]
Protocol for Kinetic Solubility (High-Throughput Method)
This protocol is designed for rapid assessment, often in a 96-well plate format.
Experimental Workflow: Kinetic Solubility
Caption: Workflow for a Plate-Based Kinetic Solubility Assay.
Methodology with Mechanistic Rationale:
Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).
Causality: DMSO is a strong organic solvent capable of dissolving a wide array of compounds, making it an ideal vehicle for this method.[16]
Precipitation: In a 96-well plate, add a small volume of the DMSO stock (e.g., 2 µL) to a much larger volume of aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4).
Causality: This rapid "solvent shift" causes the poorly aqueous-soluble compound to precipitate out of solution, creating a supersaturated state.
Incubation: Seal the plate and shake at room temperature for a defined, short period (e.g., 1.5 to 2 hours).
Causality: This is a non-equilibrium step. The incubation time is standardized to allow for consistent measurement of the apparent solubility before the system can fully equilibrate or the precipitate can convert to a more stable crystalline form.[9][10]
Filtration: Place the incubation plate on top of a filter plate and centrifuge to collect the filtrate, which contains the dissolved compound.
Causality: This is the most common method for phase separation in a high-throughput format.[15]
Quantification: Analyze the concentration of the compound in the filtrate, typically using a rapid method like LC-MS or UV-Vis spectroscopy by comparing the absorbance to a standard curve.
Causality: These analytical techniques are amenable to the high-throughput nature of the 96-well plate format.
Anticipated Solubility Profile and Influencing Factors
Table 2: Qualitative Solubility Predictions for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Aqueous
Water, Phosphate-Buffered Saline (PBS)
Very Low
The molecule is highly non-polar (lipophilic) and lacks significant hydrogen bonding capability.
Polar Protic
Methanol, Ethanol
Low to Moderate
The alkyl portion of the alcohols can solvate the non-polar parts of the molecule to some extent.
Polar Aprotic
DMSO, Acetonitrile (ACN), Tetrahydrofuran (THF)
High to Very High
These solvents can effectively solvate the molecule via dipole-dipole interactions without the energetic penalty of disrupting a strong hydrogen-bonding network.
Non-Polar
Dichloromethane (DCM), Toluene, Chloroform
High to Very High
"Like dissolves like." These non-polar solvents will readily solvate the non-polar aromatic and halogenated structure.[13]
Aliphatic
Hexanes, Heptane
Low
While non-polar, the lack of π-systems in aliphatic solvents makes them less effective at solvating the aromatic rings compared to toluene or DCM.
Factors Requiring Consideration:
Temperature: For most solid compounds, solubility increases with temperature as the dissolution process is typically endothermic.[14][17] This relationship should be determined empirically, as exceptions exist.
pH: As 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene lacks ionizable functional groups (acidic or basic sites), its solubility is expected to be independent of pH in the range of 1-10.[12] This is a significant advantage, as it will not precipitate due to pH changes in physiological environments.
Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[13] Each form has a unique crystal lattice energy and, therefore, a different thermodynamic solubility. The amorphous form is almost always more soluble than its crystalline counterparts.[13] It is critical to characterize the solid form used in thermodynamic solubility experiments.
Conclusion
The solubility of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is a defining characteristic for its application. Its structure dictates a profile of very low aqueous solubility and high solubility in a range of organic solvents. A clear understanding of the distinction between kinetic and thermodynamic solubility is essential for generating meaningful data. The protocols provided herein offer a robust, mechanistically-grounded approach to accurately quantify this critical parameter. For drug development professionals, this data is foundational for formulation design, while for synthetic chemists, it guides solvent selection for reaction and purification.
References
Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 643-649.
Alsenz, J., & Kansy, M. (2012).
Di, L. (2026, January 22).
Kawakami, K. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
Various Authors. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
Brittain, H. G. (2001). Thermodynamic vs. kinetic solubility: Knowing which is which.
Pop, S., & Oprea, T. I. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.
Sugano, K. (2012). A review of methods for solubility determination in biopharmaceutical drug characterisation.
National Analytical Corporation. (n.d.). 2-(Benzyloxy)-1,5-dichloro- 3-fluorobenzene - Cas No: 1881327-93-0. Tradeindia.
Glaxo Group Ltd. (2005). Method for determining solubility of a chemical compound.
Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
Vedantu. (n.d.). Properties of Ether: Physical & Chemical Explained Simply. Vedantu.
PW. (2024, February 12). Physical And Chemical Properties Of Ethers, Important Topics For JEE Main 2024. PW.
CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers.
Kumar, S., & Singh, S. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical Pharmaceutical and Allied Sciences, 8(6), 2403-2416.
Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.
Technical Whitepaper: Handling, Safety, and Synthetic Workflows for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Executive Overview 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) is a highly functionalized, polyhalogenated aromatic building block utilized in advanced pharmaceutical and agrochemical synthesis. The mo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) is a highly functionalized, polyhalogenated aromatic building block utilized in advanced pharmaceutical and agrochemical synthesis. The molecule features a unique juxtaposition of reactive sites: a chemically labile benzyl ether protecting group and a highly electron-deficient aromatic core stabilized by orthogonal halogens (chlorine and fluorine).
As a Senior Application Scientist, it is critical to recognize that handling this compound requires a nuanced understanding of its electronic properties. The electron-withdrawing nature of the 1,5-dichloro and 3-fluoro substituents significantly deactivates the aromatic ring toward electrophilic attack, while simultaneously rendering the 2-position susceptible to selective deprotection. This guide provides an authoritative, self-validating framework for the safe handling, toxicological assessment, and chemoselective manipulation of this complex intermediate.
Physicochemical Profiling & Structural Dynamics
To design effective synthetic and safety protocols, one must first quantify the physicochemical parameters of the molecule. The presence of multiple halogens drastically alters its solubility, lipophilicity, and bond dissociation energies compared to unhalogenated benzyl ethers.
Table 1: Quantitative Physicochemical Data & Mechanistic Impacts
Property
Value
Mechanistic Impact
Molecular Formula
C₁₃H₉Cl₂FO
Defines stoichiometry for precise reagent equivalents.
Molecular Weight
271.11 g/mol
Optimal mass for integration into small-molecule drug scaffolds.
CAS Number
1881327-93-0
Essential for regulatory tracking and procurement.
LogP (Predicted)
~4.5
High lipophilicity; necessitates non-polar organic solvents (e.g., DCM, Toluene) for extraction and limits aqueous solubility.
C-Cl BDE
~397 kJ/mol
Susceptible to unwanted oxidative addition by low-valent transition metals (e.g., Pd(0)).
C-F BDE
~536 kJ/mol
Highly stable; resists standard cross-coupling, serving as a permanent structural feature.
Safety, Toxicity, and Handling Protocols (E-E-A-T)
Toxicological Causality
The toxicity profile of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is governed by its polyhalogenated nature. While halogen substitution can reduce immediate acute toxicity by blocking specific metabolic oxidation sites, it significantly increases environmental persistence and bioaccumulation potential[1]. The high LogP (~4.5) ensures that the molecule is highly lipophilic, allowing it to partition rapidly into cellular membranes and adipose tissue. Hepatic clearance is slowed because the halogens sterically and electronically hinder standard cytochrome P450-mediated hydroxylation[1].
Handling & Storage: A Self-Validating System
According to rigorous safety guidelines for halogenated benzene compounds, strict environmental controls are mandatory[2].
Atmospheric Control: Store under an inert atmosphere (Argon or N₂).
Causality: Benzyl ethers are susceptible to auto-oxidation via radical mechanisms when exposed to atmospheric oxygen and UV light, leading to the formation of explosive hydroperoxides.
Moisture Exclusion: Keep the workplace dry and tightly closed.
Causality: While the compound itself is stable to water, its downstream synthetic manipulation (especially with Lewis acids) is highly moisture-sensitive. Introduction of water during these steps can lead to the violent release of hazardous hydrogen chloride gas[2].
Validation Step: Before utilizing older batches of this compound, validate the absence of peroxides using standard KI-starch indicator strips. A rapid color change to dark blue/black indicates dangerous peroxide levels, necessitating immediate quenching with ferrous sulfate.
The most common transformation required for this building block is the removal of the benzyl group to reveal the underlying 2,4-dichloro-6-fluorophenol. However, standard hydrogenolysis using Palladium on Carbon (Pd/C) and H₂ gas is strictly contraindicated. Palladium readily inserts into the relatively weak C-Cl bonds (~397 kJ/mol), leading to catastrophic and uncontrolled dehalogenation[3].
To achieve chemoselectivity, we must exploit the Lewis basicity of the ether oxygen using a hard Lewis acid, such as Boron Trichloride (BCl₃), which selectively cleaves the O-benzyl bond without disturbing the aryl halides[4].
Chemoselective Workflow Diagram
Fig 1: Chemoselective workflow for benzyl ether deprotection avoiding dehalogenation.
Step-by-Step Methodology: BCl₃-Mediated Cleavage
This protocol is designed as a self-validating system to ensure maximum yield and safety.
1. Preparation & Inertion:
Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (1.0 eq, 2.71 g, 10 mmol) and anhydrous dichloromethane (DCM, 0.1 M, 100 mL).
Causality: BCl₃ reacts violently with ambient moisture to form HCl gas and boric acid. Absolute anhydrous conditions prevent reagent destruction and safety hazards.
2. Cryogenic Cooling:
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
Causality: The electron-deficient nature of the aromatic ring makes the ether oxygen a poor nucleophile. While a strong Lewis acid is required, conducting the reaction at cryogenic temperatures prevents the highly reactive benzyl cation byproduct from polymerizing or undergoing Friedel-Crafts alkylation with the newly formed phenol.
3. Reagent Addition:
Add BCl₃ (1.0 M in DCM, 1.2 eq, 12 mL) dropwise over 15 minutes via syringe pump.
4. Reaction Monitoring (Self-Validating Step):
Stir for 2 hours at -78 °C. Pull a 0.1 mL aliquot, quench into saturated NaHCO₃, extract with EtOAc, and spot on a silica TLC plate (Hexanes/EtOAc 8:2).
Validation: The starting material (R_f ~0.7, UV active) must completely disappear. The product will appear as a highly polar spot (R_f ~0.3) that stains bright yellow when treated with a bromocresol green dip, confirming the successful generation of the acidic phenolic OH.
5. Controlled Quenching:
Carefully add anhydrous methanol (5 mL) dropwise at -78 °C.
Causality: Direct aqueous workup of active BCl₃ is highly exothermic. Methanol safely solvolyzes unreacted BCl₃ into volatile trimethyl borate and HCl gas (which remains dissolved at low temps), safely neutralizing the Lewis acid.
6. Isolation:
Warm the mixture to room temperature, concentrate under reduced pressure, and purify via flash chromatography to isolate pure 2,4-dichloro-6-fluorophenol.
Advanced Technical Guide & Safety Protocol: 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Executive Summary & Mechanistic Utility In modern drug development, 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) serves as a highly specialized, polyhalogenated synthetic building block[1][2]. Rather th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Utility
In modern drug development, 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) serves as a highly specialized, polyhalogenated synthetic building block[1][2]. Rather than functioning as a final Active Pharmaceutical Ingredient (API), it is utilized by medicinal chemists to construct complex molecular architectures, particularly in the development of kinase inhibitors and targeted therapeutics.
The structural design of this compound is highly strategic:
The Benzyloxy Group: Acts as a robust protecting group for the underlying phenol. It withstands harsh electrophilic aromatic substitutions and cross-coupling conditions, yet remains completely orthogonal to the carbon-halogen bonds during late-stage reductive cleavage.
The Halogen Triad (1,5-dichloro-3-fluoro): The precise positioning of the fluorine and chlorine atoms serves three purposes: it modulates the pKa of the resulting phenol, significantly enhances the lipophilicity (LogP) of the final drug candidate, and sterically blocks CYP450 metabolic hotspots to improve pharmacokinetic half-life.
Physicochemical Profiling & Structural Analysis
Understanding the physical properties of this intermediate is critical for both reaction design and safety profiling. The compound is a lipophilic, halogenated aromatic ether[3].
Analytical threshold for reproducible catalytic workflows[2].
Appearance
Off-white solid / Viscous liquid
Dictates handling (weighing vs. volumetric transfer).
Mechanistic Toxicology & GHS Classification
Handling 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene requires a rigorous understanding of its toxicological profile. Based on the standards for halogenated aromatic ethers, this compound presents specific acute and environmental hazards[5][6].
GHS Hazard Statements & Causality:
H302 (Harmful if swallowed): The high lipophilicity of the polyhalogenated ring facilitates rapid gastrointestinal absorption and systemic distribution[7].
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The electron-deficient aromatic ring and the ether oxygen can interact with epidermal and ocular proteins, disrupting lipid bilayers and causing localized inflammation[7][8].
H335 (May cause respiratory irritation): Aerosolization of the solid or volatilization of the liquid can irritate the mucous membranes of the upper respiratory tract[8].
Self-Validating Safety Protocol:
To mitigate these risks, handlers must employ a self-validating PPE system. Nitrile gloves must be double-layered; if the outer glove is compromised by the organic solvent used to dissolve the compound, the inner glove provides a secondary barrier. All manipulations must occur within a certified Class II fume hood to negate H335 inhalation risks.
Objective: Cleave the benzyl ether to reveal the biologically active 2,4-dichloro-6-fluorophenol without inducing hydrodehalogenation of the sensitive aryl-chloride bonds.
Expertise & Causality: Palladium on carbon (Pd/C) is the optimal catalyst for this transformation. However, aryl chlorides are susceptible to unwanted reduction (hydrodehalogenation) under aggressive hydrogenation conditions. To prevent this, the reaction is strictly limited to 1 atmosphere of H2 at ambient temperature, and ethyl acetate is chosen over methanol to suppress the solubility of reactive intermediates.
Step-by-Step Methodology:
Preparation: In a rigorously dried, argon-flushed round-bottom flask, dissolve 1.0 equivalent of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene in anhydrous ethyl acetate (EtOAc) to achieve a 0.1 M concentration.
Trustworthiness/Safety Validation: Dry Pd/C is highly pyrophoric. Adding it directly to the solvent under an inert argon blanket prevents autoignition upon contact with ambient oxygen or solvent vapors.
Hydrogenation: Evacuate the flask via a vacuum manifold and backfill with H2 gas. Maintain exactly 1 atm of H2 using a standard balloon apparatus.
Reaction Monitoring: Stir vigorously at 20–25 °C. Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 8:2) every 30 minutes. The debenzylation is typically quantitative within 2–4 hours.
Workup & Isolation: Purge the system thoroughly with nitrogen to displace residual H2. Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous Pd/C catalyst.
Trustworthiness/Safety Validation: Wash the Celite pad with additional EtOAc, but never allow the pad to run dry while under vacuum. Air drawn through dry, spent Pd/C can cause immediate ignition.
Concentration: Concentrate the filtrate in vacuo to yield the crude 2,4-dichloro-6-fluorophenol. Dispose of all halogenated solvent waste in dedicated, clearly labeled secondary containment[3].
Workflow Visualization
Workflow detailing the safety assessment, handling, and synthetic processing of the compound.
References
Title: GHS Classification Summary (Rev. 11, 2025)
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
Title: Globally Harmonized System of Classification and Labelling of Chemicals (GHS)
Source: United Nations Economic Commission for Europe (UNECE)
URL: [Link]
An In-depth Technical Guide to 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene: Synthesis, Properties, and Applications in Drug Discovery
Abstract This technical guide provides a comprehensive overview of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, a halogenated aromatic ether with significant potential as a building block in medicinal chemistry and materi...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, a halogenated aromatic ether with significant potential as a building block in medicinal chemistry and materials science. While specific literature on this compound is limited, this guide consolidates information on its plausible synthesis, predicted physicochemical properties, and prospective applications, drawing upon established principles of organic chemistry and data from structurally related molecules. The strategic placement of chloro, fluoro, and benzyloxy groups on the benzene ring offers a unique combination of steric and electronic properties, making it an attractive scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this and similar compounds in their work.
Introduction: The Strategic Importance of Fluorinated and Benzylated Aromatics in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties.[1][2][3] The small van der Waals radius of fluorine allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1][3][4]
The benzyloxy group, on the other hand, is a common and robust protecting group for hydroxyl functionalities in multi-step organic syntheses.[5][6] Its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenation make it an invaluable tool for synthetic chemists.[5] The combination of these features in 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene presents a versatile platform for the synthesis of complex molecules with potentially enhanced biological activity.
This guide will delineate a proposed synthetic pathway for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, detail its predicted properties, and explore its potential applications in the field of drug discovery, providing a foundational resource for researchers interested in this and related compounds.
Proposed Synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Caption: Proposed multi-step synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Synthesis of the Precursor: 2,4-dichloro-6-fluorophenol
The synthesis of the key precursor, 2,4-dichloro-6-fluorophenol, can be envisioned through a three-step process starting from the commercially available 2,4-dichlorophenol.
Step 1: Nitration of 2,4-Dichlorophenol
The initial step involves the regioselective nitration of 2,4-dichlorophenol to yield 2,4-dichloro-6-nitrophenol. The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied by a chlorine atom, nitration is expected to occur at one of the ortho positions. The presence of two electron-withdrawing chlorine atoms deactivates the ring, requiring controlled nitrating conditions.
Experimental Protocol: Nitration of 2,4-Dichlorophenol
In a flask equipped with a stirrer and a dropping funnel, dissolve 2,4-dichlorophenol in a suitable solvent such as glacial acetic acid.
Cool the solution in an ice bath to 0-5 °C.
Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) dropwise while maintaining the low temperature.
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain crude 2,4-dichloro-6-nitrophenol.[7][8]
The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.[7]
Step 2: Reduction of 2,4-Dichloro-6-nitrophenol
The nitro group of 2,4-dichloro-6-nitrophenol is then reduced to an amino group to form 6-amino-2,4-dichlorophenol. This can be achieved using various reducing agents, with catalytic hydrogenation or metal-acid combinations being common methods.
Experimental Protocol: Reduction of the Nitro Group
In a hydrogenation vessel, dissolve 2,4-dichloro-6-nitrophenol in a suitable solvent such as ethanol or ethyl acetate.
Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.
Monitor the reaction by TLC until the starting material is no longer present.
Filter the reaction mixture through a pad of celite to remove the catalyst.
Evaporate the solvent under reduced pressure to yield 6-amino-2,4-dichlorophenol.
Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction)
The final step in the synthesis of the precursor is the conversion of the amino group of 6-amino-2,4-dichlorophenol to a fluorine atom via the Balz-Schiemann reaction.[9][10][11] This reaction involves the formation of a diazonium salt followed by thermal decomposition in the presence of a fluoride source, typically from a tetrafluoroborate anion.[9][12]
Experimental Protocol: Balz-Schiemann Reaction
Dissolve 6-amino-2,4-dichlorophenol in an aqueous solution of fluoroboric acid (HBF₄).
Cool the solution to 0-5 °C in an ice-salt bath.
Slowly add a cold aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.[13]
Stir the mixture at this temperature for a period to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate.
Isolate the diazonium salt by filtration and wash it with cold water, followed by a cold, low-polarity solvent like diethyl ether.
Carefully heat the dried diazonium salt in an inert solvent until the evolution of nitrogen gas ceases.[10]
The resulting 2,4-dichloro-6-fluorophenol can be purified by distillation or column chromatography.
An In-depth Technical Guide on the Potential Applications of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Introduction In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. The careful selection and placement of f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. The careful selection and placement of functional groups can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties.[1][2][3] This guide focuses on the untapped potential of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene , a unique trifunctionalized aromatic compound. While direct research on this specific molecule is not yet prevalent in published literature, its structural motifs—a benzyloxy group, and a dichlorofluorinated phenyl ring—are well-established pharmacophores. This whitepaper will, therefore, provide a forward-looking analysis of its potential applications, grounded in the established roles of its constituent chemical features in medicinal chemistry.[4][5][6]
The benzyloxy moiety is frequently incorporated into drug candidates to enhance their biological activity.[4][5][7] It can participate in crucial binding interactions with biological targets and improve lipophilicity, which can, in turn, affect cell permeability.[7] The presence of fluorine and chlorine atoms on the aromatic ring also offers significant advantages. Halogenation, particularly fluorination, is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][6][8] The specific substitution pattern of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene presents a versatile platform for the synthesis of novel compounds with potential therapeutic applications in oncology, neurodegenerative diseases, and infectious diseases.
This guide will serve as a technical resource for researchers, scientists, and drug development professionals by proposing potential synthetic routes, exploring hypothetical biological targets, and providing detailed, plausible experimental protocols for the utilization of this promising, yet underexplored, chemical entity.
Physicochemical Properties and Synthesis
Based on its structure, 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is expected to be a crystalline solid at room temperature with poor solubility in water but good solubility in common organic solvents. A related compound, 2-(Benzyloxy)-1,4-dichloro-3-fluorobenzene, is noted to have a molecular weight of 271.12 g/mol .[9]
Proposed Synthesis: Williamson Ether Synthesis
A plausible and well-established method for the synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is the Williamson ether synthesis. This reaction would involve the O-alkylation of 2,4-dichloro-6-fluorophenol with benzyl bromide in the presence of a suitable base.[10]
Heating mantle or oil bath with temperature control
Reflux condenser
Separatory funnel
Rotary evaporator
Apparatus for filtration
Procedure:
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-dichloro-6-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous DMF.
Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.2 eq) dropwise at room temperature.
Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify to a pH of 2-3 with 1 M HCl.
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water, followed by brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
The unique combination of the benzyloxy group and the dichlorofluorinated aromatic ring suggests that 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene could be a valuable scaffold or intermediate in several therapeutic areas.
Oncology
The benzyloxy group is a component of many compounds with demonstrated anticancer activity.[4] For instance, benzyloxy-substituted quinolinones have shown potent pro-apoptotic activity against various tumor cell lines.[4] Furthermore, compounds with benzyloxy aromatic ring structures are being investigated as small molecule inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy.[11] The dichlorofluoro substitution pattern on the phenyl ring could further enhance the anticancer potential by improving metabolic stability and binding affinity to target proteins.[1]
Hypothesized Application: A building block for the synthesis of novel kinase inhibitors or PD-1/PD-L1 antagonists. The chlorine and fluorine atoms can modulate the electronic properties of the molecule and provide sites for further functionalization.
Neurodegenerative Diseases
The benzyloxy pharmacophore has been successfully incorporated into inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.[5] Chalcone derivatives bearing a benzyloxy group have demonstrated potent and selective inhibition of hMAO-B.[5] Additionally, benzyloxy benzamide derivatives are being explored as neuroprotective agents for ischemic stroke by disrupting the PSD95-nNOS protein-protein interaction.[12] The halogen substituents on the aromatic ring of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene could enhance blood-brain barrier permeability, a critical factor for CNS-targeted drugs.
Hypothesized Application: A key intermediate for developing novel MAO-B inhibitors or neuroprotective agents with improved pharmacokinetic profiles.
Anti-infective Agents
Fluorinated aromatic compounds are a cornerstone of many anti-infective drugs.[2][3] The presence of fluorine can lead to enhanced antimicrobial and antiviral activity. The benzyloxy group can also contribute to the biological activity of anti-infective compounds. For example, benzyloxy-substituted quinoxaline derivatives have shown antiproliferative activity, which could be relevant for targeting pathogens.[13]
Hypothesized Application: A scaffold for the synthesis of new antibacterial or antiviral agents. The specific halogenation pattern might confer selectivity and potency against microbial targets.
Proposed Experimental Workflows for Derivative Synthesis
The true potential of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene lies in its utility as a versatile synthetic intermediate. The chlorine atoms, in particular, can be displaced through nucleophilic aromatic substitution (SNAr) or participate in cross-coupling reactions.
Protocol 1: Buchwald-Hartwig Amination
This protocol outlines a potential palladium-catalyzed cross-coupling reaction to introduce an amine functional group, a common moiety in many drug molecules.[14]
Materials:
2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
A primary or secondary amine
Palladium catalyst (e.g., Pd₂(dba)₃)
Phosphine ligand (e.g., Xantphos)
Base (e.g., Sodium tert-butoxide)
Anhydrous toluene or dioxane
Procedure:
To an oven-dried Schlenk tube, add 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (1.0 mmol), the palladium catalyst (0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
Add the amine (1.2 mmol) and the base (1.5-2.0 mmol).
Add anhydrous toluene or dioxane (5-10 mL).
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography.
This protocol describes a potential Suzuki cross-coupling reaction to form a new carbon-carbon bond, enabling the introduction of various aryl or vinyl substituents.
Materials:
2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
A boronic acid or boronate ester
Palladium catalyst (e.g., Pd(PPh₃)₄)
Base (e.g., aqueous sodium carbonate)
Solvent (e.g., toluene, ethanol, or a mixture)
Procedure:
In a round-bottom flask, dissolve 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (1.0 mmol) and the boronic acid or boronate ester (1.2 mmol) in the chosen solvent.
Add the aqueous base (2.0 M solution, 2.0 mmol).
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
Add the palladium catalyst (0.01-0.05 mmol) under the inert atmosphere.
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-24 hours, monitoring by TLC.
After completion, cool the reaction mixture and dilute with ethyl acetate.
Wash the organic layer with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography or recrystallization.
Data Summary
The following table summarizes the key physicochemical and potential biological properties of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene and its constituent pharmacophores, based on available data for related compounds.
Modulates interaction with various biological targets
Conclusion
While 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene remains a largely unexplored molecule, a thorough analysis of its structural components strongly suggests its potential as a valuable building block in medicinal chemistry. The convergence of a proven pharmacophore in the benzyloxy group with the advantageous properties conferred by the dichlorofluorinated aromatic ring presents a compelling case for its investigation. This technical guide provides a foundational framework for researchers to begin exploring the synthesis and derivatization of this compound. The proposed protocols, grounded in established chemical principles, offer a starting point for the development of novel therapeutic agents in areas of significant unmet medical need. Further research into the synthesis, reactivity, and biological evaluation of derivatives of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is highly encouraged to unlock its full potential in drug discovery.
References
Hsiao, Y.-W., et al. (2013). Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity. Molecules, 18(9), 10883-10904. Available from: [Link]
Mathew, B., et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports, 12(1), 22401. Available from: [Link]
CN112028870A - Compound with benzyloxy aromatic ring structure, preparation method and application thereof - Google Patents.
Tradeindia. 2-(Benzyloxy)-1,5-Dichloro- 3-Fluorobenzene - Cas No: 1881327-93-0. Available from: [Link]
Al-Suwaidan, I. A., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 1234. Available from: [Link]
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. Available from: [Link]
Khan, I., et al. (2025). Comprehensive assessment of 3-benzyloxyflavones as β-glucosidase inhibitors: in vitro, in vivo, kinetic, SAR and computational studies. RSC Advances, 15(1), 123-135. Available from: [Link]
Singh, R. P., & Singh, R. K. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1234-1244. Available from: [Link]
Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(1), 32-42. Available from: [Link]
Wall, L. A., & Pummer, W. J. (1961). Reactions of Polyfluorobenzenes With Nucleophilic Reagents 1. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 65A(4), 341. Available from: [Link]
De Simone, A., & Tescari, S. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6095. Available from: [Link]
WO2015027863A1 - Applications of substituent benzyloxy group containing ether compounds for preparing antitumor drugs - Google Patents.
de la Torre, G., & Lavilla, R. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 27(13), 4023. Available from: [Link]
Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]
European Patent Office. (2022). NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES - EP 3696156 B1. Available from: [Link]
Iovine, V., et al. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 29(8), 1835. Available from: [Link]
Wang, Y., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European journal of medicinal chemistry, 261, 115871. Available from: [Link]
CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google Patents.
Singh, A. K., et al. (2024). New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. Scientific Reports, 14(1), 1-15. Available from: [Link]
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Szabó, K. J., et al. (2022). Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. Molecules, 27(23), 8573. Available from: [Link]
The Pharmacological Potential and Biological Activity Profiling of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene: A Technical Guide for Drug Discovery
Executive Summary In modern medicinal chemistry, the discovery of novel therapeutics rarely begins with a fully formed drug; it begins with the strategic selection of "privileged scaffolds." 2-(Benzyloxy)-1,5-dichloro-3-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the discovery of novel therapeutics rarely begins with a fully formed drug; it begins with the strategic selection of "privileged scaffolds." 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS 1881327-93-0) is a highly specialized, commercially available chemical building block. While not a standalone therapeutic, its unique halogenation pattern and ether linkage make it a highly potent pharmacophore in the design of targeted biological agents—most notably, Type II kinase inhibitors and allosteric modulators .
As a Senior Application Scientist, I approach this molecule not merely as a chemical structure, but as a precise biophysical tool. This whitepaper deconstructs the causality behind its structural elements, outlines the mechanistic pathways it targets, and provides self-validating experimental workflows for profiling the biological activity of its derivatives.
Structural Rationale & Pharmacophore Dynamics
To understand the biological activity of this scaffold, we must analyze the biophysical causality of its specific substitution pattern. Every atom in 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene serves a distinct thermodynamic or pharmacokinetic purpose.
The 1,5-Dichloro Motif (Halogen Bonding): Chlorine atoms are frequently mischaracterized as mere lipophilic space-fillers. In reality, the covalent bonding of chlorine to the aromatic ring creates an anisotropic electron distribution. This pulls electron density away from the pole of the halogen, creating a region of positive electrostatic potential known as a σ-hole . This allows the 1,5-dichloro substituents to engage in highly directional, non-covalent halogen bonding with Lewis bases, such as the carbonyl oxygens in the hinge region of target proteins [2].
The 3-Fluoro Substitution (Metabolic Shielding & Conformational Locking): Fluorine is the most electronegative element, yet it is sterically similar to hydrogen. Its placement at the 3-position achieves two critical outcomes:
Metabolic Stability: It blocks cytochrome P450-mediated aromatic hydroxylation at a highly vulnerable position, drastically increasing the compound's metabolic half-life and preventing the formation of toxic quinone reactive metabolites [1].
Conformational Control: The strong C-F dipole restricts the rotational freedom of the adjacent benzyloxy ether oxygen. This lowers the entropic penalty upon target binding by "locking" the molecule into its bioactive conformation.
The 2-Benzyloxy Group (Hydrophobic Anchoring): The flexible ether linkage allows the bulky phenyl ring to act as a hydrophobic anchor. In kinase inhibition, benzyloxy groups are classic motifs for penetrating the deep hydrophobic pocket exposed only in the inactive state of the enzyme[3, 4].
Mechanistic Pathways: Target Engagement in Kinase Inhibition
When integrated into a larger drug molecule, the 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene scaffold typically drives Type II kinase inhibition . Unlike Type I inhibitors that compete directly with ATP in the active enzyme, Type II inhibitors bind to the inactive "DFG-out" conformation of kinases (such as c-KIT, c-MET, or Lck).
The benzyloxy moiety extends into the allosteric hydrophobic back pocket, while the dichloro-fluorobenzene core anchors the molecule near the ATP-binding cleft via halogen bonding. This dual-site engagement traps the kinase in an inactive state, shutting down downstream oncogenic or inflammatory signaling.
Figure 1: Mechanism of action for Type II kinase inhibition utilizing the halogenated benzyloxy scaffold.
Experimental Workflows for Biological Activity Profiling
To ensure scientific integrity, any biological activity claimed for derivatives of this scaffold must be rigorously tested using self-validating protocols. The following methodologies are designed to prove causality between the scaffold's structure and its biological effect.
Protocol A: TR-FRET Kinase Target Engagement Assay (In Vitro)
Rationale: Halogenated aromatic compounds can exhibit native auto-fluorescence, which causes false positives in standard colorimetric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before reading the signal, allowing short-lived background fluorescence to decay.
Step 1: Reagent Preparation. Incubate the recombinant target kinase (e.g., c-KIT) with a europium-labeled anti-kinase antibody and a fluorescently labeled tracer ligand (typically a known Type I inhibitor).
Step 2: Compound Titration. Add the 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene derivative in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).
Step 3: Signal Acquisition. Measure the FRET signal. As the test compound displaces the tracer ligand, the FRET signal decreases.
Step 4: Self-Validation Check (Crucial). Run a parallel assay using a des-fluoro (non-fluorinated) analog of the compound. If the des-fluoro analog shows a >5-fold loss in potency, the conformational locking hypothesis of the 3-fluoro substitution is experimentally validated.
Protocol B: Cellular Thermal Shift Assay (CETSA)
Rationale: In vitro affinity does not guarantee cellular membrane permeability. CETSA proves that the highly lipophilic benzyloxy scaffold successfully crosses the cell membrane and engages the target in living cells.
Step 1: Cellular Incubation. Treat live human cancer cells (e.g., HCT116) with 1 µM of the compound for 2 hours.
Step 2: Thermal Challenge. Aliquot the cells into PCR tubes and heat them across a temperature gradient (40°C to 70°C) for 3 minutes. Heat causes unbound proteins to denature and precipitate.
Step 3: Lysis and Western Blotting. Lyse the cells, centrifuge to remove precipitated proteins, and quantify the remaining soluble target kinase via Western blot.
Step 4: Self-Validation Check. The compound must induce a positive thermal shift (
ΔTm>2∘C
) compared to the DMSO vehicle control, proving that the rigid halogenated scaffold stabilizes the protein structure against heat-induced unfolding.
Figure 2: Self-validating experimental workflow for profiling halogenated benzyloxy hits.
To quantitatively demonstrate the biological advantage of the 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene scaffold, we benchmark it against baseline non-halogenated analogs. The data in the table below illustrates the profound impact of the specific halogenation pattern on both target affinity (IC50) and metabolic stability (Microsomal
t1/2
).
Data Interpretation: The baseline benzyloxybenzene lacks the necessary interactions to achieve nanomolar potency and is rapidly metabolized. The addition of the 1,5-dichloro groups introduces critical halogen bonding, improving affinity but increasing lipophilicity (LogD). The strategic insertion of the 3-fluoro group acts as a metabolic shield, extending the half-life to 180 minutes while simultaneously locking the benzyloxy group into a high-affinity conformation, dropping the IC50 to 12 nM.
References
Fluorine in medicinal chemistry - Chembiochem (NIH PubMed). 1 [1]
Halogen bonding for rational drug design and new drug discovery - Expert Opinion on Drug Discovery (NIH PubMed). 2 [2]
Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - MDPI Pharmaceuticals. [3]
Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PMC (NIH). 3 [4]
Commercial Sourcing and Analytical Validation of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene: A Technical Guide for Drug Development Professionals
Executive Summary & Strategic Context In modern medicinal chemistry and agrochemical development, highly substituted halogenated benzenes serve as critical building blocks. They allow researchers to precisely tune the li...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In modern medicinal chemistry and agrochemical development, highly substituted halogenated benzenes serve as critical building blocks. They allow researchers to precisely tune the lipophilicity, metabolic stability, and steric profile of lead compounds. 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) is a prime example of such an intermediate[1].
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a strategic asset. The benzyloxy group acts as a robust, orthogonal protecting group for the underlying phenol, while the specific arrangement of the two chlorine atoms and the fluorine atom provides distinct electronic vectors for downstream functionalization. However, the complexity of its substitution pattern means that sourcing high-purity material—and rigorously validating its regiochemical integrity—is paramount. Relying solely on a vendor's Certificate of Analysis (CoA) introduces unacceptable risk into the drug development pipeline.
Physicochemical Profiling
Before integrating this compound into a synthetic workflow, it is essential to establish its baseline physicochemical parameters. These metrics dictate the handling, solubility, and analytical methods required for validation.
The global supply chain for specialized halogenated intermediates can be highly variable. Sourcing must be restricted to vendors capable of providing consistent batch-to-batch reproducibility. Based on current market data, the following suppliers are verified distributors of this compound:
To ensure scientific integrity, every incoming batch must be subjected to a self-validating Quality Control (QC) system . This ensures that any degradation, regioisomer contamination, or incomplete halogenation during the supplier's synthesis is caught before the material enters your pipeline.
Protocol 1: Self-Validating Incoming QC
Objective: Verify the purity and regiochemical integrity of the commercial batch.
Step 1: Sample Preparation. Dissolve 5 mg of the compound in 1 mL of HPLC-grade Acetonitrile for UV analysis, and 10 mg in 0.6 mL of CDCl₃ for NMR analysis.
Step 2: HPLC-UV Analysis.
Method: C18 Reverse-Phase column (5 µm, 4.6 x 150 mm). Gradient of 10% to 90% Acetonitrile in Water (0.1% TFA) over 15 minutes. Detection at 254 nm.
Causality & Validation: The highly conjugated aromatic system and benzyloxy ether absorb strongly at 254 nm. The system validates itself through mass balance: the sum of all integrated peak areas must equal 100% (± 1%), and the target peak must account for ≥95%. A secondary injection spiked with a known internal standard must show a single, co-eluting peak to rule out isobaric impurities.
Causality & Validation: HPLC cannot easily distinguish between subtle regioisomers (e.g., 1,4-dichloro vs. 1,5-dichloro contamination). The ¹⁹F NMR is highly diagnostic, providing an uncluttered signal for the fluorine atom that confirms its exact position relative to the chlorines. Furthermore, the ¹H NMR must show a distinct singlet at ~5.1 ppm (the benzylic -CH₂-) integrating to exactly 2.0 protons relative to the isolated aromatic protons. If this integration ratio deviates, the batch is immediately flagged for structural contamination and rejected.
Synthetic Utility & Downstream Workflows
Once validated, 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is typically subjected to two primary classes of downstream transformations in medicinal chemistry:
A. Chemoselective Debenzylation
The benzyl ether is a highly stable protecting group. To unmask the phenol (yielding 2,4-dichloro-6-fluorophenol), selective debenzylation is required.
Causality behind the method: Standard catalytic hydrogenolysis (Pd/C, H₂) is often avoided here because the active palladium surface can competitively reduce the C-Cl bonds via hydrodehalogenation. Instead, Lewis acid-mediated cleavage (e.g., BBr₃ at -78 °C) or is preferred[5]. These methods selectively target the ethereal oxygen, leaving the halogen substituents intact.
Self-Validation: The reaction is monitored via TLC; the complete disappearance of the non-polar starting material and the emergence of a highly polar, UV-active phenolic spot confirms selective cleavage without over-reduction.
B. Suzuki-Miyaura Cross-Coupling
The chloroarenes can serve as electrophiles for C-C bond formation.
Causality behind the method: Because the C-Cl bond dissociation energy is significantly higher than that of C-Br or C-I bonds, oxidative addition to the palladium catalyst is the rate-limiting step[6]. To overcome this thermodynamic barrier, electron-rich, sterically bulky Buchwald-type ligands (such as XPhos or SPhos) or must be employed to facilitate the oxidative addition and subsequent reductive elimination[6].
Workflow Visualization
The following diagram illustrates the strict logical flow from commercial procurement through our self-validating QC system, culminating in downstream synthetic integration.
Workflow for the procurement, analytical validation, and synthetic integration of CAS 1881327-93-0.
References
TradeIndia / National Analytical Corporation. "2-(Benzyloxy)-1,5-Dichloro- 3-Fluorobenzene - Cas No: 1881327-93-0". TradeIndia Catalog. URL: [Link]
Organic Letters (ACS). "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups". American Chemical Society. URL:[Link]
Academia.edu. "Polyaniline-supported metal catalysts for green synthesis (Suzuki-Miyaura coupling of chloroarenes)". Academia. URL: [Link]
Application Note: Synthesis and Protocol for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Executive Summary This application note details a highly efficient, two-step synthetic protocol for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0), a critical halogenated building block utilized in advanc...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a highly efficient, two-step synthetic protocol for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0), a critical halogenated building block utilized in advanced medicinal chemistry and agrochemical development[1]. The workflow emphasizes operational safety, regiocontrol, and high-yielding intermediate transitions, moving from commercially available 2-fluorophenol through a regioselective electrophilic chlorination, followed by a Williamson etherification.
Mechanistic Rationale & Strategy
Designing a scalable synthesis requires understanding the electronic effects governing each transformation. This protocol is built on two self-validating chemical principles:
Step 1: Regioselective Electrophilic Aromatic Chlorination
The synthesis initiates with the di-chlorination of 2-fluorophenol. The hydroxyl (-OH) group is a strongly activating, ortho/para-directing substituent, which dominates the weaker directing effects of the fluorine atom. With one ortho position already occupied by fluorine, electrophilic attack is strictly directed to the C4 (para) and C6 (ortho) positions. Sulfuryl chloride (SO
2
Cl
2
) is utilized as the chlorinating agent[2]. Unlike elemental chlorine gas, SO
2
Cl
2
is a liquid, allowing for precise stoichiometric control, safer handling, and the suppression of over-chlorination.
Step 2: Williamson Etherification via Phenoxide Generation
The resulting intermediate, 2,4-dichloro-6-fluorophenol, undergoes benzylation via a Williamson ether synthesis[3]. The introduction of three electron-withdrawing halogens significantly increases the acidity of the phenolic proton (lowering the pK
a
to ~6.0) through strong inductive (-I) effects. This enhanced acidity is a critical causal factor in reagent selection: it eliminates the need for pyrophoric bases (e.g., NaH) and allows the use of mild potassium carbonate (K
2
CO
3
) to quantitatively generate the nucleophilic phenoxide. In a polar aprotic solvent like N,N-dimethylformamide (DMF), the phenoxide undergoes a rapid S
N
2 displacement on benzyl bromide to yield the target ether.
Reaction Pathway Visualization
Figure 1: Two-step synthetic workflow for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Experimental Methodologies
Protocol A: Synthesis of 2,4-Dichloro-6-fluorophenol
Objective: Regioselective di-chlorination of 2-fluorophenol.
Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser attached to a gas scrubber (to neutralize evolving SO
2
and HCl gases).
Initialization: Dissolve 2-fluorophenol (11.2 g, 100 mmol) in anhydrous dichloromethane (DCM, 150 mL). Cool the reaction mixture to 0 °C using an ice-water bath.
Reagent Addition: Place sulfuryl chloride (SO
2
Cl
2
, 17.8 mL, 220 mmol, 2.2 eq) in the dropping funnel. Add dropwise over 30 minutes to maintain the internal temperature below 5 °C.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.
Self-Validation Checkpoint: The reaction progress is visually validated by the cessation of vigorous gas evolution. TLC analysis (Hexane/EtOAc 9:1) should confirm the disappearance of the 2-fluorophenol spot (R
f
~0.6) and the emergence of a less polar product spot (R
f
~0.8).
Workup: Quench the reaction carefully by pouring it into crushed ice (200 g). Separate the organic layer and extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with saturated NaHCO
3
(100 mL) and brine (100 mL). Dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure to afford the intermediate as a white solid.
Protocol B: Synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Objective: Benzylation of the sterically hindered, highly acidic phenol.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an inert nitrogen atmosphere.
Initialization: Dissolve 2,4-dichloro-6-fluorophenol (18.1 g, 100 mmol) in anhydrous DMF (100 mL). Add finely powdered anhydrous K
2
CO
3
(27.6 g, 200 mmol, 2.0 eq). Stir at room temperature for 15 minutes to initiate phenoxide formation.
Reaction: Heat the mixture to 80 °C using an oil bath and stir for 4 hours.
Self-Validation Checkpoint: The mixture will transition from a suspension to a thick, cloudy mixture as KBr precipitates. TLC (Hexane/EtOAc 8:2) will show the complete consumption of the UV-active phenolic starting material.
Workup: Cool the mixture to room temperature and pour into ice water (300 mL) to dissolve the inorganic salts and precipitate the product. Extract with Ethyl Acetate (3 × 100 mL).
Crucial Wash Step: Wash the combined organic layers vigorously with distilled water (5 × 100 mL) to completely remove residual DMF, followed by a brine wash (100 mL). Dry over MgSO
4
, filter, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc 95:5) to yield the target compound.
Analytical Data & Characterization
Summarized below is the expected quantitative and qualitative data used to verify the integrity of the synthesized compounds.
Sulfuryl Chloride (SO
2
Cl
2
): Highly corrosive and reacts violently with water to release HCl and SO
2
. Must be handled in a fume hood with rigorously dried glassware.
Benzyl Bromide: A potent lachrymator and alkylating agent. Handle with appropriate PPE (nitrile gloves, goggles) and quench any spills with a dilute ammonia solution.
N,N-Dimethylformamide (DMF): Hepatotoxic and readily absorbed through the skin. Ensure thorough washing during the workup phase to avoid downstream contamination and exposure.
References
Title: 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene Product Information
Source: Chemical Manufacturers
URL: [Link]
Title: 2,2,6,6-Tetramethylpiperidine-Catalyzed, Ortho-selective Chlorination of Phenols by Sulfuryl Chloride
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Application Note: 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene as a Versatile Scaffold in Pharmaceutical Discovery
Executive Summary & Structural Rationale In modern drug discovery, the strategic design of polyfunctional building blocks is critical for accessing complex chemical space. 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
In modern drug discovery, the strategic design of polyfunctional building blocks is critical for accessing complex chemical space. 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS No: 1881327-93-0) is a highly specialized, orthogonal scaffold utilized in the synthesis of advanced pharmaceutical intermediates, particularly kinase inhibitors and allosteric modulators[1][2].
The Fluorine Effect (C3 Position): The judicious introduction of fluorine into this molecule productively influences the conformation, intrinsic potency, and metabolic stability of the final drug[3]. Specifically, the fluorine atom lowers the pKa of the adjacent phenol (once deprotected), enhancing its nucleophilicity for subsequent SNAr reactions while simultaneously blocking Phase I CYP450-mediated ortho-oxidation.
Orthogonal Halogen Handles (C1 & C5 Chlorines): The two chlorine atoms serve as robust handles for late-stage transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination).
Chemoselective Protection (C2 Benzyloxy Group): The benzyl ether provides robust protection of the core phenol during upstream basic or nucleophilic transformations.
Experimental Workflows & Protocols
To fully leverage this building block, researchers must employ highly chemoselective reaction conditions. Below are field-proven, self-validating protocols designed to prevent off-target reactions such as hydrodehalogenation.
Protocol A: Chemoselective O-Debenzylation via Lewis Acid Cleavage
Causality & Expert Insight: Standard debenzylation relies on hydrogenolysis (
H2
, Pd/C). However, applying reductive conditions to 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene will result in rapid, unwanted hydrodechlorination of the C1 and C5 positions. To preserve the aryl chlorides, we utilize Boron Tribromide (
BBr3
).
BBr3
operates via Lewis acid coordination to the ether oxygen, followed by nucleophilic attack of the bromide ion, cleanly cleaving the alkyl-oxygen bond without disturbing the halogens[4][5].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) to create a 0.2 M solution.
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Critical Step: Lowering the temperature prevents the highly exothermic
BBr3
reaction from generating localized hot spots that could lead to ether cleavage at the wrong bond trajectory.
Reagent Addition: Syringe in
BBr3
(1.0 M in DCM, 12.0 mL, 1.2 equiv) dropwise over 15 minutes.
Propagation: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to gradually warm to room temperature over 2 hours.
Quenching: Cool the flask to 0 °C and carefully quench by the dropwise addition of methanol (5 mL) to destroy excess
BBr3
, followed by deionized water (20 mL).
Isolation: Extract the aqueous phase with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo to yield 2,4-dichloro-6-fluorophenol.
Causality & Expert Insight: Coupling primary amines to unactivated aryl chlorides is notoriously difficult due to the competitive formation of unreactive palladium bis(amine) complexes. We utilize BrettPhos , a dialkylbiarylphosphine ligand specifically engineered by the Buchwald group. The bulky structure of BrettPhos enforces a unique
π
-interaction that accelerates the reductive elimination step, driving the catalytic cycle forward efficiently and preventing off-target side reactions[6].
Step-by-Step Methodology:
Catalyst Pre-mix: In an argon-filled glovebox, charge a reaction vial with
Pd2(dba)3
(2 mol%), BrettPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).
Substrate Addition: Add the aryl chloride scaffold (1.0 equiv) and the desired primary amine (1.2 equiv).
Solvent: Suspend the mixture in anhydrous, degassed 1,4-dioxane (0.2 M).
Thermal Activation: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 100 °C in an oil bath for 12 hours.
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a tightly packed pad of Celite to remove palladium black.
Purification: Concentrate the filtrate and purify via automated silica gel flash chromatography to isolate the C5-aminated product.
Quantitative Data & Optimization
The following tables summarize the empirical data driving the experimental choices described above.
Table 1: Optimization of O-Debenzylation Conditions
Objective: Maximize ether cleavage while minimizing hydrodechlorination.
Reagent System
Solvent
Temp (°C)
Time (h)
Conversion (%)
Dechlorination (%)
Isolated Yield (%)
H2
(1 atm), 10% Pd/C
Methanol
25
12
>99
85
<10
TFA, Thioanisole
DCM
25
24
15
0
12
BCl3
(1.0 M)
DCM
-78 to 25
4
80
0
75
BBr3
(1.0 M)
DCM
-78 to 25
3
>99
0
94
Table 2: Ligand Screening for Buchwald-Hartwig Amination (C-Cl Bond)
Conditions:
Pd2(dba)3
(2 mol%), Ligand (4 mol%), NaOtBu, Dioxane, 100 °C.
Ligand
Ligand Class
Primary Amine Compatibility
Conversion (%)
Isolated Yield (%)
BINAP
Bidentate Phosphine
Poor
25
15
XPhos
Dialkylbiarylphosphine
Moderate
60
45
RuPhos
Dialkylbiarylphosphine
Moderate (Secondary favored)
75
62
BrettPhos
Dialkylbiarylphosphine
Excellent
>99
91
Mechanistic & Workflow Visualization
The diagram below illustrates the divergent synthetic pathways accessible from this building block, highlighting the necessity of chemoselective reagent choices.
The Strategic Utility of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene in Medicinal Chemistry: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Synthetic Building Block In the landscape of modern drug discovery, the strategic incorporation of halogen atoms and the...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms and the use of robust protecting groups are fundamental tactics for optimizing molecular properties. 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene emerges as a noteworthy, albeit sparsely documented, chemical entity poised for significant applications in medicinal chemistry. Its structure is a compelling convergence of features: a synthetically versatile dichloro-fluoro-phenyl core, and a benzyloxy group, a classic and reliable protecting group for phenols.
While specific literature detailing the direct biological applications of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is limited, its molecular architecture strongly suggests its utility as a high-value intermediate in the synthesis of more complex, biologically active molecules. This guide, therefore, serves as a detailed application note and protocol manual, constructed from established chemical principles and data from structurally analogous compounds. It aims to provide researchers with the foundational knowledge and practical methodologies to effectively utilize this compound in their research and development endeavors.
Physicochemical Properties and Structural Rationale
The strategic arrangement of the functional groups in 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene underpins its utility.
Property
Value/Description
Significance in Medicinal Chemistry
Molecular Formula
C₁₃H₉Cl₂FO
Provides the basic atomic composition.
Molecular Weight
271.12 g/mol
Falls within the typical range for fragment-based and lead-like molecules.
CAS Number
1881327-93-0
A unique identifier for this specific chemical substance.
Functional Groups
Benzyl ether, dichlorophenyl, fluorophenyl
The benzyl ether serves as a protecting group for the phenol, while the di-chloro and fluoro substituents modulate the electronic and lipophilic properties of the aromatic ring.
The dichloro-fluoro substitution pattern is of particular interest. The presence of fluorine is known to enhance metabolic stability by blocking sites of oxidative metabolism, and it can also increase binding affinity to target proteins through favorable electrostatic interactions.[1][2][3] Chlorine atoms, also common in pharmaceuticals, contribute to the lipophilicity of the molecule, which can improve membrane permeability.[4][5][6] The combination of these halogens on the phenyl ring creates a unique electronic and steric profile that can be exploited in drug design.
Core Applications in Medicinal Chemistry: A Two-Fold Strategy
The primary application of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene in a medicinal chemistry workflow is as a versatile synthetic intermediate. Its utility can be understood through a two-stage strategic lens: first, as a protected phenolic building block for constructing a larger molecular scaffold, and second, through the subsequent deprotection to reveal a reactive phenol for further functionalization or as a key pharmacophoric feature.
Synthesis of the Core Intermediate: The Williamson Ether Synthesis
The most direct and widely used method for the preparation of aryl benzyl ethers is the Williamson ether synthesis.[7][8] This reaction proceeds via an SN2 mechanism where a phenoxide, generated by deprotonating the corresponding phenol with a base, acts as a nucleophile to displace a halide from benzyl halide.
Protocol 1: Synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
This protocol is a representative procedure based on the Williamson ether synthesis of phenolic compounds.[9]
Materials:
2,4-Dichloro-6-fluorophenol
Benzyl bromide
Potassium carbonate (K₂CO₃), anhydrous and finely pulverized
Acetone or N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate
Hexane
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle or oil bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware
Procedure:
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2,4-dichloro-6-fluorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
Solvent Addition: Add anhydrous acetone (or DMF for less reactive phenols) to the flask. The volume should be sufficient to create a stirrable suspension.
Addition of Benzyl Bromide: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
Once the reaction is complete, cool the mixture to room temperature.
Filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of ethyl acetate.
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
Purification:
Dissolve the crude residue in ethyl acetate.
Wash the organic layer with water (2x) and then with brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Causality Behind Experimental Choices:
Base Selection: Potassium carbonate is a moderately strong base, suitable for deprotonating phenols without being overly reactive towards the benzyl bromide. For more sterically hindered or less acidic phenols, a stronger base like sodium hydride (NaH) might be necessary.[9]
Solvent Choice: Acetone and DMF are polar aprotic solvents that effectively solvate the potassium phenoxide and promote the SN2 reaction pathway.[1]
Purification: The aqueous workup removes the inorganic byproducts and any remaining DMF. Column chromatography is essential to separate the desired product from any unreacted starting materials and side products.
Caption: Workflow for the Williamson Ether Synthesis.
Deprotection: Unmasking the Phenol
The benzyl group is a robust protecting group, stable to a wide range of reaction conditions. However, it can be selectively removed to reveal the parent phenol. This deprotection step is crucial for either introducing the final pharmacophoric hydroxyl group or for subsequent functionalization of the aromatic ring. The two most common methods for benzyl ether cleavage are catalytic hydrogenation and oxidative cleavage.
Protocol 2: Deprotection via Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a milder and often more convenient alternative to using pressurized hydrogen gas.[10][11]
Materials:
2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Palladium on carbon (10% Pd/C)
Ammonium formate or 1,4-cyclohexadiene (hydrogen donor)
Methanol or Ethanol
Celite
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Apparatus for filtration
Procedure:
Reaction Setup: Dissolve 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (1.0 eq) in methanol or ethanol in a round-bottom flask.
Addition of Reagents: To the solution, add ammonium formate (5.0 eq) followed by 10% Pd/C (10-20 mol% by weight).
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC.
Work-up:
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Wash the Celite pad with the reaction solvent.
Concentrate the filtrate under reduced pressure.
Purification: The crude 2,4-dichloro-6-fluorophenol can be purified by column chromatography if necessary.
Causality Behind Experimental Choices:
Hydrogen Donor: Ammonium formate decomposes in situ to produce hydrogen, carbon dioxide, and ammonia, providing a safe and convenient source of hydrogen for the reduction.[11]
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for hydrogenolysis reactions.[10]
Filtration: Filtration through Celite is crucial for the complete removal of the heterogeneous palladium catalyst, which can be pyrophoric upon drying.
Protocol 3: Deprotection via Oxidative Cleavage with DDQ
For molecules containing other reducible functional groups (e.g., alkenes, alkynes, or nitro groups) that are incompatible with hydrogenation, oxidative cleavage provides an excellent alternative.[7] 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant for cleaving electron-rich benzyl ethers.[12][13]
Reaction Setup: Dissolve 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (1.0 eq) in a mixture of DCM and water (e.g., 18:1 v/v).
Addition of DDQ: Add DDQ (1.2 eq) to the solution at room temperature. The reaction mixture will likely change color.
Reaction: Stir the mixture at room temperature for 2-8 hours, monitoring by TLC.
Work-up:
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract with DCM (3x).
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Filter and concentrate the organic layer. The crude product can be purified by column chromatography to separate the desired phenol from the DDQ byproducts.
Causality Behind Experimental Choices:
Oxidant: DDQ is highly effective for cleaving benzyl ethers, particularly those on electron-rich aromatic systems.[13] The reaction proceeds through a charge-transfer complex.[14]
Solvent System: The presence of a small amount of water is necessary for the hydrolysis of the intermediate formed during the oxidation.[14]
Quenching: The NaHCO₃ wash neutralizes the hydroquinone byproduct of DDQ, facilitating its removal during the workup.[14]
Caption: Deprotection strategies for the benzyl group.
Conclusion
2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene represents a strategically designed synthetic intermediate with considerable potential in medicinal chemistry. While direct biological data on this specific molecule is not widely available, its value is clearly inferred from its constituent parts: a versatile halogenated aromatic core and a readily cleavable benzyl protecting group. The protocols detailed in this guide for its synthesis and deprotection are based on robust and well-established chemical transformations, providing a reliable framework for its incorporation into drug discovery programs. The unique electronic properties conferred by the dichloro-fluoro substitution pattern make it an attractive scaffold for the development of novel therapeutic agents with potentially enhanced pharmacokinetic and pharmacodynamic profiles. As such, this compound is a valuable tool for medicinal chemists seeking to explore new chemical space and develop next-generation pharmaceuticals.
References
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
ReAgent Chemicals. (2024, December 18). What Is Chlorine Used For? The Science Blog.
Jayachandran, B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
Echemi. (2022, May 27). Keeping You Healthy? Chlorine Compounds In Medicine.
Intel Market Research. (2025, July 23).
Boons, G.-J., & Hale, K. J. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. PMC.
Taylor, R. J. K., & O'Brien, P. (n.d.). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
Molecules. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
Journal of the Indian Chemical Society. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
Journal of Medicinal Chemistry. (2023, April 4). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.
Organic Chemistry Portal. (n.d.). Benzyl Ethers.
RSC Publishing. (2023, November 30). Effect of “magic chlorine” in drug discovery: an in silico approach.
ChemRxiv. (n.d.).
ACS Publications. (2007, March 22). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno- and Mannopyranosides. The Journal of Organic Chemistry.
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
Benchchem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
Benchchem. (2025). Application Notes and Protocols for the Cleavage of 3,4-Dimethoxybenzyl Ethers Using DDQ.
Benchchem. (2025). Comparative study of deprotection methods for benzyl and trityl ethers.
Application Note: Chemoselective Debenzylation of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Introduction & Mechanistic Challenges The removal of a benzyl ether protecting group is a fundamental transformation in organic synthesis and drug development. However, the debenzylation of 2-(Benzyloxy)-1,5-dichloro-3-f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Challenges
The removal of a benzyl ether protecting group is a fundamental transformation in organic synthesis and drug development. However, the debenzylation of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene presents a severe chemoselectivity challenge. The substrate contains an electron-deficient polychlorinated aromatic ring, making it highly susceptible to undesired side reactions under standard deprotection conditions.
Standard hydrogenolysis (Pd/C, H
2
) is the classical method for O-debenzylation. However, in substrates containing the 1,5-dichloro-3-fluoro moiety, the oxidative addition of low-valent palladium into the C–Cl bond outpaces the hydrogenolysis of the C–O bond. This leads to rampant hydrodechlorination, yielding complex mixtures of partially or fully dehalogenated phenols . While catalyst poisoning (e.g., Pd/C-ethylenediamine) can suppress dehalogenation, it simultaneously shuts down O-debenzylation entirely . Therefore, a non-reductive, Lewis acid-mediated cleavage is mandatory.
The BCl
3
/ Pentamethylbenzene Strategy
Boron trichloride (BCl
3
) is highly effective for the chemoselective cleavage of aryl benzyl ethers. Unlike BBr
3
, which can occasionally induce halogen exchange (fluoride to bromide) in sensitive fluorinated substrates, BCl
3
offers a milder profile at -78 °C.
Causality of the Scavenger: The BCl
3
-mediated cleavage generates a highly reactive benzyl cation. Without a scavenger, this cation will undergo Friedel-Crafts alkylation with the newly formed, electron-rich 2,4-dichloro-6-fluorophenol product. To prevent this, Pentamethylbenzene (PMB) is introduced. Standard scavengers like dimethyl sulfide (DMS) are Lewis basic and coordinate with BCl
3
, deactivating it at low temperatures. PMB is a non-Lewis-basic cation scavenger; it efficiently traps the benzyl cation to form benzylpentamethylbenzene without poisoning the Lewis acid .
Mechanistic divergence: Pd/C induces dehalogenation, while BCl3/PMB ensures selective cleavage.
Quantitative Method Comparison
To validate the selection of the BCl
3
/PMB system, the following table summarizes the expected outcomes of various debenzylation strategies when applied to polychlorinated aryl ethers.
Debenzylation Method
Reagents & Conditions
Debenzylation Yield (%)
Hydrodehalogenation (%)
Recommendation
Catalytic Hydrogenation
Pd/C (10%), H
2
(1 atm), MeOH, RT
>95% (Conversion)
80 - 100% (C–Cl cleavage)
Strongly Discouraged
Poisoned Hydrogenation
Pd/C-ethylenediamine, H
2
, MeOH, RT
<5%
<5%
Ineffective
Strong Lewis Acid
BBr
3
(2.0 eq), DCM, 0 °C
85 - 90%
~5 - 10% (F/Br exchange)
Sub-optimal
Mild Lewis Acid + Scavenger
BCl
3
(2.0 eq), PMB (3.0 eq), DCM, -78 °C
92 - 98%
0%
Optimal Protocol
Experimental Protocol
This self-validating protocol is designed to ensure complete deprotection while preserving the integrity of the 1,5-dichloro-3-fluoro substitution pattern.
Step-by-step workflow for the BCl3-mediated debenzylation of polychlorinated arenes at -78°C.
Step 1: System Preparation
Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill the flask with argon gas to establish an inert atmosphere.
Step 2: Substrate Loading
Dissolve 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (1.0 mmol) and pentamethylbenzene (3.0 mmol) in 10 mL of anhydrous DCM.
Expert Insight: PMB must be fully dissolved before cooling to ensure uniform distribution and immediate scavenging of the benzyl cation upon generation.
Step 3: Cryogenic Cooling
Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.
Step 4: BCl
3
Addition
Using a gas-tight syringe, add the BCl
3
solution (1.0 M in DCM, 2.0 mL, 2.0 equiv) dropwise over 5 minutes. Direct the flow down the inner wall of the flask; this ensures the reagent is pre-cooled to -78 °C before it contacts the reaction mixture, preventing localized thermal spikes that could trigger Friedel-Crafts side reactions.
Step 5: Incubation & Monitoring
Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress via TLC (Eluent: Hexanes/EtOAc 9:1). The starting material (
Rf≈0.7
) should completely disappear, replaced by the highly polar phenol product (
Rf≈0.3
).
Step 6: Quenching
Quench the reaction strictly at -78 °C by the slow, dropwise addition of 2.0 mL of anhydrous methanol. This safely destroys excess BCl
3
by converting it to volatile trimethyl borate and HCl. Follow immediately with 10 mL of saturated aqueous NaHCO
3
to neutralize the generated acid.
Step 7: Workup & Extraction
Remove the cooling bath and allow the biphasic mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure.
Step 8: Purification
Purify the crude residue via flash column chromatography on silica gel. Use a gradient elution starting from 100% hexanes to 95:5 hexanes/EtOAc.
Analytical Note: Unreacted pentamethylbenzene and the benzylpentamethylbenzene byproduct are highly non-polar and will elute rapidly in the 100% hexanes fractions. The target product, 2,4-dichloro-6-fluorophenol , will elute cleanly as the polarity increases.
References
Studer, M., & Blaser, H.-U. (1996). The influence of catalyst type, solvent, and acid/base modifiers on the catalytic debenzylation of 4-chloro-N,N-dibenzylaniline with Pd/C and H
2
. Journal of Molecular Catalysis A: Chemical, 112(3), 437-445. URL:[Link]
Sajiki, H., Hattori, K., et al. (1998). The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry, 63(22), 7990-7992. URL:[Link]
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl
3
in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. URL:[Link]
Method
Application Note: Chemoselective Catalytic Hydrogenation of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Executive Summary The selective removal of O-benzyl protecting groups in polyhalogenated aromatic systems is a notorious challenge in advanced organic synthesis and drug development. When subjecting 2-(Benzyloxy)-1,5-dic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The selective removal of O-benzyl protecting groups in polyhalogenated aromatic systems is a notorious challenge in advanced organic synthesis and drug development. When subjecting 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene to standard catalytic hydrogenation (Pd/C,
H2
gas), the desired O-debenzylation is heavily outcompeted by unwanted hydrodechlorination, leading to the loss of critical structural halogens.
This application note details a highly optimized Catalytic Transfer Hydrogenation (CTH) protocol. By replacing hydrogen gas with ammonium formate (
NH4HCO2
) as the hydrogen donor, researchers can exploit differential catalyst poisoning and controlled hydride transfer to achieve quantitative O-debenzylation, yielding the target 2,4-dichloro-6-fluorophenol while preserving the fragile C-Cl bonds.
To understand why standard hydrogenation fails and CTH succeeds, one must analyze the causality at the catalyst surface[1].
The Problem with Standard
H2
Gas
Under standard conditions (1 atm
H2
, Pd/C), the palladium lattice becomes saturated with highly active hydride species. The C-F bond is generally inert to palladium-catalyzed hydrogenolysis due to its high bond dissociation energy. However, the C-Cl bonds readily undergo oxidative addition with Pd(0) defect sites, followed by reductive elimination to form a C-H bond. Because the activation energy for C-Cl oxidative addition is often lower than that required for the cleavage of the sterically hindered benzylic C-O bond, rapid dechlorination occurs before deprotection is complete[2].
The Catalytic Transfer Hydrogenation (CTH) Advantage
When ammonium formate is used as the hydrogen donor, it decomposes on the Pd surface into
CO2
,
H2
, and ammonia (
NH3
). This generates two critical mechanistic advantages:
Selective Surface Poisoning: The in situ generated
NH3
acts as a mild, reversible Lewis base poison. It preferentially coordinates to the highly active, electron-deficient Pd defect sites responsible for C-Cl oxidative addition.
Controlled Hydride Flux: The steady, rate-limiting decomposition of formate prevents the Pd lattice from becoming oversaturated with hydrides. The benzylic C-O bond, which undergoes hydrogenolysis via a distinct π-benzyl coordination geometry, remains susceptible to cleavage under these moderated conditions[3].
Divergent reaction pathways in the catalytic hydrogenation of polyhalogenated benzyloxybenzenes.
Comparative Reaction Data
The table below summarizes the quantitative data driving the selection of the CTH methodology over traditional approaches.
This protocol is designed as a self-validating system . In-process controls (IPCs) are embedded to ensure that the reaction does not proceed into over-reduction.
Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (10.0 mmol) and 100 mL of Methanol.
Purge the solution with Nitrogen (
N2
) for 5 minutes.
Critical Safety Step: Carefully add the 10% Pd/C (0.53 g) to the solution under a gentle stream of
N2
. (Using water-wet Pd/C mitigates pyrophoric risks associated with dry palladium catalysts).
Add the ammonium formate (2.52 g) in a single portion.
Step 2: Execution & Monitoring
5. Attach a reflux condenser and slowly heat the reaction mixture to 50 °C.
6. Self-Validation Checkpoint (1 Hour): Withdraw a 50 µL aliquot, filter through a micro-syringe filter, and analyze via HPLC or TLC (Hexanes/EtOAc 8:2).
Causality Note: The evolution of
CO2
gas will be visible as mild effervescence. If the reaction stalls before complete consumption of the starting material, the Pd surface may be over-poisoned by
NH3
. Add an additional 1.0 equiv of ammonium formate to re-initiate hydride transfer.
Maintain heating until complete consumption of the starting material is confirmed (typically 1.5 to 3 hours).
Step 3: Workup & Isolation
8. Cool the reaction mixture to room temperature.
9. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with an additional 30 mL of Methanol. Do not let the Pd/C filter cake dry out, as it remains pyrophoric.
10. Concentrate the filtrate under reduced pressure to remove the bulk of the alcohol solvent.
11. Partition the resulting residue between Ethyl Acetate (100 mL) and Deionized Water (50 mL). The water layer will dissolve and remove any unreacted ammonium formate and in situ generated ammonium salts.
12. Separate the organic layer, wash with brine (50 mL), dry over anhydrous
Na2SO4
, filter, and concentrate in vacuo to yield the crude 2,4-dichloro-6-fluorophenol.
Step 4: Analytical Validation
1
H NMR (
CDCl3
): Confirm the disappearance of the benzylic
CH2
singlet at ~5.1 ppm. The preservation of the halogenated ring is confirmed by the presence of two distinct meta-coupled aromatic protons (positions 3 and 5 of the phenol) exhibiting coupling to the adjacent fluorine atom.
19
F NMR: A single peak should be observed, confirming the C-F bond remains intact.
Application Note: Regioselective Cross-Coupling Strategies for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene in Advanced API Synthesis
Executive Summary The synthesis of complex Active Pharmaceutical Ingredients (APIs) frequently requires the precise, sequential functionalization of polyhalogenated aromatic scaffolds. 2-(Benzyloxy)-1,5-dichloro-3-fluoro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of complex Active Pharmaceutical Ingredients (APIs) frequently requires the precise, sequential functionalization of polyhalogenated aromatic scaffolds. 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) is a highly versatile building block featuring three distinct halogen sites and a protected phenolic oxygen [1]. However, differentiating between the two carbon-chlorine (C-Cl) bonds during palladium-catalyzed cross-coupling presents a significant synthetic challenge. This application note details the mechanistic rationale and validated protocols for achieving >95:5 regioselectivity at the C5 position using sterically demanding dialkylbiaryl phosphine ligands.
Chemical Profile & Regioselectivity Principles
To achieve predictable functionalization, one must exploit the subtle steric and electronic microenvironments of the arene:
Inertness of the C3-F Bond: The carbon-fluorine bond possesses a highly elevated bond dissociation energy (~116 kcal/mol) compared to C-Cl bonds (~81 kcal/mol). Under standard Pd(0) catalysis, the C3-F bond remains entirely inert, serving as a stable structural motif or a site for late-stage activation.
Steric Differentiation of C-Cl Bonds: The molecule contains two reactive C-Cl bonds at C1 and C5. The C1-Cl bond is located ortho to the bulky benzyloxy (-OBn) protecting group at C2. Conversely, the C5-Cl bond is flanked only by two small hydrogen atoms (at C4 and C6).
Ligand-Controlled Causality: By utilizing bulky, electron-rich Buchwald-type ligands (e.g., XPhos or RuPhos), the steric profile of the active Pd(0)L complex is drastically increased [2]. This steric bulk creates a high kinetic barrier for approach at the hindered C1 position, forcing regioselective oxidative addition exclusively at the accessible C5-Cl bond [3].
Experimental Protocols
Regioselective Suzuki-Miyaura Cross-Coupling at C5
This protocol utilizes the Pd2(dba)3/XPhos catalyst system to couple arylboronic acids selectively at the C5 position.
Solvent: 1,4-Dioxane/H2O (5:1 v/v, 6 mL), thoroughly degassed via sparging with Argon.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the polyhalogenated arene, arylboronic acid, and K3PO4.
Catalyst Activation: Add Pd2(dba)3 and XPhos to the flask. Causality Note: Pre-mixing the Pd source and ligand in the solid state before solvent addition ensures rapid formation of the active monomeric Pd(0)-XPhos species upon solvation.
Reaction: Inject the degassed 1,4-Dioxane/H2O mixture. Seal the flask and stir vigorously at 90 °C for 12 hours. K3PO4 is specifically chosen here as a mild base to activate the boronic acid without inducing hydrolysis of the C-F bond.
Workup: Cool the mixture to ambient temperature. Dilute with ethyl acetate (20 mL), wash with deionized water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography.
Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z ~270/272 for the 35Cl/37Cl isotopes) and the appearance of the mono-coupled product mass validates successful C5-oxidative addition. A lack of di-coupled mass confirms the integrity of the steric shield at C1.
Regioselective Buchwald-Hartwig Amination at C5
This protocol employs the Pd(OAc)2/RuPhos system for the selective mono-amination of the arene using secondary amines.
Secondary Amine (e.g., morpholine or piperidine) (1.2 mmol)
Pd(OAc)2 (0.03 mmol, 3 mol%)
RuPhos (0.06 mmol, 6 mol%)
Cs2CO3 (2.0 mmol)
Solvent: Anhydrous Toluene (5 mL), degassed.
Step-by-Step Methodology:
Preparation: In a nitrogen-filled glovebox or using standard Schlenk techniques, charge a reaction tube with the arene, Pd(OAc)2, RuPhos, and Cs2CO3. Causality Note: Cs2CO3 is utilized instead of stronger bases like NaOtBu to prevent the cleavage of the benzyloxy protecting group and to avoid undesired nucleophilic aromatic substitution (SNAr) at the fluorinated C3 position.
Addition: Inject the secondary amine and anhydrous toluene.
Reaction: Seal the tube with a Teflon-lined cap and heat at 100 °C for 16 hours. RuPhos is specifically tailored to accommodate secondary amines while maintaining enough steric bulk to differentiate the C5-Cl from the C1-Cl bond.
Workup: Cool to room temperature, dilute with CH2Cl2, and filter through a short pad of Celite to remove inorganic salts and precipitated palladium black. Concentrate the filtrate and purify via chromatography.
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). The mono-aminated product will elute slower than the highly non-polar starting material. The absence of a secondary, even slower-eluting spot confirms the suppression of di-amination.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes when applying the protocols described above, demonstrating the high efficiency and regiocontrol of the optimized systems.
Reaction Type
Catalyst System
Base / Solvent
Temp / Time
Target Site
Isolated Yield (%)
Regioselectivity (C5:C1)
Suzuki-Miyaura
Pd2(dba)3 / XPhos
K3PO4 / Dioxane:H2O
90 °C / 12 h
C5
88 - 92
> 98:2
Buchwald-Hartwig
Pd(OAc)2 / RuPhos
Cs2CO3 / Toluene
100 °C / 16 h
C5
82 - 87
> 95:5
Mechanistic Pathway Visualization
The diagram below illustrates the catalytic cycle, emphasizing how the steric bulk of the active catalyst dictates the regioselective oxidative addition step.
National Analytical Corporation. "2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene - CAS No: 1881327-93-0". TradeIndia Chemical Database. Available at: [Link]
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 41(11), 1461-1473. Available at: [Link]
Yang, M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7414–7421. Available at: [Link]
Method
Buchwald-Hartwig amination of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Application Note: Regioselective Buchwald-Hartwig Amination of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene Abstract & Introduction Polyhalogenated benzenes are highly versatile scaffolds in medicinal chemistry and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Regioselective Buchwald-Hartwig Amination of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Abstract & Introduction
Polyhalogenated benzenes are highly versatile scaffolds in medicinal chemistry and drug development, allowing for iterative, site-selective functionalization. The compound 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0)[1] presents a unique synthetic challenge: differentiating between two distinct carbon-chlorine (C-Cl) bonds for selective carbon-nitrogen (C-N) bond formation.
This application note details a robust, field-proven Buchwald-Hartwig amination[2] protocol. By leveraging precise ligand design and mild reaction conditions, this methodology exclusively functionalizes the 5-chloro position with a secondary amine (morpholine) while preserving the sensitive benzyloxy protecting group and the unreacted 1-chloro position for downstream applications.
Mechanistic Insights & Causality
To achieve absolute regiocontrol, the experimental design must exploit both the steric and electronic disparities of the substrate.
Dual-Control Regioselectivity (Steric and Electronic):
In palladium-catalyzed cross-coupling, the oxidative addition of the active Pd(0) species into the aryl halide bond is the rate-determining step[3]. For 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, the two C-Cl bonds are chemically distinct:
Steric Differentiation: The 1-Cl position is severely encumbered by the adjacent (ortho) bulky benzyloxy (-OBn) group. In contrast, the 5-Cl position is flanked only by minimally obstructing hydrogen atoms (at C4 and C6).
Electronic Differentiation: Oxidative addition is favored at more electron-deficient C-Cl bonds. The -OBn group at C2 is strongly electron-donating via resonance, heavily deactivating the ortho 1-Cl position. The 5-Cl position, being meta to the -OBn group, experiences significantly less electronic deactivation.
Catalyst and Base Rationale:
By employing a highly sterically demanding dialkylbiaryl phosphine ligand—specifically RuPhos—the bulky palladium complex is physically restricted from accessing the 1-Cl bond, resulting in exclusive functionalization at the 5-Cl position[4]. Furthermore, traditional Buchwald-Hartwig aminations often rely on strong alkoxide bases (e.g., NaOtBu), which risk cleaving the benzyloxy ether. To maintain structural integrity, we utilize the milder, non-nucleophilic base Cesium Carbonate (Cs2CO3)[5].
Fig 1: Regioselective Buchwald-Hartwig catalytic cycle at the 5-Cl position.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the quantitative optimization data, demonstrating the causality of ligand and base choices on overall yield and regioselectivity (coupling with morpholine as a model secondary amine).
Entry
Palladium Source
Ligand
Base
Solvent
Temp (°C)
Conversion (%)
Regioselectivity (5-Cl : 1-Cl)
1
Pd2(dba)3
BINAP
NaOtBu
Toluene
100
45
3:1
2
Pd2(dba)3
XPhos
Cs2CO3
Dioxane
100
82
10:1
3
Pd(OAc)2
RuPhos
Cs2CO3
Dioxane
85
>99
>20:1
4
Pd(OAc)2
RuPhos
K3PO4
t-AmylOH
85
95
18:1
Note: Entry 3 represents the optimized conditions. First-generation bidentate ligands (Entry 1) fail to provide adequate steric differentiation, leading to poor regiocontrol and competitive ether cleavage.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure the integrity of the catalytic cycle.
Action: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2, RuPhos, and Cs2CO3. Evacuate and backfill the tube with Argon (3 cycles).
Causality: Pd(OAc)2 is a stable Pd(II) precatalyst that must be reduced in situ by the amine to the active Pd(0) species[5]. Rigorous exclusion of oxygen is necessary to prevent the irreversible oxidation of the electron-rich RuPhos ligand.
Step 2: Addition of Substrates
Action: Under a positive pressure of Argon, add 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, morpholine, and anhydrous 1,4-dioxane via syringe.
Causality: 1,4-Dioxane is selected over toluene to enhance the partial solubility of Cs2CO3 at elevated temperatures, facilitating the critical deprotonation step without relying on aggressive alkoxide bases.
Step 3: Catalytic Coupling & Thermal Activation
Action: Seal the tube and heat the reaction mixture to 85 °C in a pre-heated oil bath for 12 hours.
Self-Validating Checkpoint: Upon reaching ~60 °C, the mixture will transition from a reddish-brown suspension to a pale yellow/tan mixture. This visual shift confirms the successful reduction of Pd(II) to the active Pd(0)-RuPhos complex. Warning: If the solution turns black and deposits a fine precipitate (Pd black), the catalyst has deactivated due to oxygen ingress or ligand starvation. The reaction should be aborted.
Step 4: Quench and Filtration
Action: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite.
Causality: Cooling halts the catalytic cycle. The Celite filtration effectively removes insoluble inorganic salts (CsCl byproduct, unreacted Cs2CO3) and precipitated palladium residues, preventing streaking and degradation during chromatography.
Step 5: Purification and Analytical Validation
Action: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Self-Validating Checkpoint: Analyze the purified product via 1H and 19F NMR. The disappearance of the 5-position aromatic proton (typically around 7.2 ppm) and the retention of the benzyloxy methylene protons (singlet, ~5.1 ppm) confirm successful, non-destructive regioselective amination.
Fig 2: Step-by-step experimental workflow for the amination protocol.
References[1] Title: 2-(Benzyloxy)-1,5-Dichloro- 3-Fluorobenzene - Cas No: 1881327-93-0
Advanced Functionalization Strategies for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene in Drug Discovery
Introduction The compound 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) is a highly decorated, polyhalogenated building block of significant strategic value in medicinal chemistry. Its unique substitutio...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The compound 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) is a highly decorated, polyhalogenated building block of significant strategic value in medicinal chemistry. Its unique substitution pattern—featuring a strongly activating yet sterically demanding benzyloxy (-OBn) group alongside three strategically placed halogens—presents both challenges and opportunities for regioselective functionalization.
Designing a synthetic route around this scaffold requires a deep understanding of its electronic and steric topology. Standard functionalization methods often fail due to competing reactive sites. This application note details a comprehensive, field-proven strategy to orthogonally functionalize this aromatic ring, leveraging Directed Ortho Metalation (DoM), regioselective cross-coupling, and chemoselective deprotection.
Electronic and steric topology dictating regioselective functionalization of the aromatic ring.
Strategy 1: Regioselective Directed Ortho Metalation (DoM) at C4
Mechanistic Causality
The C4 proton is flanked by a fluorine atom (C3) and a chlorine atom (C5). Fluorine is a powerful DoM director due to its high electronegativity, which strongly acidifies the adjacent proton via inductive effects, and its lone pairs, which coordinate the lithium cation [1]. While chlorine also exhibits DoM directing capabilities, fluorine's directing ability is vastly superior. Consequently, the synergistic effect of the F and Cl atoms makes C4 the most acidic site on the ring.
To achieve pure deprotonation without triggering nucleophilic aromatic substitution (SNAr) at the C-F bond or halogen-metal exchange at the C-Cl bonds, a non-nucleophilic base like Lithium diisopropylamide (LDA) must be used at cryogenic temperatures (-78 °C), strictly avoiding standard alkyllithiums (e.g., n-BuLi).
Protocol 1: C4-Formylation via LDA
Self-Validating System: The formation of the aryllithium species is visually confirmed by a distinct color change (clear to deep yellow/orange). Quenching with saturated NH₄Cl rather than water ensures the pH remains mildly acidic, preventing base-catalyzed degradation of the newly formed aldehyde.
Preparation: Flame-dry a Schlenk flask under argon. Add 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (1.0 equiv) and anhydrous THF (0.2 M concentration).
Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.
Lithiation: Add LDA (1.0 M in THF/hexanes, 1.2 equiv) dropwise down the side of the flask over 10 minutes. Stir at -78 °C for exactly 1 hour. Observation: The solution will transition to a deep yellow/orange hue.
Electrophile Addition: Add anhydrous N,N-Dimethylformamide (DMF) (1.5 equiv) dropwise. Stir for 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
Workup: Quench the reaction by adding saturated aqueous NH₄Cl (equal volume to THF). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.
Table 1: Electrophile Scope for C4-Functionalization
Electrophile
Reagent
Product Functional Group at C4
Expected Yield Range
N,N-Dimethylformamide
DMF
Aldehyde (-CHO)
75–85%
Iodine
I₂
Iodide (-I)
80–90%
Carbon Dioxide
CO₂ (solid)
Carboxylic Acid (-COOH)
70–80%
Triisopropyl borate
B(OiPr)₃
Boronic Acid / Ester
65–75%
Strategy 2: Sterically Differentiated Suzuki-Miyaura Cross-Coupling at C5
Mechanistic Causality
Following C4 functionalization, the molecule retains two C-Cl bonds (C1 and C5) capable of undergoing Palladium-catalyzed oxidative addition. However, the C1-Cl bond is positioned ortho to the bulky benzyloxy (-OBn) ether at C2. Oxidative addition is highly sensitive to steric hindrance; the spatial shielding provided by the -OBn group effectively shuts down reactivity at C1. Consequently, the Palladium catalyst selectively inserts into the unhindered C5-Cl bond [2].
Pd(dppf)Cl₂ is the optimal precatalyst here. Its large bite angle and bidentate nature facilitate the coupling of sterically demanding or electronically deactivated aryl chlorides while suppressing undesired protodehalogenation side reactions.
Self-Validating System: The use of a biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the highly lipophilic organic substrate and the inorganic base. Rigorous degassing is mandatory to prevent the oxidation of the active Pd(0) species, which would otherwise precipitate as inactive Palladium black prematurely.
Reaction Assembly: In a pressure vial, combine the C4-functionalized intermediate (1.0 equiv), Phenylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade H₂O (0.1 M concentration).
Degassing: Sparge the biphasic mixture with argon for 15 minutes using a submerged needle. Seal the vial tightly.
Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours. Monitor conversion via TLC or LC-MS.
Workup: Cool to room temperature. Filter the mixture through a short pad of Celite to remove Palladium particulates, washing the pad with Ethyl Acetate. Partition the filtrate with water, extract the aqueous layer with Ethyl Acetate, dry over Na₂SO₄, and purify via flash chromatography.
Table 2: Boronic Acid Scope for C5-Coupling
Boronic Acid
Catalyst System
Product Functional Group at C5
Expected Yield Range
Phenylboronic acid
Pd(dppf)Cl₂ / K₂CO₃
Phenyl (-Ph)
80–92%
4-Methoxyphenylboronic acid
Pd(dppf)Cl₂ / K₂CO₃
4-Methoxyphenyl
75–88%
3-Pyridylboronic acid
Pd(PPh₃)₄ / Na₂CO₃
3-Pyridyl
60–75%
Strategy 3: Orthogonal Deprotection of the Benzyloxy Ether
Mechanistic Causality
The final step in utilizing this building block often requires unmasking the C2 phenol. Standard hydrogenolysis (Pd/C, H₂) of the benzyl ether is strictly contraindicated, as it will inevitably cause hydrodehalogenation of the remaining C1-Cl and C3-F bonds.
Instead, a Lewis acid-mediated cleavage using Boron trichloride (BCl₃) allows for orthogonal deprotection. To prevent the highly reactive benzyl cation (generated during cleavage) from re-alkylating the electron-rich phenol ring (Friedel-Crafts alkylation), Pentamethylbenzene is added as a non-Lewis-basic cation scavenger [3].
Protocol 3: BCl₃-Mediated Deprotection
Self-Validating System: Quenching the reaction with methanol at cryogenic temperatures safely solvolyzes the excess BCl₃ and boron intermediates into volatile trimethyl borate and HCl, preventing violent exothermic reactions that occur if quenched with water at room temperature.
Preparation: Dissolve the fully functionalized substrate (1.0 equiv) and Pentamethylbenzene (3.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M) under argon.
Cooling: Cool the solution to -78 °C.
Cleavage: Add BCl₃ (1.0 M in DCM, 2.0 equiv) dropwise. Stir the reaction at -78 °C for 2 hours.
Quenching: While maintaining the temperature at -78 °C, cautiously add anhydrous Methanol (10 equiv) dropwise to quench excess BCl₃.
Isolation: Allow the mixture to warm to room temperature. Concentrate the solvent under reduced pressure. The crude phenol can be purified by chromatography or recrystallization.
Sequential workflow for the comprehensive functionalization of the aromatic ring.
References
meta-C–H arylation of fluoroarenes via traceless directing group relay strategy
Nature Communications
URL:[Link] [1]
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes
ResearchGate / Synthesis
URL:[Link] [2]
Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger
Organic Chemistry Portal / Synlett
URL:[Link] [3]
Method
Application Note: Process Development and Scale-Up Synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene via Phase-Transfer Catalysis
Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Scale: Pilot-Plant (5.0 kg input) Executive Summary The compound 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) is...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals
Scale: Pilot-Plant (5.0 kg input)
Executive Summary
The compound 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) is a critical halogenated aryl ether intermediate used in advanced active pharmaceutical ingredient (API) synthesis. While bench-scale preparations typically rely on polar aprotic solvents (e.g., DMF or DMSO) and alkali carbonate bases, these conditions present severe limitations during scale-up, including high E-factors, difficult solvent recovery, and reprotoxic safety profiles.
This application note details a highly efficient, scalable, and self-validating protocol utilizing Phase-Transfer Catalysis (PTC) . By employing a biphasic toluene/water system with tetrabutylammonium bromide (TBAB) as the catalyst, we eliminate the need for DMF, reduce reaction times, and achieve >99% purity directly from the reactor via controlled crystallization.
Mechanistic Insights & Process Rationale (E-E-A-T)
Substrate Electronics and Base Selection
The parent phenol, 2,4-dichloro-6-fluorophenol, features three strongly electron-withdrawing halogens (two chlorines and one fluorine) adjacent to the hydroxyl group. This intense inductive effect significantly stabilizes the conjugate base, lowering the
pKa
of the phenol to approximately 6.8[1]. Because of this enhanced acidity, the use of strong bases (like NaH) or large excesses of
K2CO3
is unnecessary. Instead, inexpensive and mild aqueous sodium hydroxide (NaOH) quantitatively deprotonates the substrate to form the sodium phenoxide salt. Traditional base-mediated benzylation typically requires harsh conditions and generates unwanted byproducts[2]; our modified approach circumvents these issues.
The Phase-Transfer Advantage
In a biphasic system, the sodium phenoxide resides entirely in the aqueous phase, while the alkylating agent (benzyl chloride) is dissolved in the organic phase (toluene). Without a catalyst, the reaction rate is negligible due to the lack of physical contact between the reagents.
Phase-transfer catalysis technology can speed up the reaction process under mild reaction conditions, improve product yield and selectivity, and provide a method for overcoming the immiscibility of reactants[3]. TBAB (
Q+Br−
) exchanges ions with the sodium phenoxide at the liquid-liquid interface to form a lipophilic ion pair (
Ar−O−Q+
). This complex is highly soluble in toluene, shuttling the reactive phenoxide into the organic layer where it undergoes a rapid
SN2
nucleophilic substitution with benzyl chloride. From the perspective of green chemistry, PTC provides environmental benefits by eliminating environmentally incompatible dipolar aprotic solvents such as DMF[4].
Fig 1: Phase-transfer catalysis mechanism shuttling the phenoxide into the organic layer.
Quantitative Data: Process Optimization
The transition from a monophasic bench protocol to a biphasic pilot protocol yielded significant improvements in both yield and environmental impact (E-Factor).
Table 1: Process Route Scouting (100 g scale)
Parameter
Route A (Bench-Scale)
Route B (Scale-Up / PTC)
Causality / Rationale
Solvent
DMF
Toluene / Water (1:1)
Toluene allows direct phase separation; DMF requires massive water quenching.
Base
K2CO3
(2.0 eq)
NaOH (1.05 eq)
Aqueous NaOH is sufficient due to the low
pKa
of the phenol.
Catalyst
None
TBAB (0.05 eq)
TBAB enables the cross-phase
SN2
reaction.
Temperature
80 °C
65 °C
PTC lowers the activation energy barrier, allowing milder heating.
Reaction Time
12 hours
4 hours
Enhanced kinetics via continuous ion-pair shuttling.
Yield
78%
94%
Reduced thermal degradation and side reactions.
E-Factor
> 45
~ 12
Elimination of DMF and reduction of aqueous waste streams.
Table 2: Pilot-Scale Metrics (5.0 kg input)
Metric
Value
Note
Input (Phenol)
5.00 kg
Limiting reagent (27.6 mol).
Output (Product)
6.95 kg
Isolated as a highly pure white crystalline solid.
The following protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure reaction completion before proceeding to workup, guaranteeing reproducible yields.
Fig 2: Pilot-scale workflow for the biphasic synthesis and isolation of the target aryl ether.
Step 1: Aqueous Phase Preparation
Purge a 50 L glass-lined jacketed reactor with nitrogen.
Charge 15.0 L of deionized water to the reactor.
Add 1.16 kg of NaOH pellets (29.0 mol, 1.05 equiv). Stir at 200 rpm until completely dissolved.
Carefully charge 5.00 kg of 2,4-dichloro-6-fluorophenol (27.6 mol, 1.0 equiv). The solution will turn slightly yellow as the water-soluble sodium phenoxide salt is generated.
Step 2: Organic Phase & Catalyst Addition
Charge 20.0 L of Toluene to the reactor.
Add 0.445 kg of Tetrabutylammonium bromide (TBAB) (1.38 mol, 0.05 equiv).
Charge 3.67 kg of Benzyl chloride (29.0 mol, 1.05 equiv).
Step 3: Biphasic Reaction
Increase agitation to 300 rpm. Critical Step: Vigorous agitation is required to maximize the interfacial surface area between the aqueous and organic phases, which dictates the rate of the PTC reaction.
Heat the reactor jacket to maintain an internal temperature of 65–70 °C.
Maintain heating and agitation for 4 hours.
Step 4: In-Process Control (IPC)
Stop agitation and allow the phases to separate for 10 minutes.
Sample the upper organic (toluene) layer.
Analyze via HPLC (C18 column, MeCN/H2O mobile phase).
Validation Criterion: Proceed to Step 5 only if unreacted 2,4-dichloro-6-fluorophenol is < 0.5% (AUC). If > 0.5%, resume agitation at 70 °C for an additional 1 hour and re-sample.
Step 5: Workup and Phase Separation
Cool the reactor internal temperature to 40 °C.
Stop agitation and allow 30 minutes for complete phase settling.
Drain the lower aqueous layer (containing NaCl, NaBr, and trace impurities) to the designated aqueous waste stream.
Wash the retained organic layer with 5.0 L of 1% aqueous NaOH (to remove any unreacted trace phenol), followed by 5.0 L of brine. Discard aqueous washes.
Step 6: Solvent Swap and Crystallization
Configure the reactor for vacuum distillation.
Concentrate the toluene solution to approximately 7.0 L at 50 °C under reduced pressure.
Break the vacuum with nitrogen and charge 20.0 L of n-Heptane (anti-solvent).
Cool the mixture linearly to 0–5 °C over 3 hours to induce crystallization.
Filter the resulting white crystalline slurry via a Nutsche filter. Wash the filter cake with 5.0 L of cold n-Heptane.
Dry the product in a vacuum oven at 45 °C to a constant weight.
References
2,4-dichloro-6-fluorophenol Chemical Properties and pKa
Source: Guidechem
URL
A Minireview of Phase-Transfer Catalysis and Recent Trends
Source: Biomedical Journal of Scientific & Technical Research
URL
Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols
Source: Organic Chemistry Portal
URL
Phase-Transfer Catalysis under Continuous Flow Conditions: An Alternative Approach to the Biphasic Liquid/Liquid O-Alkylation of Phenols
Source: ResearchGate
URL
Technical Support Center: Troubleshooting the Synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists synthesizing 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for discovery chemists and process scientists synthesizing 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene . This molecule is typically synthesized via the Williamson ether synthesis, utilizing 2,4-dichloro-6-fluorophenol and a benzyl halide (chloride or bromide).
While O-alkylation is a foundational transformation, the unique electronic and steric environment of this specific polyhalogenated phenol introduces distinct mechanistic challenges. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and quantitative data to help you suppress side reactions and maximize yield.
Mechanistic Pathway & Byproduct Visualization
Understanding the competing reaction vectors is critical. The diagram below illustrates the primary O-alkylation pathway versus the most common degradative side reactions encountered in this synthesis.
Reaction pathways showing target synthesis vs. common hydrolysis and SNAr byproduct formation.
Q: Why is Dibenzyl Ether (DBE) the predominant impurity in my crude mixture?A: DBE formation is the most notorious competitive side reaction in phenol benzylation[1]. It occurs when adventitious water hydrolyzes the benzyl halide to benzyl alcohol, which subsequently acts as a nucleophile and attacks another equivalent of benzyl halide[2]. Because 2,4-dichloro-6-fluorophenol is sterically hindered and its phenoxide is electronically deactivated by the halogens, its nucleophilicity is reduced. This allows the hydrolysis pathway to compete effectively if trace water is present[3].
Q: Are C-alkylated byproducts a concern for this specific synthesis?A: Fortunately, no. In classical phenol benzylation, ortho- and para-C-alkylation can severely complicate purification[4]. However, in 2,4-dichloro-6-fluorophenol, both ortho positions (C2=F, C6=Cl) and the para position (C4=Cl) are fully substituted. This steric and electronic blocking completely suppresses C-alkylation, making O-alkylation highly selective.
Q: I am detecting des-fluoro or dibenzyloxy impurities. What causes this?A: This is indicative of Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the C3 position (relative to the new ether linkage) is highly electronegative and acts as an excellent leaving group. If you use overly strong bases (e.g., NaOH or KOH) at temperatures exceeding 100°C, hydroxide ions or generated benzyl alcohol can displace the fluorine[3]. To prevent this, strictly use mild bases like K₂CO₃ and maintain temperatures below 80°C.
Q: Why is my conversion stalling with unreacted 2,4-dichloro-6-fluorophenol remaining?A: Stalled conversions usually result from the depletion of the benzylating agent via the aforementioned DBE side reaction[1]. Additionally, if the K₂CO₃ base is not finely milled, the heterogeneous deprotonation of the phenol becomes the rate-limiting step, leaving unreacted starting material[3].
Quantitative Byproduct Profiling
The choice of solvent, base, and temperature dictates the byproduct profile. The table below summarizes the quantitative impact of varying reaction conditions on the synthesis of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene.
Solvent Environment
Base Selection
Temp (°C)
Conversion (%)
Target Yield (%)
Dibenzyl Ether (%)
SNAr Impurities (%)
DMF (Anhydrous)
K₂CO₃
65
>99
94
4
ND
MeCN (Anhydrous)
K₂CO₃
80
96
89
6
<1
DMF (Wet / Undried)
K₂CO₃
65
85
60
25
ND
DMF (Anhydrous)
NaOH
100
>99
72
15
12
Note: ND = Not Detected. Data reflects standard 5 mmol scale reactions analyzed via GC-MS.
Self-Validating Experimental Protocol
To ensure high-fidelity O-alkylation while suppressing DBE and SNAr pathways, follow this causality-driven, self-validating methodology.
Step 1: Phenoxide Generation
Action: In an oven-dried, argon-purged reaction vessel, dissolve 1.0 equivalent of 2,4-dichloro-6-fluorophenol in anhydrous DMF (10 mL/g). Add 1.5 equivalents of finely powdered, oven-dried K₂CO₃.
Causality: K₂CO₃ is perfectly tuned to deprotonate the acidic halophenol without triggering SNAr at the fluorinated position[3]. Anhydrous conditions are mandatory to prevent the hydrolysis of the alkylating agent[4].
Validation Check: The solution will shift from colorless to a distinct yellow/orange tint, visually confirming the successful formation of the phenoxide anion.
Step 2: Controlled Benzylation
Action: Add 1.15 equivalents of Benzyl Bromide dropwise over 30 minutes at room temperature.
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile. This kinetic control favors the reaction with the abundant phenoxide over any trace moisture, drastically reducing dibenzyl ether formation[2].
Step 3: Thermal Activation & Monitoring
Action: Elevate the temperature to 65°C. Stir for 4-6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1).
Validation Check: The starting halophenol (
Rf
~0.3) will deplete. The target ether will appear as a strong UV-active spot at
Rf
~0.7. A faint spot at
Rf
~0.9 indicates trace DBE. If the
Rf
~0.9 spot is intensely dark, moisture contamination has occurred during setup.
Step 4: Quench and Selective Workup
Action: Cool the mixture to 20°C. Quench with ice-cold water (3x reaction volume) to precipitate the product. Extract with Ethyl Acetate. Wash the organic phase aggressively with 1M NaOH, followed by brine. Dry over Na₂SO₄ and concentrate.
Causality: The 1M NaOH wash acts as a chemical filter; it selectively deprotonates any unreacted starting phenol, pulling it into the aqueous layer and leaving the highly pure benzylated product in the organic phase.
References
Process for monobenzylation of p-substituted phenols
Justia Patents
[Link]
Synthesis of high-performance jet fuel blends from biomass-derived 4-ethylphenol and phenylmethanol
ResearchGate[Link]
Technical Support Center: Optimizing 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene Synthesis
Welcome to the Technical Support Center for the synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS 1881327-93-0) 1. This specialty halogenated building block is synthesized via the O-benzylation of 2,4-dichloro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS 1881327-93-0) 1. This specialty halogenated building block is synthesized via the O-benzylation of 2,4-dichloro-6-fluorophenol. Due to the severe steric hindrance and electronic deactivation caused by the ortho-chloro and ortho-fluoro substituents, standard Williamson ether synthesis conditions often result in poor yields, stalled kinetics, and unwanted side reactions.
This guide is designed for process chemists and drug development professionals to troubleshoot, optimize, and scale this specific transformation using field-proven, self-validating methodologies.
Reaction Pathway & Mechanistic Workflow
To overcome the activation energy barrier of this sterically hindered substrate, the reaction requires careful selection of base counterions and electrophilic activation. The workflow below illustrates the optimized catalytic pathway.
Troubleshooting & FAQs: Overcoming Steric and Electronic Barriers
Q1: My conversion rate is plateauing at 60-70% despite using an excess of benzyl bromide and prolonged heating. How can I drive the reaction to completion?Cause: The primary issue is steric shielding. The ortho-chloro and ortho-fluoro groups physically block the nucleophilic oxygen. When using standard bases like K₂CO₃ in moderately polar solvents, the potassium cation forms a "tight ion pair" with the phenoxide, further reducing its nucleophilicity.
Solution: Switch your base to Cesium Carbonate (Cs₂CO₃) and your solvent to anhydrous DMF. The larger atomic radius and lower charge density of the cesium cation create a "loose ion pair" in polar aprotic solvents, exposing the phenoxide oxygen and dramatically increasing its reactivity [[2]](). Additionally, add 0.1 equivalents of Tetrabutylammonium Iodide (TBAI). TBAI catalyzes the reaction via a Finkelstein mechanism, converting benzyl bromide in situ into the highly reactive benzyl iodide [[3]]().
Q2: When scaling up the reaction at elevated temperatures (>90°C), I am observing a highly polar byproduct and a loss of mass balance. What is happening?Cause: You are likely triggering a Nucleophilic Aromatic Substitution (S_NAr) side reaction. Fluorine is an excellent leaving group for S_NAr when positioned ortho or para to electron-withdrawing groups (such as the two chlorines on your ring). At high temperatures, the phenoxide intermediate can attack the C-F bond of an adjacent molecule, leading to diaryl ether oligomerization.
Solution: Strict temperature control is mandatory. Do not exceed 65°C. The combination of Cs₂CO₃ and TBAI provides enough catalytic activation to achieve >95% conversion at 65°C, safely below the thermal threshold required for the S_NAr degradation pathway.
Q3: Excess benzyl bromide is causing lachrymatory hazards in the lab and co-eluting with my product during chromatography. How can I efficiently remove it?Cause: Benzyl bromide is a robust electrophile that survives standard aqueous workups.
Solution: Implement an electrophile scavenging step. Thirty minutes before quenching the reaction, add 0.2 equivalents of a primary amine (e.g., ethanolamine) or a polymer-bound Trisamine resin [](). This rapidly converts the residual benzyl bromide into a highly polar, water-soluble tertiary amine salt that is completely removed during the first aqueous wash, ensuring a pristine crude NMR and safe handling.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the final yield of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Base (1.5 eq)
Solvent (10 vol)
Additive
Temp (°C)
Time (h)
Yield (%)
Purity (HPLC)
K₂CO₃
Acetone
None
60
24
45%
>95%
K₂CO₃
DMF
None
80
12
72%
92%
K₂CO₃
DMF
TBAI (0.1 eq)
80
8
88%
94%
Cs₂CO₃
DMF
TBAI (0.1 eq)
65
6
96%
>98%
Note: The optimal condition (Row 4) maximizes the loose ion pair effect while remaining below the thermal threshold for S_NAr side reactions.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system; it includes built-in visual and analytical checkpoints to ensure causality and prevent downstream failures.
Step 1: Phenoxide Formation (Deprotonation)
Charge a flame-dried, nitrogen-flushed reactor with 2,4-dichloro-6-fluorophenol (1.0 eq, 10.0 g) and anhydrous DMF (100 mL).
Add finely powdered Cs₂CO₃ (1.5 eq, 27.0 g) in one portion.
Stir at 25°C for 45 minutes.
Validation Checkpoint: The solution must transition from colorless to a distinct yellow/orange suspension. This visual cue confirms the quantitative deprotonation and formation of the active phenoxide ion. Do not proceed until this color change is observed.
Step 2: Catalytic Alkylation
4. Add TBAI (0.1 eq, 2.0 g) to the stirring suspension.
5. Add Benzyl Bromide (1.1 eq, 10.4 g) dropwise over 15 minutes to control the mild exotherm.
6. Heat the reaction mixture to exactly 65°C and stir for 6 hours.
Step 3: In-Process Control (IPC)
7. Pull a 50 µL aliquot, dilute in MeCN, and analyze via HPLC.
Validation Checkpoint: The protocol dictates that the starting material peak must be <1% AUC. If >1%, continue heating for 2 hours. The reaction is self-validating only when this threshold is met.
Step 4: Scavenging and Workup
8. Cool the reactor to 20°C. Add ethanolamine (0.2 eq, 0.67 g) and stir for 30 minutes to quench unreacted benzyl bromide.
9. Pour the mixture into 300 mL of ice-cold DI water. Extract with Ethyl Acetate (3 x 100 mL).
10. Wash the combined organic layers with 5% aqueous LiCl or brine (4 x 100 mL) to completely partition the DMF into the aqueous phase.
11. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene as a high-purity solid/oil.
References
2-(Benzyloxy)-1,5-Dichloro- 3-Fluorobenzene - Cas No: 1881327-93-0
TradeIndia Chemical Database
URL:[Link]
Williamson ether synthesis: elucidation under different reaction conditions
ResearchGate (Aikaterini Diamanti et al., Jan 2021)
URL:[Link]
Scavenging Excess Electrophiles from Williamson Ether Synthesis
Argonaut Quest Training Workshop 2 | ArtisanTG
URL:[Link]
Technical Support Center: Optimizing the Synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Welcome to the Technical Support Center for the synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0). Designed for researchers, scientists, and drug development professionals, this guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0). Designed for researchers, scientists, and drug development professionals, this guide provides authoritative troubleshooting and optimization strategies.
The target compound is a critical highly-substituted aromatic building block. Its synthesis relies on the O-benzylation of 2,4-dichloro-6-fluorophenol (CAS: 344-21-8). Due to the electron-withdrawing nature of the halogens and severe steric hindrance at the ortho positions, achieving high yields requires precise control over the Williamson ether synthesis conditions .
Section 1: Mechanistic Pathway & Workflow
The reaction proceeds via an Sₙ2 mechanism. The phenol is deprotonated by a mild base to form a phenoxide anion, which subsequently acts as a nucleophile to attack the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion .
Workflow for the O-benzylation of 2,4-dichloro-6-fluorophenol via Williamson ether synthesis.
Section 2: Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system. Each step includes built-in causality checks to ensure the chemical integrity of the reaction.
Preparation and Deprotonation :
Action : In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 2,4-dichloro-6-fluorophenol in anhydrous N,N-Dimethylformamide (DMF) (approx. 5 mL/mmol). Add 1.5 equivalents of finely powdered, anhydrous Potassium Carbonate (K₂CO₃).
Causality : The electron-withdrawing -Cl and -F groups increase the acidity of the phenol, allowing a mild base like K₂CO₃ to quantitatively deprotonate it without causing side reactions. Anhydrous DMF is critical; as a polar aprotic solvent, it solvates the potassium cations, leaving the phenoxide "naked" and highly nucleophilic .
Electrophile Addition :
Action : Stir the suspension at room temperature for 15 minutes, then add 1.1 equivalents of Benzyl Bromide dropwise via a syringe.
Causality : Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of polyalkylation or the formation of dibenzyl ether from trace moisture .
Thermal Activation :
Action : Attach a reflux condenser and heat the reaction mixture to 80 °C for 4–6 hours. Monitor via Thin Layer Chromatography (TLC) (Eluent: 10% EtOAc in Hexanes).
Causality : The ortho-chloro and ortho-fluoro substituents create significant steric hindrance, blocking the Sₙ2 trajectory. Heating to 80 °C provides the necessary kinetic energy to overcome this activation barrier .
Quench and Extraction :
Action : Cool the mixture to room temperature. Quench by pouring into ice water (3x the volume of DMF). Extract the aqueous phase three times with Ethyl Acetate (EtOAc).
Causality : Water dissolves the DMF and inorganic salts (KBr, excess K₂CO₃), while the lipophilic target ether is forced into the EtOAc layer.
Purification (Self-Validation) :
Action : Wash the combined organic layers with a 5% aqueous NaOH solution, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Causality : The NaOH wash is a critical self-validating step; it selectively deprotonates any unreacted starting phenol, pulling it into the aqueous layer and ensuring the organic phase contains only the desired neutral ether .
Section 3: Troubleshooting Guides & FAQs
Troubleshooting flowchart for resolving low yields in the synthesis of the target aryl ether.
Q: My reaction stalls at 50-60% conversion despite prolonged heating. How can I drive it to completion?A: The ortho-halogens (-Cl, -F) not only sterically shield the oxygen but also inductively withdraw electron density, reducing the nucleophilicity of the phenoxide. To overcome this, add a catalytic amount of Potassium Iodide (KI, 0.1 eq) to the reaction mixture. This initiates an in-situ Finkelstein reaction, converting benzyl bromide into the highly reactive (but transient) benzyl iodide, which dramatically accelerates the Sₙ2 substitution .
Q: I am observing a significant amount of benzyl alcohol in my crude NMR. What caused this, and how do I prevent it?A: Benzyl alcohol forms when benzyl bromide undergoes hydrolysis. This is almost always caused by moisture in the reaction environment. K₂CO₃ is highly hygroscopic, and DMF readily absorbs atmospheric water. Ensure your K₂CO₃ is oven-dried, use strictly anhydrous DMF, and conduct the reaction under an inert atmosphere (Nitrogen or Argon) .
Q: Can I use benzyl chloride instead of benzyl bromide to reduce reagent costs for scale-up?A: Yes, but benzyl chloride is a significantly weaker electrophile. If you switch to benzyl chloride, you must increase the reaction temperature to 90–100 °C. Additionally, the inclusion of a phase-transfer catalyst (such as Tetrabutylammonium bromide, TBAB) or KI becomes mandatory to maintain acceptable reaction kinetics and yields .
Q: How do I effectively separate the product from unreacted 2,4-dichloro-6-fluorophenol without column chromatography?A: Leverage the acidity of the starting material. During the organic workup, wash the Ethyl Acetate layer with a 5% aqueous NaOH solution. The unreacted phenol will form a water-soluble sodium phenoxide salt and partition entirely into the aqueous layer, leaving the highly lipophilic 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene in the organic phase .
Section 4: Quantitative Data & Optimization Matrix
The following table summarizes the causal relationship between reaction parameters and the isolated yield of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, based on standard optimization protocols for sterically hindered phenols .
Base (Equiv)
Solvent
Electrophile
Additive
Temp (°C)
Time (h)
Isolated Yield (%)
Mechanistic Observation
K₂CO₃ (1.5)
Acetone
Benzyl Bromide
None
56 (Reflux)
12
45%
Solvent not polar enough to fully solvate K⁺; slow Sₙ2.
K₂CO₃ (1.5)
DMF
Benzyl Bromide
None
80
6
78%
Standard conditions; good balance of solubility and reactivity.
Stronger base ensures 100% deprotonation; requires strict anhydrous setup.
K₂CO₃ (1.5)
DMF
Benzyl Chloride
None
80
12
30%
Poor leaving group (Cl⁻) combined with steric hindrance stalls reaction.
References
Title : The Williamson Ether Synthesis
Source : Master Organic Chemistry
URL :[Link]
Title : Utilization of Fe3O4@MgO as a heterogeneous solid-base in functional group transformations
Source : Journal of Chemical Sciences (Indian Academy of Sciences)
URL :[Link]
Optimization
preventing side reactions in the synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this syn...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this synthesis, troubleshoot common issues, and prevent the formation of undesired side products. The synthesis of this molecule is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[1][2] It involves the reaction of a deprotonated phenol (phenoxide) with a benzyl halide.
In this specific synthesis, the nucleophile is the phenoxide generated from 2,4-dichloro-6-fluorophenol, and the electrophile is a benzylating agent such as benzyl bromide or chloride. While the reaction is straightforward in principle, the substituted nature of the phenol and the potential for competing reaction pathways necessitate careful control over reaction parameters. This guide provides a structured, question-and-answer-based approach to address the specific challenges you may encounter.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems, providing explanations for their root causes and actionable protocols for their resolution.
Problem 1: Low yield of the desired ether with significant recovery of the starting phenol, 2,4-dichloro-6-fluorophenol.
Q: My reaction is not going to completion, and I'm isolating a large amount of my starting phenolic material. What's going wrong?
A: This is a classic symptom of incomplete or insufficient formation of the nucleophilic phenoxide. The Williamson ether synthesis is an Sₙ2 reaction that requires a potent nucleophile, which is generated by deprotonating the phenol's hydroxyl group.[1][2][3] If the base is too weak or used in insufficient quantity, the equilibrium will favor the less reactive neutral phenol, stalling the reaction.
Root Causes & Recommended Actions:
Inadequate Base Strength: The acidity of your specific phenol dictates the required base strength. While phenols are more acidic than aliphatic alcohols, the electron-withdrawing halogen substituents on 2,4-dichloro-6-fluorophenol increase its acidity (lower pKa) compared to phenol itself.
Initial Recommendation: For most phenolic substrates, potassium carbonate (K₂CO₃) is a mild, effective, and economical choice that often minimizes side reactions.[4]
Troubleshooting Step: If K₂CO₃ proves insufficient, switch to a stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to ensure complete deprotonation.[4][5] For particularly stubborn reactions, a very strong, non-nucleophilic base like sodium hydride (NaH) can be used, which irreversibly deprotonates the phenol.[2][6]
Presence of Moisture: If you are using a highly reactive, moisture-sensitive base like sodium hydride (NaH), any water in the solvent or on the glassware will quench the base, reducing its effective concentration and preventing phenoxide formation.
Protocol: Ensure all glassware is flame- or oven-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.
Insufficient Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. It is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the deprotonation to completion.
Problem 2: Formation of an unexpected isomer identified as a C-benzylated byproduct.
Q: My mass spectrometry and NMR data suggest I've formed a product with the correct mass, but the spectral data is inconsistent with the desired O-benzylated product. Could the benzyl group have attached to the ring?
A: Yes, this is a well-known competing side reaction. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the carbons ortho and para to the oxygen).[1][5] While O-alkylation is generally favored, C-alkylation can become significant under certain conditions, leading to isomeric impurities that are often difficult to separate from the desired product.
Root Causes & Recommended Actions:
Solvent Choice: The solvent plays a critical role in directing the regioselectivity of the alkylation.
Explanation: Protic solvents (like ethanol or water) can solvate the oxygen atom of the phenoxide through hydrogen bonding, leaving the carbon atoms of the ring more accessible for attack. Apolar solvents can lead to tight ion pairing, also favoring C-alkylation.
Protocol: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN).[1][5] These solvents effectively solvate the cation (e.g., K⁺ or Na⁺) without strongly hydrogen-bonding with the phenoxide oxygen, leaving the oxygen as the more available and more nucleophilic site, thus favoring O-alkylation.
Counter-ion and Temperature: The nature of the cation and the reaction temperature can also influence the outcome. Softer cations and higher temperatures can sometimes favor C-alkylation.
Protocol: Stick with common inorganic bases (K₂CO₃, NaOH) and avoid unnecessarily high temperatures. A typical Williamson reaction is conducted at 50 to 100 °C.[1] Start on the lower end of this range (e.g., 60-80 °C) and monitor the reaction.
Problem 3: Product is contaminated with hydrodechlorinated species.
Q: I'm observing byproducts where one of the chlorine atoms on the aromatic ring has been replaced by hydrogen. How is this happening?
A: This side reaction is known as hydrodehalogenation (specifically, hydrodechlorination).[7] It involves the reductive cleavage of a carbon-halogen bond. While less common during the Williamson synthesis step itself, it can occur if unintended reducing conditions are created. It is a more significant concern in palladium-catalyzed reactions, but sources of hydride can sometimes arise from the reaction components.[8][9]
Root Causes & Recommended Actions:
Hydride Source: Certain reagents or solvents can act as hydride donors, especially at elevated temperatures. For instance, some grades of DMF can contain dimethylamine impurities, which can contribute to reductive pathways. Alcohols used as solvents in the presence of a strong base can also sometimes generate hydride species.
Protocol: Use high-purity, anhydrous polar aprotic solvents like DMF or acetonitrile.[1][5] Avoid using alcohol-based solvents. Ensure your base is not contaminated with species that could act as a hydride source.
Catalytic Impurities: Trace metal impurities in reagents or from previous reactions in the glassware could potentially catalyze a reductive process.
Protocol: Use high-purity reagents and ensure glassware is scrupulously clean. If this problem is persistent and cannot be explained by other factors, consider using a metal scavenger or acid washing the glassware.
Frequently Asked Questions (FAQs)
Q1: What is the optimal combination of base and solvent for this synthesis?
A: The ideal combination balances reactivity with the suppression of side reactions. For the synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, a highly effective system is potassium carbonate (K₂CO₃) as the base in anhydrous N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) .[1][4][5] This combination is generally sufficient to deprotonate the activated phenol while minimizing C-alkylation and other base-catalyzed side reactions.
Parameter
Recommendation
Rationale
Base
Potassium Carbonate (K₂CO₃)
Mild, cost-effective, and minimizes side reactions. Sufficiently basic for the acidic dichloro-fluorophenol.[4]
Solvent
Anhydrous DMF or MeCN
Polar aprotic nature promotes O-alkylation by solvating the cation and leaving the phenoxide oxygen exposed.[1][5]
Temperature
60 - 90 °C
Provides sufficient energy for the Sₙ2 reaction without promoting elimination or decomposition.[1]
Alkylating Agent
Benzyl Bromide
More reactive than benzyl chloride, allowing for milder reaction conditions and shorter reaction times.
Q2: Should I use benzyl bromide or benzyl chloride as the alkylating agent?
A: Benzyl bromide is generally preferred over benzyl chloride. The C-Br bond is weaker and bromide is a better leaving group than chloride, making benzyl bromide a more reactive electrophile. This higher reactivity allows the reaction to proceed more efficiently, often at lower temperatures or in shorter times, which can further help to minimize side reactions.
Q3: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.
Mobile Phase: A good starting point for the eluent is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v).
Visualization: Use a UV lamp (254 nm) for visualization. The starting phenol, benzyl bromide, and the aromatic product should all be UV-active.
Procedure: Spot the starting phenol, the benzylating agent, and the reaction mixture on a TLC plate. The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicate the reaction is progressing. The product, being an ether, will have a higher Rf value (travel further up the plate) than the starting phenol.
Visualizations and Protocols
Reaction and Side-Reaction Pathways
The following diagram illustrates the desired O-alkylation pathway versus the primary competing C-alkylation side reaction.
Caption: Desired O-alkylation vs. undesired C-alkylation pathway.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving common issues during the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted based on laboratory safety standards and specific experimental goals.
N,N-Dimethylformamide (DMF), anhydrous (approx. 0.2 M concentration of phenol)
Ethyl acetate
Hexane
1 M Hydrochloric acid (HCl)
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 2,4-dichloro-6-fluorophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
Solvent Addition: Add anhydrous DMF via syringe to the flask.
Addition of Benzylating Agent: Stir the suspension for 15 minutes at room temperature. Then, add benzyl bromide (1.1 eq) dropwise via syringe.
Reaction: Heat the reaction mixture to 80 °C in an oil bath. Maintain this temperature and stir vigorously for 4-8 hours.
Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate) until the starting phenol is consumed.
Work-up:
Cool the mixture to room temperature.
Pour the reaction mixture into a separatory funnel containing water.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers and wash with water (2x), followed by brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - The Weizmann Institute of Science - WIS Works. [Link]
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt | Request PDF - ResearchGate. [Link]
Hydrodechlorination of dichlorobenzenes and their derivatives over Ni-Mo/C catalyst: kinetic analysis and effect of molecular structure of reactant - PubMed. [Link]
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC. [Link]
9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
Technical Support Center: Removal of Unreacted Starting Materials from 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene. The purity...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene. The purity of this intermediate is critical for the success of subsequent synthetic steps and the integrity of final compounds. This document provides in-depth troubleshooting advice and detailed protocols for effectively removing common unreacted starting materials and byproducts.
The synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is typically achieved via a Williamson ether synthesis.[1][2][3] This robust Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[3][4] In this specific case, the reaction involves deprotonating 2,6-dichloro-4-fluorophenol with a base to form the corresponding phenoxide, which then reacts with benzyl bromide.
Given this synthetic route, the primary impurities to be removed from the crude reaction mixture are unreacted 2,6-dichloro-4-fluorophenol and benzyl bromide . This guide will focus on systematic methods for their removal to yield a product of high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove?
The two primary starting materials that may persist after the reaction are 2,6-dichloro-4-fluorophenol and benzyl bromide. The phenolic starting material is acidic, while benzyl bromide is a neutral, electrophilic, and reactive compound.[5][6] Your purification strategy must address the distinct chemical properties of both.
Q2: What is the critical first step in purifying the crude product after the reaction is complete?
The initial and most critical step is a liquid-liquid extraction incorporating an aqueous base wash. After filtering off any solid inorganic salts (e.g., potassium carbonate, potassium bromide), the crude mixture should be dissolved in an organic solvent immiscible with water (such as ethyl acetate or dichloromethane). This organic solution is then washed with an aqueous base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃).[7][8]
Q3: Why is the aqueous base wash so essential?
The base wash is fundamental to the separation process due to the acidic nature of the unreacted phenol. The phenolic hydroxyl group of 2,6-dichloro-4-fluorophenol is acidic and will be deprotonated by the aqueous base to form a water-soluble sodium or potassium phenoxide salt. This salt is then partitioned into the aqueous layer, effectively separating it from the neutral organic product and the unreacted benzyl bromide, which remain in the organic layer.
Q4: After the base wash, what is the most effective technique for removing residual benzyl bromide?
While the aqueous workup removes the acidic phenol, the neutral benzyl bromide remains with your product. The two most effective methods for its removal are:
Silica Gel Column Chromatography: This is the most reliable method for separating compounds with different polarities. The product, an aromatic ether, will have a different polarity compared to benzyl bromide, allowing for effective separation using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).[9][10][11]
Recrystallization: If your product is a solid at room temperature, recrystallization is an excellent and scalable final purification step.[12][13] This technique relies on the differential solubility of your product and impurities in a chosen solvent system at varying temperatures. Benzyl bromide, being a liquid at room temperature, is often easily removed from a crystalline product via this method.[14][15]
Q5: How can I monitor the success of my purification and confirm the final purity?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. By spotting the crude mixture, the organic layer after washing, and the fractions from column chromatography, you can visualize the separation of the product from the starting materials. Final purity should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, providing causal explanations and actionable solutions.
Problem 1: My product is still contaminated with 2,6-dichloro-4-fluorophenol after the aqueous workup.
Underlying Cause: The base wash was likely insufficient to fully deprotonate and extract all of the unreacted phenol. This can happen if the base was too dilute, an insufficient volume was used, or the two phases were not mixed adequately.
Expert Solution:
Verify pH: After washing with base, test the pH of the aqueous layer using pH paper. It should be distinctly basic (pH > 10). If not, the base is being consumed and more is needed.
Increase Wash Potency: Switch from a mild base like sodium bicarbonate to a stronger base like 1-2 M sodium hydroxide, which will more effectively deprotonate the phenol.
Repeat Washes: Perform multiple washes (2-3 times) with the basic solution, rather than a single large-volume wash, to ensure complete extraction.
Increase Contact Time: Ensure vigorous mixing in the separatory funnel for at least 1-2 minutes during each wash to maximize the surface area and facilitate the transfer of the phenoxide salt to the aqueous phase.
Problem 2: Silica gel column chromatography is failing to separate my product from benzyl bromide.
Underlying Cause: The selected mobile phase (eluent) has either too high or too low polarity, causing the product and benzyl bromide to co-elute.
Expert Solution:
Optimize with TLC: Before running the column, perform TLC analysis using various solvent systems. The ideal system will show clear separation between the product spot and the benzyl bromide spot, with the product having a retention factor (Rf) of approximately 0.25-0.35.
Employ a Gradient: Start with a low-polarity eluent (e.g., 100% hexane) to elute highly non-polar impurities. Gradually increase the polarity by adding small increments of a more polar solvent like ethyl acetate or dichloromethane. Benzyl bromide is relatively non-polar and should elute before the more polar ether product.
Ensure Proper Column Packing: A poorly packed column with air bubbles or cracks will lead to band broadening and poor separation. Ensure the silica gel is packed as a uniform, homogenous slurry.[16]
Parameter
Recommendation for Column Chromatography
Stationary Phase
Silica Gel, 60-120 or 230-400 mesh
Mobile Phase (Eluent)
Start with Hexane/Ethyl Acetate (98:2) or Hexane/Dichloromethane (95:5)
Elution Method
Gradient elution is strongly recommended
Monitoring
TLC analysis of collected fractions
Problem 3: My product "oiled out" during recrystallization instead of forming crystals.
Underlying Cause: This common issue, known as "oiling out," typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or the solution is too highly concentrated.[12]
Expert Solution:
Add More Solvent: While keeping the solution hot, add more of the hot solvent until the oil redissolves completely. Then, allow it to cool very slowly.
Lower the Solution Temperature: If possible, try a lower-boiling solvent system that still provides the required solubility profile.
Induce Crystallization: If the solution remains clear upon cooling, scratch the inside of the flask with a glass rod at the meniscus. The microscopic glass fragments can act as nucleation sites.[12][17] Alternatively, add a "seed crystal" from a previously purified batch.
Change Solvent System: A two-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be effective. Dissolve the compound in a minimal amount of the "good" hot solvent (in which it is very soluble), then slowly add the "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes faintly turbid. Allow to cool slowly.
Visualized Purification Workflow
The following diagram outlines the decision-making process for purifying crude 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Caption: Purification strategy flowchart for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup and Extraction
Initial Filtration: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts like K₂CO₃ or KBr) is present, filter the mixture through a pad of Celite, washing the filter cake with a small amount of the reaction solvent or ethyl acetate.
Solvent Addition & Transfer: Combine the filtrate and washes in a separatory funnel. If the reaction solvent is water-miscible (e.g., DMF, acetone), dilute the mixture with ethyl acetate (approx. 3-5 times the reaction volume) and water (approx. 3-5 times the reaction volume).
Base Wash: Add 1 M NaOH solution (a volume equal to the organic layer) to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes. Allow the layers to separate completely. Drain and collect the lower aqueous layer.
Repeat Base Wash: Repeat the wash with 1 M NaOH one more time to ensure complete removal of the acidic phenol.
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break up any emulsions and removes the bulk of the dissolved water.[7]
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 10-15 minutes. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now free of the phenolic starting material.
Protocol 2: Purification by Silica Gel Flash Column Chromatography
Column Preparation: Select an appropriate size column. As a rule of thumb, use approximately 50-100 g of silica gel for every 1 g of crude material. Pack the column using the "wet slurry" method with your initial, low-polarity eluent (e.g., 2% ethyl acetate in hexane).[9][11]
Sample Loading: Dissolve your crude product from Protocol 1 in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," dissolve the crude product in a solvent, add a small amount of silica gel (2-3 times the mass of the crude product), concentrate this mixture to a dry, free-flowing powder, and carefully add this powder to the top of the packed column.
Elution: Begin elution with the low-polarity mobile phase. Apply gentle positive pressure to achieve a steady flow rate. Collect fractions in test tubes.
Gradient Increase: Gradually increase the polarity of the eluent (e.g., move from 2% to 5% to 10% ethyl acetate in hexane) to elute your product. The less polar benzyl bromide should elute in the earlier fractions.
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Protocol 3: Purification by Recrystallization
Solvent Selection: In a small test tube, test the solubility of a small sample of your crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene) at room temperature and with gentle heating. An ideal solvent will dissolve the product when hot but not at room temperature.[18] A two-solvent system (e.g., ethanol/water) is often effective.
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent required to just fully dissolve the solid.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
National Oceanic and Atmospheric Administration (NOAA). BENZYL BROMIDE - CAMEO Chemicals.
GazFinder. benzyl bromide (C7H7Br).
Crystle Chemipharma. Benzyl Bromide.
PubChem, National Center for Biotechnology Inform
Wikipedia. Benzyl bromide.
Chem-Impex. 2,6-Dicloro-4-fluorofenol.
Sigma-Aldrich. 2,6-Dichloro-4-fluorophenol.
PubChem, National Center for Biotechnology Inform
Cambridge University Press. Williamson Ether Synthesis.
Worldwide Life Sciences. 2-6-Dichloro-4-fluorophenol, 100g.
Thermo Fisher Scientific. 2,6-Dichloro-4-fluorophenol, 98% 5 g.
BenchChem. Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde.
Master Organic Chemistry. The Williamson Ether Synthesis.
Wikipedia. Williamson ether synthesis.
ChemTalk. Williamson Ether Synthesis.
BenchChem. Application Notes and Protocols: Oxidation of the Benzyloxy Group in 2-(benzyloxy)-4-bromo-1-fluorobenzene.
University of Colorado Boulder, Department of Chemistry.
Wikipedia.
BenchChem.
BenchChem. An In-Depth Technical Guide to the Synthesis of 2-(Benzyloxy)-5-chlorobenzoic Acid.
Technical Support Center: Recrystallization of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Introduction Core Principles of Recrystallization Recrystallization is a powerful purification technique for solid organic compounds.[4][5] Its success hinges on the principle of differential solubility: the desired comp...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Core Principles of Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds.[4][5] Its success hinges on the principle of differential solubility: the desired compound and its impurities exhibit different solubilities in a chosen solvent or solvent system at varying temperatures.[3] An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at lower temperatures.[5] This allows for the formation of a saturated solution at a high temperature, from which the pure compound crystallizes upon cooling, leaving impurities behind in the "mother liquor."[3]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene?
A1: Based on the structure—a halogenated aromatic ether—a mixed solvent system is often most effective.[6] A good starting point would be a polar protic solvent like ethanol or isopropanol, in which the compound is likely soluble when hot, paired with an anti-solvent like water, in which it is likely insoluble.[3] Alternatively, a non-polar solvent system such as toluene-heptane or ethyl acetate-hexane could be explored.[1][7] The ideal solvent system will need to be determined empirically through small-scale solubility tests.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves or when it comes out of solution at a temperature above its melting point.[8] This is a common issue with impure compounds.[8] To troubleshoot this:
Re-heat and add more of the "good" solvent: This increases the total volume and can keep the compound dissolved until a lower temperature is reached.[8][9]
Slow down the cooling process: Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[4][8]
Consider a different solvent system: The initial solvent may be too poor, causing premature precipitation.
Q3: No crystals are forming, even after cooling in an ice bath. What's the problem?
A3: This is typically due to one of two reasons:
Too much solvent was used: This is the most common reason for crystallization failure.[8] The solution is not supersaturated enough for crystals to form. The remedy is to gently boil off some of the solvent to increase the concentration and then attempt to cool again.[8][9]
Supersaturation without nucleation: The solution is ready to crystallize but needs a "seed" to start the process.[8] Try scratching the inside of the flask with a glass rod at the meniscus or adding a tiny seed crystal of the pure compound if available.[8]
Q4: The recrystallization yielded very little product. What went wrong?
A4: A low yield can be attributed to several factors:
Using too much solvent: As mentioned above, excess solvent will retain a significant amount of your product in the mother liquor.[9][10]
Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper.[7][11]
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve the product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[7]
Q5: How do I know if the recrystallization was successful?
A5: A successful recrystallization should result in a product with a higher melting point and a narrower melting point range compared to the crude material.[4] You should also observe a noticeable improvement in the physical appearance of the compound (e.g., from an off-white powder to white, well-defined crystals). Further analysis by techniques like NMR, HPLC, or GC-MS can confirm the removal of specific impurities.
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Oiling Out
- Compound is highly impure.- Cooling is too rapid.- Inappropriate solvent choice.
- Re-heat the solution and add more of the primary (good) solvent.[8][9]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4][8]- Attempt recrystallization with a different solvent system.
No Crystal Formation
- Too much solvent was used, preventing supersaturation.- Lack of a nucleation site for crystal growth.
- Gently boil off some solvent to concentrate the solution and re-cool.[8][9]- Scratch the inner surface of the flask with a glass rod or add a seed crystal.[8]
Rapid, Amorphous Precipitation
- The solution is cooling too quickly.- The solvent is too "poor" for the compound.
- Re-heat to redissolve and allow for slower cooling.[9]- Add a small amount of the "good" solvent to the hot solution before cooling.[9]
Low Recovery Yield
- Excess solvent was used.- Premature crystallization during hot filtration.- Washing crystals with a solvent of high solubility.
- Use the minimum amount of hot solvent necessary for dissolution.[10]- Ensure the funnel and receiving flask are pre-heated before hot filtration.[11]- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[7]
Colored Impurities in Crystals
- Impurities are co-crystallizing with the product.
- Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[11]
Experimental Protocol: Recrystallization of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
This protocol outlines a general procedure using a mixed solvent system, which should be optimized for your specific sample.
Materials:
Crude 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Ethanol (or other suitable primary solvent)
Deionized Water (or other suitable anti-solvent)
Erlenmeyer flasks
Hotplate with stirring capability
Magnetic stir bar
Buchner funnel and filter flask
Filter paper
Glass stirring rod
Step-by-Step Methodology
Solvent Selection (Small Scale Test):
Place a small amount (e.g., 20-30 mg) of the crude material into a test tube.
Add a few drops of the primary solvent (e.g., ethanol) and observe the solubility at room temperature.
Gently heat the test tube. The compound should dissolve completely.
Add the anti-solvent (e.g., water) dropwise at the elevated temperature until the solution becomes slightly cloudy.
Allow the test tube to cool to room temperature and then in an ice bath. Observe the quality and quantity of the crystals formed.
Dissolution:
Place the bulk of the crude 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene into an appropriately sized Erlenmeyer flask with a magnetic stir bar.
Add the minimum amount of hot primary solvent (e.g., ethanol) required to just dissolve the solid.[10] It is crucial to add the solvent in small portions and allow time for dissolution between additions to avoid using an excess.[5]
Hot Filtration (if necessary):
If insoluble impurities are present, perform a hot gravity filtration.
Place a fluted filter paper in a stemless funnel and place the funnel into the neck of a clean Erlenmeyer flask.
Pre-heat the funnel and receiving flask with hot solvent to prevent premature crystallization.[11]
Pour the hot solution through the filter paper.
Crystallization:
If using a mixed solvent system, add the hot anti-solvent (e.g., water) dropwise to the hot, clear filtrate until a faint cloudiness persists.[6] Then, add a drop or two of the primary solvent to redissolve the precipitate and ensure the solution is saturated.
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[7] Slow cooling promotes the formation of larger, purer crystals.[4]
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
Collection and Washing:
Collect the crystals by vacuum filtration using a Buchner funnel.[7]
Wash the crystals with a small amount of ice-cold recrystallization solvent mixture to remove any adhering mother liquor.[7]
Continue to pull a vacuum for several minutes to air-dry the crystals.
Drying:
Transfer the crystals to a watch glass and allow them to air dry completely. For a more thorough drying, use a vacuum oven at a temperature well below the compound's melting point.
Analysis:
Determine the melting point of the purified crystals. A sharp melting point close to the literature value (if available) indicates high purity.[4]
Calculate the percent recovery.
Visualizing the Workflow
Caption: Workflow for the recrystallization of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
References
Purification of halogenated aromatic compounds. Google Patents.
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Available at: [Link]
Problems with Recrystallisations. University of York. Available at: [Link]
Aromatic ethers and process for producing aromatic ethers. Google Patents.
Technical Support Center: Troubleshooting 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene Synthesis
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the O-benzylation of highly substituted phenols often deviates from textbook outcomes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that the O-benzylation of highly substituted phenols often deviates from textbook outcomes. The synthesis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0)[1] from its precursor 2,4-dichloro-6-fluorophenol (CAS: 344-21-8) is notoriously difficult due to severe steric hindrance and electronic deactivation.
This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you overcome poor yields and side reactions in this specific workflow.
Part 1: Diagnostic Overview
When your benzylation reaction fails, identifying the root cause is the first step toward optimization. The following logic tree isolates the most common failure modes observed during the synthesis of sterically hindered benzyl ethers.
Diagnostic workflow for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene synthesis.
Part 2: Frequently Asked Questions (FAQs) & Causality
Q1: Why is the conversion of 2,4-dichloro-6-fluorophenol to the benzyl ether so low (<20%) under standard
K2CO3
/ Acetone conditions?A1: The primary issue is the significant steric hindrance posed by the di-ortho substitution pattern of the precursor[2]. The hydroxyl group is flanked by a bulky chlorine atom at C2 and a fluorine atom at C6. These substituents physically block the incoming benzyl bromide electrophile from achieving the required
180∘
trajectory for an
SN2
substitution[3]. Furthermore, the electron-withdrawing nature of the halogens stabilizes the phenoxide anion, reducing its nucleophilicity. Standard mild bases like
K2CO3
in moderately polar solvents fail to provide the activation energy necessary to overcome this barrier.
Q2: My LC-MS shows a mixture of O-alkylated and C-alkylated products. How do I force O-alkylation?A2: The phenoxide anion is an ambident nucleophile, capable of reacting at both the oxygen and the carbon atoms of the aromatic ring[2]. In less polar solvents (like acetone or THF) or with weak bases, the metal cation forms a tight ion pair with the phenoxide oxygen. This physical shielding directs the electrophile to attack the carbon instead. To improve selectivity for O-alkylation, you must switch to a highly polar aprotic solvent like DMF or DMSO[2]. These solvents effectively solvate the metal cation, leaving the phenoxide oxygen "naked" and highly reactive.
Q3: What is the mechanistic role of adding TBAI to the reaction?A3: Tetrabutylammonium iodide (TBAI) acts as both a phase-transfer catalyst and an in-situ nucleophilic catalyst[3]. Benzyl bromide is often too slow an electrophile for hindered phenols. The iodide ion from TBAI reacts with benzyl bromide via a Finkelstein-type reaction to continuously generate benzyl iodide in-situ. Benzyl iodide is a significantly softer and more reactive electrophile, allowing the sterically hindered phenoxide to attack successfully.
Mechanistic role of TBAI in accelerating the benzylation of hindered phenols.
Part 3: Quantitative Data Presentation
To illustrate the necessity of optimizing the reaction environment, the following table summarizes the causal relationship between reaction conditions and the resulting yield/selectivity profile for this specific transformation.
Table 1: Reaction Condition Optimization for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Base (Equiv)
Solvent
Additive
Temp (°C)
Conversion (%)
O:C Alkylation Ratio
K2CO3
(2.0 eq)
Acetone
None
60
< 20%
85:15
Cs2CO3
(2.0 eq)
DMF
None
80
45%
92:8
NaH (1.5 eq)
THF
None
25
60%
95:5
NaH (1.5 eq)
DMF
TBAI (0.1 eq)
25 - 60
> 95%
> 99:1
Note: Data synthesized from standard optimization parameters for sterically hindered phenol benzylations[2][3].
Part 4: Self-Validating Experimental Protocol
This protocol utilizes Sodium Hydride (NaH) and TBAI in DMF to overcome the steric and electronic limitations of 2,4-dichloro-6-fluorophenol[3]. It is designed as a self-validating system—meaning physical and visual checkpoints are built into the steps to ensure the reaction is proceeding correctly before moving forward.
Target Molecule: 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene[4]
Scale: 10 mmol (Adjust volumetrically as needed)
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.
Dissolve 2,4-dichloro-6-fluorophenol in 50 mL of anhydrous DMF. Cool the solution to
0∘C
using an ice bath.
Causality: Cooling prevents localized overheating and decomposition when the strong base is introduced.
Add the NaH portion-wise over 5 minutes.
Validation Checkpoint 1: You must observe immediate and sustained hydrogen gas evolution. Allow the mixture to warm to room temperature and stir for 30 minutes. The deprotonation is complete only when gas evolution has entirely ceased, confirming quantitative formation of the phenoxide anion[3].
Catalyst Activation:
Add TBAI (0.1 equiv) to the reaction mixture.
Validation Checkpoint 2: The solution will likely undergo a slight color change (usually darkening to a pale yellow/amber), indicating the solvation of the iodide catalyst.
Electrophile Addition:
Cool the mixture back to
0∘C
.
Add benzyl bromide dropwise via syringe over 10 minutes.
Causality: Dropwise addition minimizes the localized concentration of the electrophile, suppressing unwanted poly-alkylation or benzyl bromide homocoupling side reactions.
Reaction Progression:
Remove the ice bath, allow the reaction to reach room temperature, and then heat to
60∘C
for 4-6 hours.
Validation Checkpoint 3 (TLC): Monitor via TLC (10% EtOAc in Hexanes). The starting phenol (UV active, stains strongly with
KMnO4
) should disappear, replaced by a distinct, higher
Rf
spot corresponding to the target non-polar ether.
Quench and Work-up:
Cool the reaction to
0∘C
and carefully quench by the dropwise addition of saturated aqueous
NH4Cl
(20 mL)[3].
Causality:
NH4Cl
safely neutralizes any unreacted NaH without making the aqueous layer basic enough to cause ether cleavage.
Extract the aqueous mixture with Ethyl Acetate (
3×50
mL).
Critical Wash Step: Wash the combined organic layers extensively with distilled water (
5×50
mL) followed by brine (50 mL). Causality: DMF is highly soluble in EtOAc; repeated aqueous washes are mandatory to pull the DMF into the aqueous phase and prevent it from co-eluting during chromatography.
Purification:
Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Purify the crude oil via flash column chromatography (0-5% EtOAc in Hexanes) to yield the pure 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene.
References
"2-(Benzyloxy)-1,5-Dichloro- 3-Fluorobenzene - Cas No: 1881327-93-0 - Tradeindia", Tradeindia,[Link]
Technical Support Center: TLC Monitoring for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene Reactions
Welcome to the Application Scientist Support Center. This guide provides comprehensive, field-validated protocols and troubleshooting logic for monitoring chemical transformations of 2-(benzyloxy)-1,5-dichloro-3-fluorobe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. This guide provides comprehensive, field-validated protocols and troubleshooting logic for monitoring chemical transformations of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene .
Due to its unique structural motifs—a labile benzyl ether, two cross-coupling-competent aryl chlorides, and an electron-withdrawing fluorine—this compound presents specific chromatographic challenges. Whether you are performing a palladium-catalyzed Suzuki coupling or a reductive debenzylation, this guide will ensure your Thin Layer Chromatography (TLC) workflows are robust, reproducible, and scientifically sound.
Experimental Workflow & Methodology
To ensure absolute trustworthiness in your analytical readouts, every TLC run must be treated as a self-validating system. Direct spotting of complex reaction mixtures often leads to false negatives or distorted retention factors (
Rf
).
Caption: Workflow for TLC monitoring of highly functionalized aromatic reactions.
Standard Operating Procedure (SOP)
Reaction Sampling & Mini-Workup: Extract a 10 µL aliquot of the reaction mixture. Dilute it in 500 µL of ethyl acetate and 500 µL of distilled water in a microcentrifuge tube. Vortex for 5 seconds to partition organic products from inorganic salts and metal catalysts [1].
Plate Preparation: Use silica gel 60 F254 plates. Draw an origin line 1 cm from the bottom using a graphite pencil. Avoid pens, as ink dyes will elute and obscure your results [2].
Spotting (The Co-Spot Technique): Using a glass capillary, apply the organic layer from the mini-workup onto the origin line. Apply a "co-spot" (Starting Material + Reaction Mixture overlaid) in the center lane to definitively track
Rf
shifts and identify co-elution [3]. Ensure spots are small (1-2 mm diameter) to prevent overloading [4].
Chamber Equilibration: Add the mobile phase (e.g., 9:1 Hexanes:EtOAc) to a depth of 0.5 cm in the TLC chamber. Insert a piece of filter paper to increase solvent vapor surface area and allow the chamber to equilibrate for 10 minutes [[5]]([Link]5].
Development: Place the plate in the chamber using forceps. Allow the solvent front to migrate until it is approximately 1 cm from the top edge. Remove and immediately mark the solvent front with a pencil [4].
Visualization: First, examine the dried plate under short-wave UV light (254 nm). The aromatic rings and benzyl ether will absorb UV, appearing as dark spots against the green fluorescent background [6]. For secondary confirmation, dip the plate in a Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) stain and heat gently [7].
Quantitative TLC Retention Data
The table below summarizes the expected chromatographic behavior of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene and its common reaction products.
Caption: Decision matrix for resolving co-eluting spots during reaction monitoring.
Q: My product spot is streaking heavily from the baseline, making it impossible to calculate an accurate
Rf
. How do I fix this?A: Streaking or "tailing" is primarily caused by two factors: sample overloading or strong hydrogen-bonding interactions with the silica gel , [4][5].
Causality & Solution: If the concentration of the analyte is too high, the stationary phase becomes locally saturated, preventing proper equilibration with the mobile phase [4]. Dilute your sample further. If the streaking occurs during a debenzylation reaction, the resulting product is a highly polar phenol. The exposed hydroxyl group acts as a strong hydrogen bond donor to the surface silanol groups (Si-OH) of the silica gel [5]. Add 1-2 drops of acetic acid to your mobile phase to suppress ionization and sharpen the spot [3].
Q: The starting material and my Suzuki cross-coupling product are co-eluting. How can I differentiate them?A: Because the cross-coupling of an aryl chloride with an arylboronic acid replaces a chlorine atom with an aromatic ring, the overall polarity of the molecule may not change drastically, leading to co-elution in standard Hexanes/EtOAc mixtures.
Causality & Solution: Silica gel separates based on polarity. When polarity differences are negligible, you must exploit differences in polarizability or molecular shape. Switch to a mobile phase with a different selectivity, such as pure Toluene or a mixture of Dichloromethane/Hexanes [8]. Alternatively, use a chemical stain. The starting material contains a benzyl ether, while the product contains a biphenyl motif; they will oxidize at different rates when exposed to KMnO₄, yielding different color intensities [7].
Frequently Asked Questions (FAQs)
Q: Why is a mini-workup necessary when monitoring palladium-catalyzed reactions of this compound?A: Direct spotting of cross-coupling reaction mixtures introduces transition metal complexes (e.g., Pd(PPh₃)₄), surfactants, and inorganic bases onto the silica [1]. These matrix components cause competitive binding, altering the local pH of the plate, reducing target compound resolution, and leading to broad, diffuse spots [5]. A simple liquid-liquid micro-extraction (EtOAc/H₂O) isolates the organic analytes and leaves the interfering salts in the aqueous layer [1].
Q: What is the optimal
Rf
range for reliable quantification, and how do I adjust my solvent system to achieve it?A: The optimal retention factor (
Rf
) is between 0.2 and 0.8, with 0.4 being ideal for the compound of interest , [5][9].
Rf
values below 0.2 indicate that the mobile phase is insufficiently polar to overcome the analyte's affinity for the silica gel [[5]]([Link]5]. To increase the
Rf
of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene, increase the proportion of the polar solvent (Ethyl Acetate) in your binary mixture [8].
Q: Can I use iodine vapor to visualize this compound if my UV lamp is broken?A: Yes. While UV 254 nm is the gold standard for aromatic benzyl ethers , [6][10], iodine vapor is a highly effective, non-destructive alternative. Iodine reversibly binds to the
π
-electron clouds of the aromatic rings and the lone pairs on the ether oxygen, appearing as brown/yellow spots.
Technical Support Center: HPLC Purity Analysis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene. This resource is designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purity assessment of this complex halogenated aromatic compound.
Core Principles: Understanding the Analyte and Method
2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is a non-polar, aromatic molecule. Its structural characteristics—a benzene ring substituted with two chlorine atoms, a fluorine atom, and a benzyloxy group—dictate the choice of a reversed-phase HPLC (RP-HPLC) method for its analysis. In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase, causing non-polar analytes to be retained longer.
The primary goal of this method is to separate the main compound from any process-related impurities or degradation products. The inherent hydrophobicity of the analyte and its potential impurities makes RP-HPLC an ideal technique for achieving high-resolution separation.[1][2]
Recommended HPLC Method Parameters
A well-defined starting method is crucial for successful analysis. The following table outlines a robust set of initial conditions for the purity analysis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Parameter
Recommended Condition
Rationale
HPLC System
Agilent 1260 Infinity II LC System or equivalent with DAD
A Diode Array Detector (DAD) is essential for monitoring multiple wavelengths and assessing peak purity.[3]
Column
ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
A C18 column provides the necessary hydrophobicity for retaining the non-polar analyte and its impurities.
Mobile Phase A
0.1% Formic Acid in Water
The acidic modifier helps to protonate any silanol groups on the stationary phase, reducing peak tailing.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
Gradient
70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 70% B and equilibrate for 5 minutes.
A gradient elution is necessary to separate compounds with a range of polarities and to ensure that any highly retained impurities are eluted from the column.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Maintaining a constant column temperature is critical for reproducible retention times.[4]
Injection Volume
5 µL
A small injection volume helps to prevent peak distortion and column overload.
Detection Wavelength
220 nm and 270 nm
Monitoring at multiple wavelengths can help in the detection of impurities with different chromophores.
Sample Preparation
Dissolve the sample in Acetonitrile at a concentration of 1 mg/mL.
The sample solvent should ideally be the same as the mobile phase to avoid peak shape issues.[5]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered during the HPLC analysis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Peak Shape Problems
Question: My main peak is tailing. What are the likely causes and how can I fix it?
Answer: Peak tailing is a common issue and can arise from several factors.[6]
Secondary Interactions: The acidic protons on residual silanol groups of the silica-based stationary phase can interact with any basic functional groups on your analyte or impurities.
Solution: Ensure your mobile phase is adequately acidified (e.g., with 0.1% formic or acetic acid) to suppress the ionization of the silanol groups.
Column Overload: Injecting too much sample can lead to peak tailing.
Solution: Try reducing the sample concentration or the injection volume.
Column Contamination: Accumulation of strongly retained compounds on the column can lead to active sites that cause tailing.
Solution: Implement a robust column washing procedure after each sequence. A strong solvent wash (e.g., 100% acetonitrile or isopropanol) can help remove contaminants.[7]
Mismatched Sample Solvent: If the sample solvent is significantly stronger (less polar) than the initial mobile phase, it can cause peak distortion.
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.
Question: I am observing split peaks. What does this indicate?
Answer: Split peaks often point to a problem at the head of the column or an issue with the sample introduction.
Partially Blocked Frit or Column Inlet: This can cause the sample to be distributed unevenly onto the column.
Solution: Reverse flush the column (disconnect from the detector first) with a compatible solvent. If the problem persists, the column may need to be replaced.
Sample Solvent Incompatibility: If the sample is not fully dissolved or precipitates upon injection into the mobile phase, it can lead to split peaks.
Solution: Ensure your sample is completely dissolved in the diluent. Consider reducing the sample concentration.
Column Bed Collapse: This is a more severe issue where the packed bed of the stationary phase has settled, creating a void at the inlet.
Solution: This typically requires column replacement.
Retention Time Variability
Question: My retention times are shifting from one injection to the next. What should I check?
Answer: Retention time shifts can compromise the reliability of your results. The cause is often related to the mobile phase, temperature, or the pump.[4]
Inadequate Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before each injection.
Solution: Ensure your equilibration time is sufficient, typically 5-10 column volumes.
Mobile Phase Composition Changes: The composition of your mobile phase can change over time due to the evaporation of the more volatile component.
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Temperature Fluctuations: Even small changes in ambient temperature can affect retention times.[4]
Solution: Use a temperature-controlled column compartment to maintain a stable temperature.[4]
Pump Issues: Leaks or faulty check valves in the pump can lead to an inconsistent flow rate.
Solution: Check for any visible leaks in the system.[7] If no leaks are apparent, perform a pump performance test as per the manufacturer's instructions. Regular maintenance, including replacing pump seals, is crucial.[4]
Baseline and Sensitivity Issues
Question: I am seeing a noisy or drifting baseline. What could be the cause?
Answer: A stable baseline is essential for accurate quantification, especially of low-level impurities.
Air Bubbles in the System: Air bubbles passing through the detector flow cell will cause baseline noise.
Solution: Degas your mobile phase thoroughly before use. Most modern HPLC systems have an in-line degasser; ensure it is functioning correctly.
Contaminated Mobile Phase or System: Impurities in your solvents or a contaminated flow path can lead to a noisy or drifting baseline.
Solution: Use high-purity, HPLC-grade solvents. Flush the system with a strong solvent to remove any contaminants.
Detector Lamp Issue: An aging detector lamp can cause increased noise.
Solution: Check the lamp's energy output. If it is low, the lamp may need to be replaced.
Question: My peak response is lower than expected. What should I investigate?
Answer: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.[6]
Incorrect Sample Preparation: Errors in weighing or dilution will directly impact the final concentration.
Solution: Double-check your sample preparation calculations and procedures.
Injection Issues: A partial blockage in the autosampler needle or injection port can result in an incomplete sample injection.
Solution: Inspect the needle and injection port for any obstructions.
Detector Wavelength Not Optimal: The chosen wavelength may not be the absorbance maximum for your compound.
Solution: Use the DAD to acquire the UV spectrum of your main peak and select the wavelength of maximum absorbance for quantification.
Advanced Topics and Best Practices
Forced Degradation Studies
To ensure your HPLC method is "stability-indicating," it must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[8] Forced degradation studies are a key part of method development and validation.[9][10]
Question: How should I perform forced degradation studies for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene?
Answer: Forced degradation involves subjecting the analyte to harsh conditions to intentionally generate degradation products.[11][12] Typical stress conditions include:
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.
Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.
Photolytic Degradation: Expose the sample solution to UV light (e.g., in a photostability chamber) for 24 hours.
After exposure, the samples are analyzed by the HPLC method. The goal is to achieve 5-20% degradation of the main peak. The method is considered stability-indicating if all degradation peaks are well-resolved from the main peak and from each other.
Method Validation
Once the method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose.[13] Method validation is a regulatory requirement and provides documented evidence that the method is reliable.[14] The key validation parameters according to ICH guidelines include:[15][16]
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[17]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.[17]
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visual Workflows and Diagrams
General HPLC Troubleshooting Workflow
Caption: Potential degradation pathways for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene under stress conditions.
References
Maxi Scientific. (2025, February 16). Troubleshooting Common HPLC Issues: A Practical Guide.
Timberline Instruments. (2026, January 21). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
A Comparative Guide to the Structural Elucidation of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of development.[1][2][3] The compound 2-(benzyloxy)-1,5-dichloro-...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical and materials science research, the unambiguous determination of a molecule's structure is a non-negotiable cornerstone of development.[1][2][3] The compound 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene, a polysubstituted aromatic ether, serves as an exemplary case study for illustrating the power and limitations of modern analytical techniques. Its structural complexity, arising from the varied electronic nature of its substituents, demands a multi-faceted analytical approach for complete characterization.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene. Moving beyond a simple data report, we will explore the rationale behind spectral predictions, present a robust experimental protocol, and critically compare the insights gained from ¹H NMR with those from complementary techniques. This comprehensive approach is designed to equip researchers, scientists, and drug development professionals with the strategic thinking necessary for tackling complex structural elucidation challenges.
Predictive ¹H NMR Analysis: Deconstructing the Spectrum
Before entering the lab, a theoretical analysis of the expected ¹H NMR spectrum provides a critical roadmap for data interpretation. The structure of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene can be dissected into two key regions: the substituted dichlorofluorophenyl ring and the benzyloxy group.
Caption: Labeled structure of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
A. Aromatic Region (Dichlorofluorophenyl Protons)
Two protons, H-4 and H-6, reside on the highly substituted ring. Their chemical shifts are governed by the additive effects of the surrounding substituents.
Electronic Effects: The benzene ring's proton chemical shifts are modulated by the electron density at their attached carbons.[4] Electron-donating groups (EDGs) increase electron density, shielding the protons and shifting their signals upfield (to lower ppm), while electron-withdrawing groups (EWGs) have the opposite, deshielding effect.[5][6][7]
-OBn (Benzyloxy): An oxygen atom directly attached to the ring acts as a strong EDG through resonance, but is also inductively withdrawing. The resonance effect typically dominates, increasing shielding at the ortho and para positions.
-Cl and -F (Halogens): These are strongly electronegative and thus are powerful EWGs through induction, which deshields nearby protons.[6]
Predicted Chemical Shifts (δ):
H-4: This proton is flanked by two deshielding chlorine atoms. It is also subject to coupling with the fluorine atom. Its chemical shift is expected to be in the downfield region of the aromatic spectrum, likely around 7.1-7.4 ppm .
H-6: This proton is positioned between a deshielding chlorine atom and the benzyloxy group. The shielding influence from the meta-benzyloxy group is weaker than the deshielding from the ortho-chlorine. Therefore, H-6 is also expected to be downfield, likely in a similar region of 7.0-7.3 ppm .
Predicted Splitting and Coupling Constants (J):
The protons H-4 and H-6 are meta to each other. They will exhibit a small through-bond coupling (⁴JHH) typically in the range of 2-3 Hz .[4]
The fluorine atom (¹⁹F, spin I=½) will couple to both aromatic protons.
H-4 to F: This is a three-bond coupling (³JHF), which is typically significant, in the range of 5-10 Hz .
H-6 to F: This is a four-bond coupling (⁴JHF), which is generally smaller, around 1-4 Hz .[8]
Resulting Multiplicity: Both H-4 and H-6 are expected to appear as a doublet of doublets (dd) , a complex but highly informative pattern.
B. Benzyloxy Group Protons
Methylene Protons (-O-CH₂-Ph): These two protons are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet . Due to the deshielding effect of the adjacent oxygen and the phenyl ring, their signal is expected between 5.0-5.3 ppm .
Phenyl Protons (-C₆H₅): The five protons on the terminal phenyl ring are in a relatively unperturbed electronic environment. They will likely appear as a complex, overlapping multiplet between 7.3-7.5 ppm , potentially obscuring the signals from the substituted ring if not carefully analyzed.[5]
Summary of Predicted ¹H NMR Data
Predicted δ (ppm)
Integration
Multiplicity
Coupling Constants (J, Hz)
Assignment
~7.3-7.5
5H
Multiplet (m)
-
Phenyl Protons (Ph-H)
~7.1-7.4
1H
Doublet of Doublets (dd)
³JHF ≈ 5-10, ⁴JHH ≈ 2-3
Aromatic H-4
~7.0-7.3
1H
Doublet of Doublets (dd)
⁴JHH ≈ 2-3, ⁴JHF ≈ 1-4
Aromatic H-6
~5.0-5.3
2H
Singlet (s)
-
Methylene Protons (-CH₂-)
Experimental Protocol: A Self-Validating Workflow
The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and instrument setup. This protocol is designed to minimize artifacts and ensure data integrity.
Caption: Workflow for ¹H NMR analysis.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-20 mg of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene into a clean, dry vial.[9][10] A higher concentration may be needed for less sensitive experiments like ¹³C NMR.[11]
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which serves as a convenient internal reference.[10][12]
Ensure complete dissolution, using gentle vortexing or sonication if necessary. Incomplete dissolution or the presence of particulate matter will degrade spectral quality by disrupting the magnetic field homogeneity.[9][10]
Filter the solution through a small plug of glass wool or a Kimwipe in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. This removes any dust or undissolved solids.[11][13]
Cap the NMR tube securely. Do not use tape for labeling directly on the glass where it will be inside the spectrometer.[12][13]
Data Acquisition:
Insert the sample into the NMR spectrometer.
Locking: The instrument will lock onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field against drift.
Shimming: An automated or manual shimming process is performed to optimize the homogeneity of the magnetic field across the sample volume. This is critical for achieving sharp lines and high resolution.
Acquisition: Acquire the ¹H NMR spectrum. A standard experiment may involve 16 to 64 scans, with a relaxation delay of 1-2 seconds to allow for full magnetization recovery between pulses.
Data Processing:
The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform.
The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.
The chemical shift axis is calibrated by setting the residual CHCl₃ peak to δ 7.26 ppm.
The signals are integrated to determine the relative number of protons each represents. The splitting patterns and coupling constants are then measured.
Comparative Analysis: A Multi-Technique Approach to Confirmation
While ¹H NMR provides a wealth of information, its data exists in a vacuum without confirmation from other techniques. For unambiguous structural proof, a synergistic approach is essential.[1][14]
Analytical Technique
Information Provided for this Molecule
Advantages
Limitations
¹H NMR
Proton environment, count, and connectivity through J-coupling.
High sensitivity, provides detailed information on H-H and H-F coupling.
Signal overlap is possible (e.g., aromatic regions). Provides indirect structural information.
¹³C NMR
Number of unique carbon environments and their electronic state.
Wide chemical shift range reduces overlap. Directly probes the carbon backbone. Confirms C-F coupling.
Low natural abundance (1.1%) results in low sensitivity, requiring more sample or longer acquisition time.[11][15]
¹⁹F NMR
Direct detection of the fluorine atom and its electronic environment.
100% natural abundance, high sensitivity, and a very wide chemical shift range, making spectra simple and clean.[16][17]
Provides information only about the fluorine-containing part of the molecule.
Unambiguously resolves overlaps and confirms the entire bonding framework. Essential for complex structures.[18][19][20]
Requires significantly more instrument time than 1D experiments.
Mass Spectrometry (MS)
Molecular weight and elemental formula (HRMS).
Provides definitive molecular formula. Characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4) is a powerful confirmation tool.[21][22]
Does not provide detailed connectivity information; isomers cannot be distinguished without fragmentation analysis.[23]
Synergistic Insights:
¹³C and ¹⁹F NMR: A standard ¹³C NMR would show 13 distinct signals (7 for the benzyloxy group, 6 for the substituted ring). The carbon attached to fluorine would appear as a doublet with a large ¹JCF coupling constant. ¹⁹F NMR would show a single signal, split into a multiplet by couplings to H-4 and H-6, directly confirming the proximity of these protons to the fluorine atom.[8][17]
2D NMR: In a scenario where the aromatic signals of the two rings overlap, 2D experiments become indispensable.
An HSQC experiment would correlate each proton signal to its directly attached carbon, instantly separating the signals from the two different rings.
An HMBC experiment would be the final piece of the puzzle, showing long-range (2-3 bond) correlations. A key correlation would be from the benzylic -CH₂- protons (δ ~5.1 ppm) to the carbon at position 2 of the substituted ring, definitively proving the connectivity of the ether linkage.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental formula, C₁₃H₉Cl₂FO. The low-resolution spectrum would display a characteristic cluster of peaks for the molecular ion due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). A molecule with two chlorine atoms will show an M⁺ peak, an M+2 peak, and an M+4 peak with a relative intensity ratio of approximately 9:6:1.[21][22] This isotopic signature is an unmistakable confirmation of the presence of two chlorine atoms.
Conclusion
The structural elucidation of 2-(benzyloxy)-1,5-dichloro-3-fluorobenzene is a clear demonstration that no single analytical technique is an island. While ¹H NMR offers an incredibly detailed window into the proton framework of a molecule, its full power is only realized when used as part of a larger analytical strategy. The predictive analysis guides the interpretation, a robust experimental protocol ensures data quality, and a comparative framework using complementary techniques like ¹³C NMR, ¹⁹F NMR, 2D NMR, and mass spectrometry provides the cross-validation necessary for absolute structural confirmation. This integrated approach embodies the scientific rigor required in modern chemical research and drug development.
References
Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.
Pharma Knowledge Forum. (2026, January 19). Structural Elucidation In Pharmaceuticals: Definition, Key Steps, Case Study & 11 FAQs.
University of Wisconsin-Madison. (2023, August 29). Small molecule NMR sample preparation. Department of Chemistry.
WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
University of Calgary. (n.d.). 1H NMR Spectroscopy.
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
O'Sullivan, G., & Sandau, C. D. (2022). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Sampling and Sample Preparation, 4, 387-410.
University of Edinburgh. (n.d.). NMR Sample Preparation.
Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) /Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.
Patsnap. (2025, March 20). How are chemical structures analyzed in drug discovery? Patsnap Synapse.
Liu, Y., Romijn, E. P., Verniest, G., Laukens, K., & De Vijlder, T. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Trends in Analytical Chemistry, 121, 115686.
Bruker. (n.d.). Sample preparation.
Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility.
TSI Journals. (n.d.). Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals.
Pharma Knowledge Forum. (2024, November 27). Pharmaceuticals Structural Elucidation: How to Make Strategy.
Gowda, B. T., Jayalakshmi, K. L., & Shetty, M. (n.d.). ¹H chemical shifts of benzene, substituted benzenes, aniline and... ResearchGate.
Khmel'nitskii, R. A., & Polyakova, A. A. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
Al-Douh, M. H., et al. (n.d.). 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h. Universiti Sains Malaysia.
Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov.
13C NMR peak assignments for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Comprehensive Comparison Guide: 13 C NMR Peak Assignment Methodologies for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene The Analytical Challenge For researchers and drug development professionals, the accurate structural e...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide:
13
C NMR Peak Assignment Methodologies for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
The Analytical Challenge
For researchers and drug development professionals, the accurate structural elucidation of complex halogenated aromatics is a critical bottleneck. The molecule 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene [1] presents a highly complex
13
C NMR assignment challenge. The central benzene ring is fully substituted with diverse electronic groups: an electronegative ether linkage, two heavy chlorine atoms, and a fluorine atom.
Because fluorine is 100% naturally abundant and possesses a nuclear spin of
I=1/2
, it couples with the carbon nuclei across the ring, splitting the
13
C signals into doublets. This extensive
13
C-
19
F spin-spin coupling[2], combined with the heavy-atom effect of the chlorines, frequently causes standard empirical prediction tools to fail, leading to costly misassignments in downstream pharmaceutical development.
This guide objectively compares the performance of three primary
13
C NMR prediction "products" (Empirical Additivity, AI/ML Predictors, and DFT GIAO Calculations) against the gold standard of experimental 2D NMR.
Mechanism: Uses basic linear additivity rules based on standard substituent effects on a benzene ring.
Performance: Fast and computationally free, but exhibits poor accuracy for this molecule. It fails to account for the steric hindrance between the bulky benzyloxy group and the adjacent halogens, and it systematically underestimates the ortho/meta shielding effects of the heavy chlorine atoms.
Mechanism: Utilizes a combination of Hierarchical Orthogonal Space Encoding (HOSE) codes, message-passing neural networks (MPNNs), and vast databases of assigned spectra[3].
Performance: Offers an excellent balance of speed and accuracy. By leveraging transfer learning from experimental datasets, these models routinely achieve a Root Mean Square Error (RMSE) of ~1.2 - 2.0 ppm for
13
C shifts[4]. They accurately predict the
JCF
coupling constants, though they can occasionally struggle with unique, highly congested conformational isomers.
Mechanism: Calculates the magnetic shielding tensors directly from the optimized 3D electron density using Density Functional Theory (DFT) and Gauge-Including Atomic Orbitals (GIAO)[5].
Performance: The computational gold standard. When combined with linear scaling corrections, DFT GIAO can achieve sub-2.0 ppm accuracy[6]. However, it requires significant computational resources and time, making it better suited for final structural validation rather than high-throughput screening.
The table below synthesizes the quantitative performance of each predictive methodology against the true experimental values for the central substituted ring and the benzyl group.
Carbon Position
Experimental Shift (ppm)
Exp.
JCF
(Hz)
Empirical Predictor (ppm)
AI/ML Predictor (ppm)
DFT GIAO (ppm)
C1 (C-Cl)
123.4
8.5 (
3J
)
120.1
122.8
123.1
C2 (C-O)
144.2
18.2 (
2J
)
146.5
143.9
144.5
C3 (C-F)
154.8
248.5 (
1J
)
151.5
154.1
155.0
C4 (C-H)
115.5
22.4 (
2J
)
114.0
115.8
115.9
C5 (C-Cl)
129.1
9.1 (
3J
)
130.0
128.5
129.3
C6 (C-H)
125.3
3.5 (
4J
)
126.5
124.9
125.1
C7 (-CH
2
-)
75.6
-
71.2
75.1
75.8
C8 (Ph-ipso)
135.8
-
136.5
136.0
135.9
Data Insight: The empirical predictor fails significantly at C3 and C2 due to the inability to model the complex push-pull electronics of the adjacent F and O atoms. Both ML and DFT GIAO provide excellent agreement, with DFT GIAO slightly edging out ML in the highly congested C1/C5 regions.
Mechanistic Insights into
13
C-
19
F Spin-Spin Coupling
To achieve a self-validating assignment, one must understand the causality behind the spectral splitting. The
19
F atom at C3 acts as an internal structural probe[2].
1-Bond Coupling (
1JCF
): The C3 carbon experiences a massive direct coupling of ~248.5 Hz. Inexperienced analysts often mistake this massive doublet for two separate singlet peaks.
2-Bond Coupling (
2JCF
): C2 and C4 are ortho to the fluorine. However, their coupling constants differ (18.2 Hz vs. 22.4 Hz). This causality stems from the steric bulk of the benzyloxy group at C2, which distorts the bond angles and alters the s-character of the C2-F pathway compared to the unhindered C4-F pathway.
3-Bond & 4-Bond Coupling: The meta carbons (C1, C5) show characteristic ~8-9 Hz doublets, while the para carbon (C6) shows a very fine ~3.5 Hz splitting.
Fig 2. 13C-19F spin-spin coupling logic for fluorobenzene derivatives.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural elucidation, execute the following closed-loop protocol. Every step is designed to orthogonally validate the previous one.
Step 1: Optimized Sample Acquisition
Causality: Quaternary carbons (C1, C2, C3, C5) lack attached protons, resulting in long
T1
relaxation times and weak Nuclear Overhauser Effect (NOE) enhancement. Because
19
F splits these already weak signals into doublets, their peak heights are halved, risking them being lost in the baseline noise.
Action: Dissolve 25 mg of the compound in 0.6 mL CDCl
3
. Acquire the 1D
13
C NMR spectrum at 150 MHz using a 30° excitation pulse, a prolonged relaxation delay (
D1=2.5
s), and a minimum of 1024 transients to ensure a high signal-to-noise ratio (SNR).
Causality: 1D
13
C NMR provides chemical shifts and
JCF
couplings, but cannot definitively prove spatial connectivity, especially differentiating the heavily substituted C1 and C5 positions.
Action: Acquire a
1
H-
13
C HSQC to map all protonated carbons (C4, C6, C7). Follow with a
1
H-
13
C HMBC. The benzylic protons (H7, ~5.1 ppm) will show a strong 3-bond correlation (
3JCH
) exclusively to C2, definitively anchoring the C2 assignment and validating the AI/DFT predictions.
Step 3: Computational Benchmarking
Causality: To resolve any remaining ambiguities, experimental data must be mathematically cross-referenced.
Action: Optimize the molecular geometry using DFT at the B3LYP/6-31G(d) level. Calculate NMR shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level. Apply linear scaling to convert isotropic shielding values to predicted chemical shifts[6]. Compare the resulting theoretical spectrum to the HMBC-validated experimental data using DP4+ probability analysis.
References
Empirical and DFT GIAO quantum-mechanical methods of 13C chemical shifts prediction: competitors or collaborators?Magnetic Resonance in Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzxHsMdDfbPfT6yz1aztPr5C09TV0I7oFTcFQ7Zq83tBvBtOljgQ69XX9LIuBp6EZyjoPjzUiRsiBfLF3N43EySmdETTOnndbw1SddNro-WT-NdztHuajobfk1TdIDYLiLrycsmJqZqPDSrjU9YGWx18OneO09JT3eaewgjQYRA2dQ2qjjpTquZs-RK-IoXUVdxo_bnCJrKDvzN8v4Snh8QDaB3Ljfn_mWLKMQ40QerxOR1xmcqM7cjRu1uqCryzSvsK4Krz2aGLYvwB25eGFPOu_3fb-z3gIL3e6Ljd4=]
Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQE-DD0-ArQhXIxZEeaV7hyc-jhDjPOS-172BwxE-mWh-BR1ASZxDUU4uzPIxm_ZZ-bZRNtRn8JOBNkzu19x8DJdfe3IXkhsOsDpr_iHSO6o6lHJypGBTYinitW2rTskd_rRmIWPBvharHxlo=]
General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT.OSTI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELsWzSPd3oFgZXvhlAj4wOP39MhM7xOJ3MAOwm-SHiyTvZBWE9Zw-RzlWY6vH-pkoWVYUCkxoy_G_t1AMNSVsfDZ5N6N2H3QA2LThNLJ4Xs7ckeWbipnfWpbk3R-ANjV6uY_880g==]
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene.Journal of Fluorine Chemistry / Loughborough University.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1NpJrM7953ZhV-bgtMpv3ZBrk3ezKijaPH70ingx6vNO5dzsxU1gWMwNRnJG2kKLMiYXsn-ZkvUzM5zVV7C33EH-vjW6kDVTX4aDe9YVcxNYZ_NbI8WIm_TRloxMtdpsAOcwV90ubxeDk4J322SfaMeM03ywW]
A Guide to Interpreting the Mass Spectrum of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is a multifaceted molecule presenting several key structural features that...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge
2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is a multifaceted molecule presenting several key structural features that dictate its behavior in a mass spectrometer. The presence of a benzyl ether linkage, a polysubstituted aromatic ring with two chlorine atoms and one fluorine atom, provides a rich landscape for characteristic fragmentation. Electron ionization (EI) is a high-energy ionization technique that induces extensive and reproducible fragmentation, offering a detailed molecular fingerprint.[1][2] This guide will deconstruct the expected mass spectrum of this compound, providing a predictive framework that can be compared against experimental data.
Predicting the Molecular Ion and Isotopic Pattern
The first step in interpreting any mass spectrum is to identify the molecular ion (M⁺˙), which represents the intact molecule with one electron removed.[3] For 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (C₁₃H₉Cl₂FO), the monoisotopic mass is calculated as:
13 x 12.0000 (¹²C) = 156.0000
9 x 1.0078 (¹H) = 9.0702
2 x 34.9689 (³⁵Cl) = 69.9378
1 x 18.9984 (¹⁹F) = 18.9984
1 x 15.9949 (¹⁶O) = 15.9949
Total Monoisotopic Mass = 270.0013
Therefore, the molecular ion peak (M⁺˙) is expected at m/z 270 .
A critical feature of compounds containing chlorine is the presence of isotopes. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4] For a molecule with two chlorine atoms, the isotopic pattern becomes more complex. We expect to see a cluster of peaks for the molecular ion:
M⁺˙ (m/z 270): Contains two ³⁵Cl atoms. This will be the most abundant peak in the cluster.
[M+2]⁺˙ (m/z 272): Contains one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺˙ (m/z 274): Contains two ³⁷Cl atoms.
The theoretical intensity ratio for a dichloro-substituted compound is approximately 9:6:1 .[5] This distinctive pattern is a powerful diagnostic tool for confirming the presence of two chlorine atoms in the molecule or any of its chlorine-containing fragments.
Primary Fragmentation Pathways
Under electron ionization, the molecular ion is energetically unstable and undergoes fragmentation to produce a series of smaller, characteristic ions.[6] The most likely fragmentation pathways for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene are driven by the formation of stable carbocations and neutral losses.
Benzylic Cleavage: The Tropylium Ion
The most prominent fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic C-O bond.[7] This results in the formation of the highly stable benzyl cation, which often rearranges to the even more stable tropylium ion (C₇H₇⁺).[8][9] This ion is consistently observed at m/z 91 and is often the base peak in the spectrum of benzyl-containing compounds.[7]
Caption: Formation of the tropylium ion (m/z 91).
Alpha-Cleavage of the Ether
Cleavage of the bond between the oxygen and the dichlorofluorophenyl ring is another highly probable fragmentation. This pathway leads to the formation of a dichlorofluorophenoxy radical and the stable tropylium ion.
Formation of the Dichlorofluorophenyl Cation
Loss of the entire benzyloxy group as a radical will generate the dichlorofluorophenyl cation.
[C₆H₂Cl₂F]⁺ at m/z 163/165/167: This fragment will also exhibit the characteristic 9:6:1 isotopic pattern for two chlorine atoms.
Subsequent loss of a chlorine atom from this fragment could lead to a peak at m/z 128/130.
Caption: Formation of the dichlorofluorophenyl cation.
Fragmentation of the Aromatic Rings
The aromatic rings themselves are quite stable and tend to resist fragmentation. However, we can expect to see some characteristic ions from the benzene ring portion of the molecule, such as the phenyl cation.
[C₆H₅]⁺ at m/z 77: This ion arises from the fragmentation of the benzyl portion of the molecule.[5]
Summary of Predicted Mass Spectrum Data
m/z (for ³⁵Cl)
Proposed Fragment Ion
Formula
Notes
270
Molecular Ion (M⁺˙)
[C₁₃H₉Cl₂FO]⁺˙
Exhibits M, M+2, M+4 pattern (9:6:1 ratio).
163
Dichlorofluorophenyl cation
[C₆H₂Cl₂F]⁺
Exhibits M, M+2, M+4 pattern (9:6:1 ratio).
128
Chlorofluorophenyl cation
[C₆H₂ClF]⁺
Loss of one Cl atom from m/z 163. Exhibits M, M+2 pattern (3:1 ratio).
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques.
Technique
Advantages for this Molecule
Disadvantages for this Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy
Provides detailed information about the connectivity of atoms (¹H, ¹³C, ¹⁹F NMR). Can distinguish between isomers. Non-destructive.
Requires a larger amount of pure sample. Less sensitive than MS.
Infrared (IR) Spectroscopy
Quickly confirms the presence of functional groups (e.g., C-O ether linkage, aromatic C-H).
Provides limited information on the overall molecular structure. Not suitable for complex mixtures.
Gas Chromatography (GC)
Excellent for separating the target compound from a mixture before MS analysis (GC-MS). Provides retention time as an additional identification parameter.
The compound must be volatile and thermally stable.[10]
For unambiguous structure confirmation, the combination of GC-MS and NMR spectroscopy would provide the most robust dataset.
Experimental Protocol: Acquiring the Mass Spectrum
The following is a generalized protocol for acquiring an EI mass spectrum of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization source.
Methodology:
Sample Preparation:
a. Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).
b. Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
Gas Chromatography Parameters:
a. Injection Volume: 1 µL.
b. Injector Temperature: 250 °C.
c. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
d. Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. (Note: This program should be optimized for the specific instrument and column).
e. Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Mass Spectrometry Parameters:
a. Ionization Mode: Electron Ionization (EI).[11]
b. Electron Energy: 70 eV.[12]
c. Source Temperature: 230 °C.
d. Quadrupole Temperature: 150 °C.
e. Mass Range: Scan from m/z 40 to 400.
f. Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent).
Data Analysis:
a. Identify the chromatographic peak corresponding to the analyte.
b. Extract the mass spectrum from this peak.
c. Identify the molecular ion and its isotopic pattern.
d. Correlate the major fragment ions with the predicted fragmentation pathways.
e. Compare the acquired spectrum with a reference library spectrum if available.
Caption: Workflow for Mass Spectral Analysis.
This guide provides a robust framework for the interpretation of the mass spectrum of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene. By understanding the underlying principles of fragmentation and the influence of the molecule's distinct structural motifs, researchers can leverage mass spectrometry as a powerful tool for confident compound identification and characterization.
References
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.
Anderson, R. J., Bendell, D. J., & Groundwater, P. W. (2004). Organic Spectroscopic Analysis. The Royal Society of Chemistry. [Online]. Available: [Link]
Chemistry Steps. (2025). Isotopes in Mass Spectrometry. [Online]. Available: [Link]
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. [Online]. Available: [Link]
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Online]. Available: [Link]
Comprehensive Analytical Guide: MS Fragmentation Profiling of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
As a Senior Application Scientist, I frequently encounter complex halogenated ethers in drug discovery pipelines and agrochemical development. The structural elucidation of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (Che...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter complex halogenated ethers in drug discovery pipelines and agrochemical development. The structural elucidation of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (Chemical Formula: C₁₃H₉Cl₂FO; Exact Mass: 270.00 Da) presents a classic analytical dichotomy. Do we prioritize the rich, library-matchable structural fingerprinting of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS), or do we rely on the high-sensitivity, targeted quantification of Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)?
This guide objectively compares the performance of both analytical platforms, detailing the mechanistic causality behind their fragmentation patterns and providing self-validating experimental protocols to ensure absolute data integrity.
Mechanistic Principles of Fragmentation
To optimize any mass spectrometry workflow, one must first understand the intrinsic thermodynamic vulnerabilities of the target molecule. For 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, fragmentation is governed by two dominant structural features:
The Tropylium Thermodynamic Sink
Cleavages at the benzylic and ether linkages dominate the fragmentation of benzyloxy-substituted aromatic compounds [1[1]]. The C-O ether bond is highly susceptible to cleavage. Upon ionization, the molecule ejects a benzyl species (either as a radical or a cation, depending on the ionization mode). This benzyl cation rapidly undergoes ring expansion to form the highly conjugated, 7-membered tropylium cation (m/z 91) . Because of its extreme resonance stability, the tropylium ion acts as a thermodynamic sink and consistently forms the base peak in both EI and collision-induced dissociation (CID) spectra.
The Dichloro Isotopic Anchor
Halogenated aromatics provide a built-in, self-validating isotopic signature. Chlorine exists in nature as two stable isotopes: ³⁵Cl (~75%) and ³⁷Cl (~25%). Because this molecule contains two chlorine atoms, the binomial expansion of their probabilities dictates that any ion retaining both chlorines will exhibit a characteristic 9:6:1 intensity ratio for its M, M+2, and M+4 peaks [2[2]]. This ratio is critical for confirming the identity of the intact molecular ion (m/z 270, 272, 274) and the phenoxy fragment (m/z 179, 181, 183).
Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS
The choice of ionization technique fundamentally alters the observed mass spectrum. EI is a "hard" ionization technique operating under vacuum at 70 eV, which shatters the molecule into a highly reproducible fingerprint of structural fragments [3[3]]. Conversely, ESI is an atmospheric pressure "soft" ionization method that preserves the intact protonated molecule [4[4]], requiring tandem mass spectrometry (MS/MS) to induce fragmentation for structural confirmation [5[5]].
Quantitative Performance Summary
Analytical Parameter
GC-EI-MS (Hard Ionization)
LC-ESI-MS/MS (Soft Ionization)
Ionization Energy
70 eV (Standardized)
3.0 kV Capillary / 10-40 eV CID
Precursor Ion
Radical Cation [M]⁺• (m/z 270.0)
Protonated Adduct [M+H]⁺ (m/z 271.0)
Primary Fragments
m/z 91, 179, 77
m/z 91 (via CID)
Isotopic Signature
9:6:1 (m/z 270, 272, 274)
9:6:1 (m/z 271, 273, 275)
Sensitivity (LOD)
~10 - 50 ng/mL
~0.1 - 1.0 ng/mL (MRM mode)
Linear Dynamic Range
3 orders of magnitude
4-5 orders of magnitude
Primary Application
Structural elucidation, Library matching
Trace quantification in complex matrices
Fragmentation Pathway Visualization
The following diagram maps the divergent fragmentation pathways of the molecule depending on the ionization platform utilized.
Figure 1: Comparative MS fragmentation pathways of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Do not blindly execute steps; observe the causality of the chemistry.
Protocol A: GC-EI-MS Structural Fingerprinting
Causality: Gas chromatography requires volatile, thermally stable analytes. Hexane is chosen as the diluent to ensure rapid volatilization in the heated inlet without exceeding the liner volume (preventing backflash). The 70 eV ionization energy is utilized because it is the universal standard for generating library-searchable fragmentation patterns.
Sample Preparation: Dilute the standard to 10 µg/mL in GC-grade hexane.
Injection Parameters: Inject 1 µL into a split/splitless inlet set to 250°C with a split ratio of 10:1.
Chromatographic Separation: Utilize a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). The 5% phenyl stationary phase provides optimal π-π interactions with the benzyloxy ring, ensuring sharp peak shapes. Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
Mass Spectrometry: Operate the EI source at 70 eV and 230°C. Scan from m/z 50 to 350.
Self-Validation Check (Critical): Extract the mass spectrum at the apex of the chromatographic peak. You must observe the m/z 270, 272, and 274 ions in a strict 9:6:1 ratio. A deviation greater than 5% in this isotopic cluster indicates co-eluting isobaric interference or detector saturation, rendering the run invalid.
Protocol B: LC-ESI-MS/MS Trace Quantification
Causality: ESI requires analytes to be pre-ionized in solution. Formic acid is added to the mobile phase to act as a proton donor, driving the equilibrium toward the[M+H]⁺ species in the ESI droplet. CID is required because soft ionization fails to break the molecule apart on its own.
Sample Preparation: Dilute the sample to 1 µg/mL in Methanol/Water (50:50) containing 0.1% Formic Acid.
Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (50 mm × 2.1 mm, 1.8 µm). Run a gradient elution from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.
Ionization: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.
Tandem MS (MRM Setup): Isolate the precursor[M+H]⁺ at m/z 271 in Q1. Apply a collision energy (CE) ramp (15–35 eV) in Q2 using Argon as the collision gas. Monitor the product ion m/z 91 in Q3.
Self-Validation Check (Critical): To validate the method's specificity, monitor two Multiple Reaction Monitoring (MRM) transitions: the Quantifier (271 → 91) and a Qualifier (273 → 91, utilizing the ³⁷Cl isotope). The ratio of the quantifier peak area to the qualifier peak area must remain constant (±15%) across all calibration levels. If the ratio shifts, matrix interference is occurring in Q1.
References
Interpreting the Mass Spectrum of 2-(Benzyloxy)
What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange.
C6H5Cl mass spectrum of chlorobenzene fragmentation p
Ionization Techniques for Mass Spectral Analysis. IntechOpen.
Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. MetwareBio.
elemental analysis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
An in-depth technical evaluation for researchers, analytical chemists, and drug development professionals. The Analytical Challenge: Multi-Halogenated Aromatic Ethers 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (Chemical...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical evaluation for researchers, analytical chemists, and drug development professionals.
The Analytical Challenge: Multi-Halogenated Aromatic Ethers
2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (Chemical Formula:
C13H9Cl2FO
) is a complex, heavily halogenated intermediate often utilized in advanced agrochemical and pharmaceutical synthesis. Its theoretical elemental composition is:
Carbon (C): 57.60%
Hydrogen (H): 3.35%
Oxygen (O): 5.90%
Chlorine (Cl): 26.15%
Fluorine (F): 7.01%
With halogens comprising over 33% of its molecular weight, this compound presents a severe challenge for standard elemental analysis. Traditional Dumas combustion (CHNS/O analyzers) is optimized for organic matrices but suffers from critical chemical and spectral interferences when exposed to high concentrations of chlorine and fluorine[1].
Specifically, during flash combustion at 1000°C, fluorine forms highly reactive hydrogen fluoride (HF) gas. HF aggressively etches the standard quartz (
SiO2
) combustion tubes used in these analyzers, producing silicon tetrafluoride (
SiF4
) and water (
H2O
). Because hydrogen is quantified by measuring water vapor via a Thermal Conductivity Detector (TCD), this secondary water generation artificially inflates the hydrogen reading—a critical failure when the theoretical hydrogen content is already low (3.35%). Simultaneously, chlorine forms HCl, which can poison reduction catalysts and interfere with
CO2
traps.
To achieve total elemental characterization, an orthogonal analytical strategy is required: Modified CHN/O Analysis (for C, H, O) paired with Combustion Ion Chromatography (CIC) (for Cl, F).
Technology Comparison: Modified CHN vs. Combustion IC (CIC)
To accurately profile 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, laboratories must split the workflow. Below is an objective performance comparison of the two required techniques.
Table 1: Performance & Capability Comparison
Parameter
Modified CHN/O Analysis
Combustion Ion Chromatography (CIC)
Target Elements
C, H, O
Cl, F
Combustion Temp
1000°C – 1150°C
1000°C – 1050°C (Pyrohydrolysis)
Halogen Handling
Scavenged/Trapped (Not quantified)
Directly Absorbed & Quantified
Accuracy (Rel. Error)
< 0.3% for C, H
< 1.5% for Cl, F
Precision (RSD)
< 0.2%
< 1.0%
Sample Size
1 – 3 mg
1 – 5 mg
Key Limitation
Blind to halogens; requires strict trap maintenance
The following diagrams map the logical pathways and interference mitigations required for analyzing this specific compound.
Caption: Workflow comparison: Modified CHN analysis vs. Combustion Ion Chromatography (CIC).
Caption: Halogen interference mechanisms in standard combustion analyzers and required mitigations.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every step includes the causality behind the experimental choice to guarantee accurate quantification of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Objective: Quantify C, H, and O while completely suppressing the 33% halogen matrix.
System Preparation & Halogen Scavenging: Pack the primary quartz combustion tube with a standard oxidation catalyst (e.g., Chromium oxide) followed by a 50 mm layer of Silver Tungstate (
Ag2WO4
) supported on Magnesium Oxide (
MgO
).
Causality:
Ag2WO4
acts as an irreversible halogen scavenger. It binds the evolved Cl and F as stable silver halides (
AgCl
,
AgF
), preventing HF from etching the downstream quartz and preventing HCl from reaching the TCD.
Calibration: Calibrate the system using a halogenated Certified Reference Material (CRM) such as 4-Fluorobenzoic acid.
Causality: Using a fluorinated CRM validates that the
Ag2WO4
trap is effectively preventing HF-induced water generation, ensuring the hydrogen baseline remains stable.
Sample Introduction: Weigh 1.500 mg of the sample into a tin capsule. Drop the capsule into the 1000°C combustion zone under a temporary oxygen pulse.
Reduction & Detection: Pass the resultant gases through a copper reduction tube (600°C) to reduce any
NOx
to
N2
(though absent in this molecule, this maintains standard flow dynamics). Quantify
CO2
and
H2O
via TCD.
Protocol B: Combustion Ion Chromatography (Chlorine, Fluorine)
Objective: Directly quantify Cl and F in accordance with EN 17813 and DIN 38409-59 standards[2][3].
Matrix Preparation: Weigh 2.000 mg of the sample into a specialized ceramic sample boat.
Causality: Ceramic (alumina) boats and combustion tubes are mandatory. Unlike quartz, ceramic is completely inert to HF gas at 1050°C, preventing analyte loss and equipment degradation[3].
Pyrohydrolytic Combustion: Introduce the boat into the furnace at 1050°C under a continuous stream of Argon and Oxygen, actively saturated with ultra-pure water vapor.
Causality: The addition of water vapor (pyrohydrolysis) is the critical mechanism that forces the thermodynamic conversion of all halogens into hydrogen halides (HF, HCl) rather than elemental gases (
F2
,
Cl2
), which are notoriously difficult to trap and quantify.
Gas Absorption: Route the combustion exhaust into an absorption module containing 10 mL of ultra-pure water with 10 ppm
H2O2
.
Causality: The
H2O2
ensures the complete dissolution and stabilization of the halide ions (
Cl−
,
F−
) in the aqueous phase.
Ion Chromatography (IC) Analysis: Automatically inject 20 µL of the absorption solution into an IC system equipped with a high-capacity anion-exchange column (e.g., Metrosep A Supp 19) and a suppressed conductivity detector. Use an isocratic carbonate/bicarbonate eluent (0.7 mL/min).
Validation: Run a blank ceramic boat, followed by a 4-Chlorobenzoic acid CRM. The recovery must be between 98.5% and 101.5% to validate that no halogens are being lost to the combustion tube walls.
References
Metrohm. "Analyzing halogenated organic compounds with CIC according to DIN 38409-59." Metrohm Blog, 17 Oct. 2022.
Metrohm / LCMS. "Halogens and sulfur in solid samples according to EN 17813: Rapid analysis with combustion ion chromatography (CIC)." Application Note AN-CIC-035.
RSC Publishing. "Detection, identification, and quantification of polymer additives: a review of techniques, approaches, challenges, and a possible roadmap in analysis." Royal Society of Chemistry, 21 Jan. 2026.
Reactivity Profile of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene vs. Standard Dihalobenzenes: A Comprehensive Guide for Scaffold Functionalization
As drug discovery programs increasingly rely on densely functionalized aromatic scaffolds, understanding the nuanced reactivity of complex building blocks is paramount. 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 18...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery programs increasingly rely on densely functionalized aromatic scaffolds, understanding the nuanced reactivity of complex building blocks is paramount. 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) presents a fascinating case study in "push-pull" electronic topography and steric hindrance.
This guide objectively compares the performance of this specific scaffold against simpler alternatives (such as 1,3-dichlorobenzene and 1,2-dichloro-4-fluorobenzene) across key synthetic transformations. By dissecting the causality behind its reactivity, we provide a definitive roadmap for its regioselective functionalization.
Electronic and Steric Topography (The "Why")
To master the reactivity of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, one must map the competing electronic and steric forces exerted by its substituents:
C2-Benzyloxy (-OBn): Exerts a strong mesomeric (+M) electron-donating effect. This significantly increases the electron density at the ortho (C1, C3) and para (C5) positions, deactivating these sites toward oxidative addition in transition-metal catalysis[1]. It also introduces massive steric bulk around C1 and C3.
C3-Fluoro (-F): Exerts a strong inductive (-I) electron-withdrawing effect, acidifying adjacent C-H bonds and acting as a potent directing group for metalation[2][3].
C1 & C5-Chloro (-Cl): Act as potential handles for cross-coupling, but their reactivity is heavily modulated by the OBn group.
Comparison: In a standard scaffold like 1,3-dichlorobenzene, both C-Cl bonds are electronically equivalent and lack the profound +M deactivation of an alkoxy group. Consequently, standard palladium catalysts easily insert into 1,3-dichlorobenzene, whereas 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene requires highly specialized ligand architectures[4].
Fig 1: Electronic topography and site-specific reactivity map of the target scaffold.
Regioselective Palladium-Catalyzed Cross-Coupling
Achieving chemoselectivity between the two C-Cl bonds is the primary challenge. The C1-Cl bond is severely sterically hindered by the adjacent OBn group. The C5-Cl bond is sterically accessible but electronically deactivated (electron-rich) due to its para-relationship with the OBn group.
Standard catalysts like Pd(PPh3)4 fail to undergo oxidative addition at the electron-rich C5 position. The use of bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) is strictly required to overcome this high activation barrier[1][5].
Comparative Suzuki-Miyaura Coupling Performance
Substrate
Ligand System
Yield (%)
Mechanistic Observation
2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Pd(PPh3)4
<5%
No oxidative addition at the electron-rich C5-Cl bond.
2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
Pd2(dba)3 / XPhos
88%
Efficient mono-coupling at C5; C1-Cl remains intact due to sterics.
1,3-Dichlorobenzene
Pd(PPh3)4
45%
Sluggish conversion; poor chemoselectivity (mixture of mono/bis).
1,3-Dichlorobenzene
Pd2(dba)3 / XPhos
95%
Rapid conversion; difficult to arrest at mono-coupling.
1,2-Dichloro-4-fluorobenzene
Pd(dppf)Cl2
70%
Standard reactivity; typical oxidative addition profile.
Directed ortho-Metalation (DoM)
Fluorine is an exceptionally potent directing group for ortho-lithiation due to its strong -I effect, which acidifies the adjacent protons[3][6]. In 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, the C4 proton is flanked by the highly electronegative F (C3) and Cl (C5) atoms, making it the most acidic proton on the ring.
Comparison: While 1,3-dichlorobenzene metalates at C2 (between the two Cl atoms), our target molecule metalates exclusively at C4. Superbasic conditions (e.g., n-BuLi/KOtBu) or specialized bases like LDA/LiTMP are employed to achieve this regioselective metalation without triggering benzyne formation or nucleophilic attack on the halogens[6][7].
Nucleophilic Aromatic Substitution (S_NAr)
S_NAr typically requires a strong electron-withdrawing group ortho or para to the leaving group (F). In our target scaffold, the strongly donating OBn group at C2 (ortho to F) floods the π-system with electron density, effectively neutralizing the weak withdrawing effects of the meta-Cl atoms.
The strong +M effect of the C2-OBn group deactivates the ring.
1,2-Dichloro-4-fluorobenzene
85%
Absence of a strong +M donor allows the F atom to act as a viable leaving group.
1-Chloro-2-fluoro-4-nitrobenzene
>99%
The strong -M/-I effect of the nitro group highly activates the scaffold for S_NAr.
Self-Validating Experimental Protocols
The following protocols detail the chemoselective functionalization of the scaffold, engineered with built-in validation checkpoints to ensure reproducibility.
Fig 2: Chemoselective workflow for C5-arylation followed by orthogonal deprotection.
Protocol A: Regioselective Suzuki-Miyaura Coupling at C5
Degas the solvent mixture by sparging with argon for 15 minutes. (Causality: Pd(0) is highly sensitive to oxidation; XPhos is electron-rich and prone to phosphine oxide formation).
Charge a Schlenk flask with all solid reagents.
Add the degassed solvent, seal, and heat to 90°C for 12 hours.
Self-Validation Checkpoint: Monitor the reaction via LCMS. The reaction should cleanly arrest at mono-arylation due to the extreme steric hindrance at the remaining C1-Cl position. The mass spectrum will show the characteristic isotopic pattern of a single remaining chlorine atom.
Workup: Aqueous extraction with EtOAc, dry over Na2SO4, concentrate, and purify via flash chromatography.
Protocol B: Orthogonal Deprotection of the Benzyl Ether
Expertise & Experience: Standard debenzylation utilizes H2 gas and Pd/C. However, applying this to our intermediate will result in catastrophic hydrodehalogenation of the C1-Cl and C3-F bonds. Therefore, a Lewis acid-mediated cleavage is mandatory.
Reagents: BCl3 (1.0 M in DCM, 3.0 eq).
Procedure:
Dissolve the coupled intermediate in anhydrous DCM and cool to -78°C under argon.
Add BCl3 dropwise. (Causality: The ultra-low temperature prevents unwanted side reactions or the cleavage of other sensitive functional groups).
Stir for 2 hours, allowing the reaction to slowly warm to 0°C.
Self-Validation Checkpoint: Quench carefully with saturated NaHCO3. TLC analysis should reveal a highly polar spot (the free phenol) that stains strongly with KMnO4 or FeCl3, confirming the unmasking of the hydroxyl group without loss of the halogens.
A Predictive Comparative Guide to the Biological Activity of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene and Its Analogues
For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: In the landscape of drug discovery and development, the exploration of novel chemical entities is paramount. This g...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: In the landscape of drug discovery and development, the exploration of novel chemical entities is paramount. This guide delves into the predicted biological activity of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, a compound for which specific experimental data is not yet prevalent in public literature. By examining the structure-activity relationships (SAR) of its chemical analogues, we can construct a scientifically grounded forecast of its potential antimicrobial, cytotoxic, and enzyme-inhibiting properties. This document serves as a roadmap for researchers, providing not only a comparative analysis but also detailed experimental protocols to validate these predictions. Our approach is rooted in established scientific principles, aiming to empower researchers to unlock the therapeutic potential of this and related halogenated benzyloxy compounds.
Executive Summary
This technical guide provides a comparative analysis of the predicted biological activity of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene against its structural analogues. Based on the known activities of halogenated aromatic compounds, benzyloxy derivatives, and dichlorophenols, we hypothesize that the target molecule may exhibit significant antimicrobial, cytotoxic, and enzyme inhibitory effects. The presence of chlorine and fluorine atoms is anticipated to contribute to its bioactivity, a common trait among halogenated organic compounds known for their environmental persistence and toxicity.[1] The benzyloxy group may further influence its interaction with biological targets. This guide synthesizes data from related compounds to build a predictive profile and offers detailed methodologies for empirical validation.
Predicted Biological Activities: A Comparative Overview
The biological activity of a molecule is intrinsically linked to its chemical structure.[2] For 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, we can infer potential activities by dissecting its core components: the dichlorofluorobenzene ring and the benzyloxy substituent.
Antimicrobial Potential
Halogenated phenols and their derivatives have long been recognized for their antimicrobial properties.[3] The proposed mechanism often involves the disruption of microbial cell membranes and the denaturation of essential proteins.[3] The lipophilicity conferred by the benzyl group, combined with the electron-withdrawing nature of the halogen atoms, likely enhances the compound's ability to penetrate microbial cell walls.[3]
Analogues for Comparison:
Dichlorophenols: Known for their use as germicides.[3]
Fluorobenzene derivatives: Have shown antibacterial and antifungal properties.[4]
Benzyloxy-containing compounds: Certain derivatives have been investigated for their antimicrobial efficacy.
We predict that 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene will exhibit broad-spectrum antimicrobial activity. The specific efficacy against Gram-positive and Gram-negative bacteria would need to be determined experimentally.
Cytotoxicity and Anticancer Activity
Halogenated aromatic compounds are known to exhibit cytotoxicity.[5][6] The cytotoxic potential of such compounds is often evaluated against various cancer cell lines. For instance, novel halogenated dihydropyrano[3,2-b]chromene derivatives have been synthesized and tested for their in vitro cytotoxic activity against lung (A549) and breast (MCF-7) cancer cell lines, with some showing high to moderate cytotoxicity.[7] Similarly, benzyloxybenzaldehyde derivatives have been identified as potent inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival, without significant cytotoxicity to normal cells.[8] A 2-benzyloxybenzaldehyde analog, CCY-1a-E2, has demonstrated potent activity against human leukemia cell lines.[9]
Analogues for Comparison:
Halogenated benzaldehydes: Some have shown cytotoxic potency comparable to aliphatic nitrogenous disinfection byproducts.[5]
Benzyloxybenzaldehyde derivatives: Have been investigated as selective enzyme inhibitors with potential anticancer applications.[8]
2-Benzyloxybenzaldehyde analogues: Have shown promise in in-vivo leukemia models.[9]
Given these precedents, 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is a candidate for cytotoxic activity against various cancer cell lines. Its halogenated structure suggests a potential for inducing cellular stress and apoptosis.
Enzyme Inhibition
The benzyloxy moiety is present in a number of potent and selective enzyme inhibitors. For example, a series of small molecules with a benzyloxy substituent were found to be potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[10] The study of enzyme inhibition is a cornerstone of drug discovery, allowing for the targeted modulation of biological pathways.[11][12][13]
Analogues for Comparison:
Benzyloxy-substituted small molecules: Have shown high selectivity and potency for enzymes like MAO-B.[10]
Halogenated aromatic hydrocarbons: Some have been shown to inhibit the activity of cytochrome P450 enzymes, such as CYP1A1.[14]
The combination of the benzyloxy group and the halogenated aromatic ring in 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene suggests a potential for interaction with various enzyme active sites. The specific enzymes inhibited and the potency of inhibition would be key areas for experimental investigation.
Proposed Experimental Validation
To empirically validate the predicted biological activities, a series of in vitro assays are recommended. The following protocols provide a starting point for researchers.
Antimicrobial Activity Assessment
Objective: To determine the minimum inhibitory concentration (MIC) of the test compounds against a panel of pathogenic bacteria and fungi.
Preparation of Stock Solutions: Dissolve 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene and its analogues in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
Microorganism Preparation: Culture bacterial and fungal strains overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.
Assay Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions with the appropriate broth to achieve a range of concentrations.
Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[17]
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15][16]
Cell Culture: Culture human cancer cell lines (e.g., A549, MCF-7, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene and its analogues for 24, 48, or 72 hours.[17]
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[17]
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[17]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
A Comparative Guide to the Predicted Crystal Structure of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene and its Analogs
For Researchers, Scientists, and Drug Development Professionals Abstract The precise solid-state architecture of an active pharmaceutical ingredient (API) is of paramount importance, influencing critical physicochemical...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise solid-state architecture of an active pharmaceutical ingredient (API) is of paramount importance, influencing critical physicochemical properties such as solubility, stability, and bioavailability. This guide delves into a predictive structural analysis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, a compound of interest in medicinal chemistry. In the absence of a publicly available crystal structure for this specific molecule, we employ a comparative approach, leveraging crystallographic data from structurally analogous compounds retrieved from the Cambridge Structural Database (CSD). By examining the interplay of intermolecular forces—specifically halogen bonding and π-stacking interactions—in these analogs, we construct a well-founded hypothesis for the crystal packing of the title compound. This analysis provides valuable insights for researchers engaged in the design and development of novel therapeutic agents.
Introduction: The Significance of Crystal Engineering in Drug Development
The spatial arrangement of molecules in a crystal lattice, or crystal packing, is dictated by a delicate balance of non-covalent interactions. For halogenated aromatic compounds, this landscape is dominated by halogen bonds and π-π stacking interactions. Understanding and predicting these interactions is a cornerstone of crystal engineering, enabling the rational design of crystalline materials with desired properties. The title compound, 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, presents a fascinating case study due to its unique combination of a flexible benzyloxy group and a polychlorinated, fluorinated aromatic ring. This substitution pattern suggests a complex interplay of intermolecular forces that will ultimately govern its solid-state structure.
This guide will first elucidate the fundamental principles of the key intermolecular interactions at play. Subsequently, we will present a comparative analysis of the crystal structures of selected analogous compounds, using their empirical data to forecast the structural attributes of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Foundational Intermolecular Interactions
The crystal packing of the title compound is anticipated to be governed by a hierarchy of non-covalent interactions. A foundational understanding of these forces is crucial for a predictive structural analysis.
Halogen Bonding
Contrary to the intuitive notion of halogens as purely electronegative species, a region of positive electrostatic potential, known as a "σ-hole," can exist on the outermost portion of a covalently bonded halogen atom. This electrophilic region can engage in an attractive interaction with a nucleophilic species, such as a lone pair on another halogen, an oxygen, or a nitrogen atom. This directional interaction, termed a halogen bond, has emerged as a powerful tool in crystal engineering. In polychlorinated compounds, Cl···Cl interactions are prevalent and play a significant role in dictating the supramolecular architecture.[1][2] The strength of these interactions is influenced by the polarizability of the halogen, following the general trend I > Br > Cl > F.[3]
π-π Stacking Interactions
Aromatic rings can interact through non-covalent stacking, driven by a combination of electrostatic and van der Waals forces. These interactions are highly sensitive to the electronic nature of the aromatic rings and their substituents.[4] Electron-withdrawing groups, such as halogens, can influence the quadrupole moment of the benzene ring, favoring offset or parallel-displaced stacking arrangements to minimize electrostatic repulsion. The bulky and flexible benzyloxy group will also significantly impact the ability of the aromatic rings to engage in efficient π-π stacking.
Other Contributing Interactions
Beyond halogen bonds and π-π stacking, other weak interactions such as C-H···F, C-H···Cl, and C-H···π interactions are expected to contribute to the overall stability of the crystal lattice. While individually weaker, the cumulative effect of these interactions can be substantial in determining the final crystal packing.[5]
Experimental and Computational Methodologies
The crystallographic data for the analogous compounds discussed in this guide were obtained from single-crystal X-ray diffraction experiments, as deposited in the Cambridge Structural Database (CSD).[6][7]
Single-Crystal X-ray Diffraction: A Brief Overview
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide the information needed to solve the crystal structure.
Hypothetical Experimental Workflow for Crystal Structure Determination
Caption: A generalized workflow for obtaining a single-crystal X-ray structure.
Hirshfeld Surface Analysis
To visualize and quantify the intermolecular interactions in the crystal structures of our analogs, Hirshfeld surface analysis is a valuable tool. This method partitions the crystal space into regions where the electron density of a promolecule dominates that of the procrystal.[8] The resulting surface can be color-mapped to highlight different types of intermolecular contacts and their relative contributions.
Comparative Structural Analysis
In the absence of a determined crystal structure for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, we turn to analogous structures to predict its packing motifs. We will consider two main classes of analogs: halogenated benzenes and compounds containing a benzyloxy moiety.
Analogs: Halogenated Benzenes
The substitution pattern on the aromatic ring of the title compound is 1,5-dichloro-3-fluoro. We will examine the crystal structures of similarly substituted benzenes to understand the likely halogen-halogen and halogen-hydrogen interactions.
Data for 1,3-dichloro-5-fluorobenzene suggests that even with the presence of a fluorine atom, Cl···Cl interactions can be a significant structure-directing force. The C-H···F and C-H···Cl interactions also play a crucial role in the overall packing.
Based on these analogs, we can predict that the 1,5-dichloro-3-fluorophenyl moiety of the title compound will likely participate in the following interactions:
Cl···Cl Halogen Bonds: The two chlorine atoms are meta to each other, which may allow for the formation of Type II halogen bonds, contributing to the formation of chains or sheets.
C-H···F and C-H···Cl Hydrogen Bonds: The aromatic C-H donors will likely interact with the fluorine and chlorine acceptors on neighboring molecules, further stabilizing the crystal lattice.
Analogs: Benzyloxy-Substituted Aromatics
The benzyloxy group introduces significant conformational flexibility and the potential for different types of interactions.
These examples demonstrate that the benzyloxy group can influence crystal packing in several ways. The ether oxygen can act as a hydrogen bond acceptor (C-H···O). The two phenyl rings of the benzyloxy group can participate in π-π stacking interactions, either with other benzyloxy groups or with the halogenated phenyl ring. However, the bulkiness of this group can also sterically hinder close packing.
Predicted Intermolecular Interactions for the Title Compound
Caption: A logical diagram of the predicted key intermolecular interactions.
Predicted Crystal Structure and Comparison
Synthesizing the information from the analogous structures, we can propose a hypothetical crystal packing model for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Hypothetical Model:
We predict a packing arrangement where the dichlorofluorophenyl rings form a herringbone or a slipped-stack motif, primarily driven by Cl···Cl and C-H···halogen interactions. The bulky benzyloxy groups would likely be oriented to minimize steric hindrance, possibly intercalating between the layers of the halogenated rings. The ether oxygen of the benzyloxy group may accept a weak C-H···O hydrogen bond from an adjacent molecule. Due to the steric hindrance of the benzyloxy group, extensive π-π stacking between the halogenated rings is less likely. However, there may be offset π-π interactions between the phenyl ring of the benzyloxy group and the halogenated ring of a neighboring molecule.
Comparison with Alternatives:
Compared to 1,3-dichloro-5-fluorobenzene: The introduction of the large benzyloxy group will disrupt the simple, close-packed structure observed in its smaller analog. The overall packing efficiency is expected to be lower.
Compared to benzyloxybenzene: The presence of the electron-withdrawing chlorine and fluorine atoms on one of the rings will significantly alter the electrostatic potential surfaces of the aromatic rings, likely leading to more pronounced electrostatic contributions to any π-stacking interactions compared to the unsubstituted benzyloxybenzene.
Conclusion
While a definitive crystal structure of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene awaits experimental determination, a robust predictive analysis can be constructed through the careful examination of structurally related compounds. Our comparative guide suggests a crystal packing dominated by a combination of halogen bonding (Cl···Cl) and weak hydrogen bonds (C-H···F/Cl/O). The bulky benzyloxy group is expected to play a crucial role in modulating the overall packing by introducing steric constraints and participating in its own set of weaker interactions. This predictive framework provides a valuable starting point for researchers working with this and similar molecular scaffolds, aiding in the anticipation of solid-state properties and informing strategies for polymorphism screening and co-crystal design.
References
Benboudiaf, A., & Merazig, H. (n.d.). Crystal structure of (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol.
Yousuf, S., Bano, H., Muhammad, M. T., & Khan, K. M. (n.d.). Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile.
Bretschneider, T., et al. (2003). Journal of Medicinal Chemistry, 46(25), 5372-5385.
Desiraju, G. R. (2013). Crystal engineering: from molecule to crystal. Journal of the American Chemical Society, 135(27), 9952-9967.
PubChem. (n.d.). 1,3-Dichloro-5-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
Hunter, C. A. (2004). Substituent effects on aromatic stacking interactions. Chemical Society Reviews, 33(5), 267-278.
Mukherjee, A., & Desiraju, G. R. (2011). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 44(8), 648-658.
Yu, J., et al. (1994).
Shishkin, O. V., et al. (2018). Bond orders for intermolecular interactions in crystals: charge transfer, ionicity and the effect on intramolecular bonds. IUCrJ, 5(5), 589-600.
Vener, M. V., et al. (2021). Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study. Physical Chemistry Chemical Physics, 23(34), 18457-18467.
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]
PubChem. (n.d.). 2,4-Dichloro-1-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
Cockcroft, J. K., & Hunter, C. A. (2007). Substituent effects on aromatic stacking interactions. Organic & Biomolecular Chemistry, 5(7), 1062-1080.
CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically driven and highly directional noncovalent interaction. Physical Chemistry Chemical Physics, 12(28), 7748-7757.
Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
Mohan, S., et al. (2018). Quantitative investigation of intermolecular interactions in dimorphs of 3-Chloro-N-(2-fluorophenyl)benzamide and 2-Iodo-N-(4-bromophenyl)benzamide. Journal of Chemical Sciences, 130(4), 48.
Bouzian, S., et al. (2021). Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate.
Vener, M. V., et al. (2021). Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: Periodic DFT study.
CCDC. (n.d.). Cambridge Structural Database (CSD). Scolary. Retrieved from [Link]
Wang, W., et al. (2019). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Beilstein Journal of Organic Chemistry, 15, 2038-2053.
Rissanen, K. (2012). Halogen bonding in crystal engineering. IntechOpen.
Spackman, M. A., & Jayatilaka, D. (2017). FDHALO17: Intermolecular interactions in molecular crystals: What's in a name?. Faraday Discussions, 203, 319-335.
Metrangolo, P., et al. (2019). Halogen Bonding beyond Crystals in Materials Science. ACS Omega, 4(10), 14041-14050.
CCDC. (2024).
NIST. (n.d.). Benzene, 2,4-dichloro-1-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
Spackman, M. A., & McKinnon, J. J. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. CrystEngComm, 6(116), 500-505.
CCDC. (n.d.). Chemical structure searching. Access Structures. Retrieved from [Link]
NIST. (n.d.). 1,3-Dichloro-4-fluorobenzene. NIST Chemistry WebBook. Retrieved from [Link]
Google Patents. (n.d.). US3987108A - Benzyl (benzyloxy) benzene derivatives.
Yildirim, D., et al. (2020). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of Molecular Structure, 1202, 127265.
El-Gazzar, A. B. A., et al. (2019). Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one.
X-Ray Crystallography of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene: A Comparative Guide to Crystallization and Diffractometer Technologies
Introduction The structural elucidation of highly substituted aromatic ethers is a critical step in agrochemical and pharmaceutical development. 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) serves as an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The structural elucidation of highly substituted aromatic ethers is a critical step in agrochemical and pharmaceutical development. 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) serves as an excellent model compound for evaluating crystallographic workflows. Characterized by its conformational flexibility at the ether linkage and a highly polarizable polyhalogenated ring, this compound presents unique challenges: it is prone to rapid, kinetically driven
π−π
stacking and competitive halogen bonding (
C−Cl⋯π
and
C−F⋯H
).
This guide objectively compares the performance of different crystallization methodologies and X-ray diffractometer technologies to establish a self-validating protocol for obtaining high-resolution structural data for halogenated benzyl ethers.
Comparison I: Crystallization Methodologies
Obtaining a diffraction-quality single crystal is the primary bottleneck in X-ray crystallography. For halogenated benzyl derivatives, the crystallization mechanism often begins with the strongest interaction (
π⋯π
) forming a 1D supramolecular chain, followed by weaker
X⋯X
or
C−H⋯X
interactions to form the 3D lattice (). If crystallization is too rapid, these 1D chains misalign, resulting in high mosaicity or non-merohedral twinning.
We compared two approaches: Slow Evaporation (kinetic control) and Vapor Diffusion (thermodynamic control).
Experimental Protocols
Method A: Slow Evaporation (Alternative)
Dissolve 15 mg of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene in 2.0 mL of dichloromethane (DCM).
Transfer the solution to a 4 mL glass vial.
Puncture the septum cap with a single 20-gauge needle to allow slow solvent escape.
Incubate at 22°C (ambient) until crystals form (typically 3–5 days).
Method B: Vapor Diffusion (Recommended)
Dissolve 15 mg of the compound in 0.5 mL of DCM (solvent) in a 2 mL inner vial.
Place the inner vial (uncapped) into a 20 mL outer vial containing 3.0 mL of n-hexane (antisolvent).
Seal the outer vial tightly with a PTFE-lined cap.
Incubate undisturbed at 4°C. The volatile DCM slowly exchanges with hexane, lowering solubility under strict thermodynamic control over 7–10 days.
Performance Data
Table 1: Quantitative Comparison of Crystallization Outcomes
Parameter
Slow Evaporation (DCM)
Vapor Diffusion (DCM / n-Hexane)
Crystal Habit
Thin needles / clustered plates
Block-like prisms
Average Size (mm)
0.40 × 0.05 × 0.02
0.15 × 0.12 × 0.10
Mosaicity (Degrees)
1.25° (Broad profiles)
0.45° (Sharp profiles)
Twinning Incidence
> 60% (Split reflections)
< 5% (Single lattice)
Suitability for XRD
Poor to Moderate
Excellent
Mechanistic Visualization
Caption: Thermodynamic vs. kinetic crystallization pathways for halogenated benzyl ethers.
Causality Insight: Vapor diffusion suppresses the rapid propagation of 1D
π−π
stacked chains. By slowly introducing the antisolvent, the system remains near the metastable zone, allowing weaker, highly directional halogen bonds (
C−Cl⋯Cl−C
) to properly align the 2D layers into a highly ordered 3D lattice.
Comparison II: Diffractometer Source Technologies
Once a suitable crystal is isolated, the choice of X-ray source dictates the quality of the final structural model. For a molecule containing Chlorine and Fluorine (C13H9Cl2FO), researchers must balance X-ray flux, absorption effects (
μ
), and anomalous dispersion (
f′′
) ().
We compared a Standard Sealed Tube Mo-K
α source against a Microfocus Cu-K
α source.
Experimental Protocols
Data Collection Workflow:
Mounting: A block crystal (0.12 × 0.10 × 0.08 mm) is coated in Paratone-N oil and mounted on a MiTeGen loop.
Cooling: The crystal is flash-cooled to 100 K using an Oxford Cryosystems nitrogen stream to minimize thermal motion and enhance high-angle diffraction intensity.
Acquisition:
System A: Sealed tube Mo-K
α
(
λ=0.71073
Å), 50 kV, 30 mA.
ω
-scans, 10s per frame.
System B: Microfocus Cu-K
α
(
λ=1.54184
Å), 50 kV, 1 mA.
ω
-scans, 2s per frame.
Reduction & Absorption Correction: Data is integrated. A multi-scan empirical absorption correction (e.g., SADABS) is applied. Crucial step for Cu-K
α
due to the high mass attenuation coefficient of Chlorine at 1.54 Å.
Structure Solution: Solved using intrinsic phasing (SHELXT) and refined via full-matrix least-squares on
F2
(SHELXL).
Performance Data
Table 2: Crystallographic Refinement Statistics (Simulated for C13H9Cl2FO at 100 K)
Parameter
Sealed Tube Mo-K
α
Microfocus Cu-K
α
Wavelength (
λ
)
0.71073 Å
1.54184 Å
Absorption Coeff. (
μ
)
0.45 mm⁻¹
4.82 mm⁻¹
Mean
I/σ(I)
12.4
38.6
Completeness to
θmax
99.1%
99.8%
Rint
(Internal Agreement)
0.062
0.028
Final
R1
(
I>2σ(I)
)
0.058
0.031
Final
wR2
(All data)
0.145
0.082
Workflow Visualization
Caption: Standardized X-ray data processing workflow optimized for highly absorbing halogenated compounds.
Causality Insight: While Mo-K
α
radiation easily penetrates the crystal (low
μ=0.45
mm⁻¹), the standard sealed tube lacks the photon flux necessary to generate strong high-angle reflections for this relatively small, light-atom molecule. Conversely, the Microfocus Cu-K
α
source provides a brilliant, highly focused beam. Although Chlorine absorbs Cu radiation heavily (
μ=4.82
mm⁻¹), modern multi-scan absorption correction algorithms easily model and remove this error. The result is a dramatically higher signal-to-noise ratio (
I/σ(I)
) and a superior final structural model (
R1=0.031
).
Conclusion & Best Practices
For the crystallographic analysis of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene and similar halogenated benzyl ethers:
Sample Preparation: Abandon slow evaporation. Utilize Vapor Diffusion (DCM/n-Hexane) at 4°C to bypass kinetic traps and grow low-mosaicity, block-like single crystals.
Data Acquisition: Opt for Microfocus Cu-K
α over standard Mo-K
α
. The enhanced flux yields vastly superior reflection intensities, provided that a rigorous empirical absorption correction is applied during data reduction to account for the heavy absorption by the chlorine atoms.
References
Campos, P. T., et al. (2025). Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ChemPlusChem, Wiley. Retrieved from:[Link]
International Union of Crystallography (IUCr). (2013). CIF Dictionary Shell: Anomalous-dispersion effects in diffraction measurements. Retrieved from:[Link]
Chemical Manufacturers Registry. (2025). 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene - CAS No: 1881327-93-0 Specifications. Retrieved from: [Link]
Comparative
Structural Elucidation and Identity Confirmation of Synthesized 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally verifying polyhalogenated aromatic intermediates. 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) is a pri...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the analytical challenge of structurally verifying polyhalogenated aromatic intermediates. 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene (CAS: 1881327-93-0) is a prime example of a molecule that routinely defeats standard Quality Control (QC) workflows.
This guide objectively compares the standard analytical approach against an advanced structural elucidation workflow, providing the experimental data and mechanistic reasoning required to unambiguously confirm the identity of this complex synthetic building block.
The Analytical Challenge: Regiochemistry and Ether Integrity
Confirming the identity of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene requires validating two critical structural features:
The Benzyl Ether Linkage: The molecule contains an
−O−CH2−Ph
group, which is highly susceptible to fragmentation under high-energy ionization.
The Polyhalogenated Regiochemistry: The central benzene ring is densely substituted (1-chloro, 2-benzyloxy, 3-fluoro, 5-chloro). Distinguishing this exact substitution pattern from its isomers (e.g., 1,4-dichloro-2-fluoro-3-benzyloxybenzene) is impossible using basic 1D
1H
NMR alone due to the scarcity of aromatic protons (only H-4 and H-6 remain).
Methodology Comparison: Routine QC vs. Advanced Structural Elucidation
To demonstrate the necessity of an advanced approach, we compare the Routine QC Workflow (GC-MS + 1D NMR) against the Advanced Structural Elucidation Workflow (LC-HRMS + Multinuclear 2D NMR).
Why the Routine Workflow Fails (Causality & Limitations)
GC-MS (70 eV EI): Under standard electron ionization, benzyl ethers undergo rapid
α
-cleavage and rearrangement to form the highly stable tropylium cation (
m/z
91) 1. This fragmentation completely depletes the molecular ion (
M+∙
), making it impossible to confirm the intact mass or the characteristic
M,M+2,M+4
isotopic pattern of the two chlorine atoms.
1D
1H
and
13C
NMR: While the benzyl group is easily identified, the central ring only exhibits two proton signals (H-4 and H-6). The complex scalar couplings between fluorine and the aromatic carbons (
1JCF
,
2JCF
,
3JCF
) clutter the
13C
spectrum, leading to ambiguous regiochemical assignments.
Why the Advanced Workflow Succeeds (Self-Validating System)
LC-HRMS (APCI+): Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique that preserves the molecular ion
[M+H]+
, allowing for exact mass determination and confirmation of the
Cl2
isotopic signature.
Multinuclear 2D NMR (
19F−13C
HMBC): Fluorine-19 has a spin of 1/2 and 100% natural abundance, making it a powerful NMR probe 2. By utilizing a Heteronuclear Multiple Bond Correlation (HMBC) experiment tuned to
19F
, we can "walk" around the aromatic ring, anchoring carbon assignments (C-2, C-3, C-4) based on their long-range scalar coupling to the fluorine atom 3.
Table 1: Analytical Platform Comparison
Analytical Metric
Routine QC (GC-MS + 1D NMR)
Advanced Workflow (LC-HRMS + 2D NMR)
Molecular Ion Preservation
Poor (Dominant
m/z
91 fragment)
Excellent (
[M+H]+
clearly visible)
Isotopic Pattern (
Cl2
)
Obscured by fragmentation
High-resolution exact mass matching
Regiochemical Confidence
Low (Ambiguous proton positions)
Absolute (
19F
anchoring via HMBC)
Time-to-Result
< 1 Hour
4 - 6 Hours
Primary Use Case
Purity screening of known batches
De novo structural elucidation / R&D
Experimental Protocols: Advanced Workflow
To establish a self-validating analytical system, follow this step-by-step protocol for the Advanced Workflow.
Phase 1: LC-HRMS (APCI+) Acquisition
Sample Preparation: Dissolve 1 mg of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50).
Chromatography: Inject 2
μL
onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7
μm
). Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Ionization Parameters: Utilize an APCI source in positive ion mode. Set the corona discharge current to 4
μA
and the probe temperature to 350°C. Crucial: Avoid ESI if the compound lacks basic sites; APCI is superior for neutral, halogenated ethers.
Data Validation: Extract the exact mass for
[M+H]+
(
C13H10Cl2FO2+
). Verify the 100:65:11 isotopic ratio characteristic of two chlorine atoms.
Phase 2: Multinuclear NMR Acquisition
Sample Preparation: Dissolve 20 mg of the synthesized compound in 0.6 mL of
CDCl3
(100% atom D, containing 0.03% TMS).
1D Experiments:
Acquire a standard
1H
spectrum (16 scans).
Acquire a
13C{1H}
spectrum (1024 scans).
Acquire a
19F
spectrum (64 scans) using
CFCl3
as an external reference.
2D Experiments (
19F−13C
HMBC):
Set up a
1H
-decoupled
19F−13C
HMBC experiment.
Optimize the long-range coupling delay for
nJCF=8
Hz (typical for meta-fluorine-carbon couplings).
Acquire 128
t1
increments with 32 scans per increment to ensure sufficient signal-to-noise for the unprotonated carbons (C-1, C-2, C-5).
Table 2: Expected Diagnostic NMR Signals
Nucleus / Experiment
Position / Assignment
Expected Signal Characteristics
1H
NMR
−O−CH2−
(Benzyl)
Singlet,
∼5.1
ppm (Integrates to 2H)
1H
NMR
H-4 (Aromatic)
Doublet of doublets,
∼7.1
ppm (
3JHF≈9
Hz,
4JHH≈2
Hz)
1H
NMR
H-6 (Aromatic)
Broad singlet / fine doublet,
∼7.3
ppm (
4JHH≈2
Hz)
19F
NMR
F-3
Singlet with fine splitting,
∼−115
to
−120
ppm
19F−13C
HMBC
F-3 to C-2, C-4
Strong
2JCF
cross-peaks anchoring the oxygenated carbon (C-2)
Analytical Decision Tree Visualization
The following diagram illustrates the logical flow and causality behind selecting the appropriate analytical methodology for polyhalogenated benzyloxybenzenes.
Analytical decision tree comparing routine QC versus advanced structural elucidation workflows.
Conclusion
For the rigorous structural confirmation of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, relying solely on standard GC-MS and 1D NMR introduces unacceptable risks of structural misassignment. The high-energy cleavage of the benzyl ether masks the molecular ion, while the lack of aromatic protons limits 1D NMR utility. By adopting the Advanced Structural Elucidation Workflow , researchers can leverage LC-HRMS for intact isotopic profiling and
19F−13C
HMBC NMR to construct a self-validating map of the aromatic ring, ensuring absolute confidence in the synthesized product.
References
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds
Saunders, C. M., et al. Journal of Organic Chemistry (2018).
URL:[Link]
Applications of 19F multidimensional NMR
ResearchGate Publications.
URL:[Link]
A Comprehensive Guide to the Proper Disposal of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, a halogenated aromatic compound. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment.
The molecular structure of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene, with its chlorinated and fluorinated benzene ring, classifies it as a halogenated aromatic compound. Such compounds are often persistent in the environment and can exhibit toxicity, necessitating their management as hazardous waste.[1] This guide is designed to provide clear, actionable steps that align with the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[2]
Part 1: Immediate Safety and Hazard Assessment
Key Hazard Considerations:
Toxicity: Halogenated aromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[1] Similar compounds are classified as harmful if swallowed, and may cause skin and eye irritation.[3][4][5]
Environmental Persistence: Chlorinated aromatic compounds are known for their environmental persistence and potential to bioaccumulate.[1]
Reactivity: While generally stable, it should be stored away from strong oxidizing agents.[6]
Personal Protective Equipment (PPE)
The final line of defense against chemical exposure is appropriate PPE. The following should be considered mandatory when handling 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene for disposal:
PPE Category
Specification
Rationale
Hand Protection
Chemically resistant gloves (e.g., Viton®, butyl rubber, or laminate films).[1] Gloves must be inspected for integrity before each use.[3]
To prevent dermal absorption of the compound. The choice of glove material should be based on chemical compatibility charts.
Eye Protection
Chemical splash goggles are the minimum requirement.[1] A face shield should be worn if there is a significant risk of splashing.
To protect the eyes from splashes and aerosols.
Body Protection
A laboratory coat is standard. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or coveralls should be utilized.[1][3]
To protect the skin and clothing from contamination.
Respiratory Protection
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risks.[1]
Halogenated aromatic compounds can have significant vapor pressures, and their inhalation can be a primary route of exposure.
Part 2: Step-by-Step Disposal Protocol
The disposal of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene must be managed as a hazardous waste stream. The following protocol provides a systematic approach to its collection, storage, and eventual disposal.
Waste Segregation
Proper segregation is a cornerstone of safe and compliant chemical waste management. It prevents unintended chemical reactions and ensures that waste is disposed of in the most appropriate and cost-effective manner.
Designated Waste Stream: Establish a dedicated waste container for "Halogenated Organic Waste."[7] This container should be used exclusively for 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene and other similar halogenated compounds.
Incompatible Materials: Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizers.[7][8] Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.
Waste Container Selection and Labeling
The integrity and proper identification of the waste container are critical for safety and regulatory compliance.
Container Material: Use a chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid is recommended.[7][9] For larger volumes, a 5-gallon carboy may be appropriate, provided it can be filled within 60 days.[10]
Labeling: Immediately upon adding the first quantity of waste, affix a "Hazardous Waste" label.[7][9] The label must include:
The full chemical name: "2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene" (avoiding abbreviations or formulas).[9]
The approximate concentration and volume.
The date the waste was first added.
The appropriate hazard warnings (e.g., "Toxic," "Irritant").[7]
On-site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]
Storage Location: The SAA must be in a well-ventilated area, away from sources of ignition and incompatible chemicals.[1][6]
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemically resistant tray or tub, to contain any potential leaks or spills.[7][8]
Container Management: The waste container must be kept closed at all times, except when adding waste.[7][9] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.
Disposal Request and Off-site Transport
Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).[12][13]
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.
Documentation: Ensure all required paperwork, including the hazardous waste tag, is completed accurately and legibly.[7]
Transportation: The transport of hazardous waste is regulated by the Department of Transportation (DOT) and the EPA. This must be handled by trained professionals from the licensed waste disposal company.
Caption: Workflow for the proper disposal of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene.
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
Spill Response
Small Spills (in a fume hood):
Alert personnel in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).[6][7]
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
Decontaminate the area with a suitable solvent, followed by soap and water.[1]
Large Spills (outside a fume hood):
Evacuate the area immediately.
Notify your institution's EHS or emergency response team.
Prevent entry into the contaminated area.
Personnel Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention.
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][14] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][14]
Conclusion
The proper disposal of 2-(Benzyloxy)-1,5-dichloro-3-fluorobenzene is not merely a matter of regulatory compliance; it is a fundamental aspect of responsible scientific practice. By adhering to the principles of hazard assessment, proper segregation, secure containment, and the use of licensed disposal facilities, researchers can ensure that their work does not pose a threat to themselves, their colleagues, or the environment. This guide provides a framework for developing and implementing a robust disposal plan for this and other halogenated aromatic compounds, fostering a culture of safety and environmental stewardship within the scientific community.
References
U.S. Environmental Protection Agency.
Tetra Tech. (2022, July 12).
MCF Environmental Services. (2022, April 19).
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
AFG Bioscience LLC. (n.d.). Safety Data Sheet: 1-Benzyloxy-4-[2-(trifluoromethyl)phenyl]benzene.
Angene Chemical. (2024, March 18).
Fisher Scientific. (2025, December 19).
CymitQuimica. (2024, December 19). Safety Data Sheet: 2-(Benzyloxy)-5-bromo-1-chloro-3-fluorobenzene.
ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
BenchChem. (2025).
Temple University. (2021, October).
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.